2,3,5,6-Tetrachlorotoluene
Description
BenchChem offers high-quality 2,3,5,6-Tetrachlorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrachlorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870830 | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-31-1, 29733-70-8 | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloromethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and properties of 2,3,5,6-Tetrachlorotoluene"
An In-depth Technical Guide to the Synthesis and Properties of 2,3,5,6-Tetrachlorotoluene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3,5,6-tetrachlorotoluene, a significant organochlorine compound. The document delineates the synthetic pathways, physicochemical properties, and primary applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. The synthesis section critically examines the challenges of direct chlorination and details a more effective multi-step synthetic route. The properties section compiles essential data into a clear, tabular format. Finally, the applications section highlights its crucial role as a reference standard and as a precursor in the synthesis of other chemicals. This guide is intended to be a valuable resource, grounded in established scientific literature, to support ongoing research and development.
Introduction
2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound with the molecular formula C₇H₄Cl₄.[1] It is structurally derived from toluene, with four chlorine atoms substituting hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring.[1] This specific substitution pattern confers distinct chemical and physical properties that are of interest in various scientific and industrial domains.
The primary significance of 2,3,5,6-tetrachlorotoluene lies in its application as a reference standard in analytical chemistry, particularly for the quantification of other organochlorine compounds in environmental samples.[1] Its high purity and well-defined structure make it an ideal benchmark for chromatographic and spectrometric techniques.[1] Furthermore, it serves as a key starting material in the synthesis of other compounds, notably the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]
This guide provides an in-depth exploration of the synthesis and properties of 2,3,5,6-tetrachlorotoluene, offering a technical resource for researchers and professionals.
Synthesis of 2,3,5,6-Tetrachlorotoluene
The synthesis of 2,3,5,6-tetrachlorotoluene presents a notable challenge in regioselectivity. Direct chlorination of toluene is not a viable method for obtaining the 2,3,5,6-isomer due to the directing effects of the methyl group, which favor substitution at the ortho and para positions.[1] Consequently, indirect synthetic routes are necessary to achieve the desired substitution pattern.
Synthesis via Chlorination of p-Toluenesulfonyl Chloride
A well-established method for the synthesis of 2,3,5,6-tetrachlorotoluene involves the chlorination of p-toluenesulfonyl chloride, followed by hydrolysis of the sulfonyl chloride group.[2] This multi-step approach allows for controlled chlorination of the aromatic ring.
Experimental Protocol:
-
Chlorination of p-Toluenesulfonyl Chloride:
-
p-Toluenesulfonyl chloride is subjected to chlorination, a process that can introduce up to three chlorine atoms onto the aromatic ring with relative ease.[2]
-
Further chlorination to achieve the tetrachloro-substituted product is more challenging due to the increased viscosity of the reaction mixture.[2]
-
Elevating the reaction temperature to facilitate further chlorination can lead to undesirable side reactions, including the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated by-products such as pentachlorotoluene and hexachlorobenzene.[2]
-
-
Hydrolysis and Purification:
-
Following the chlorination step, the resulting mixture of chlorinated p-toluenesulfonyl chlorides is hydrolyzed.
-
The by-products can be separated from the desired product mixture through steam distillation at a controlled temperature.[2] This allows for the removal of more volatile compounds like 2,3,6-trichlorotoluene and less volatile impurities.[2]
-
Causality Behind Experimental Choices:
The choice of p-toluenesulfonyl chloride as the starting material is strategic. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring, making electrophilic aromatic substitution more controlled, albeit more difficult in the later stages. The multi-step process with a final hydrolysis step is a classic example of using a directing group to achieve a specific substitution pattern that is not accessible through direct functionalization of the parent molecule.
Synthesis via Further Chlorination of Trichlorotoluene
An alternative synthetic route involves the further chlorination of a suitable trichlorotoluene isomer. Specifically, the chlorination of 2,3,6-trichlorotoluene can yield 2,3,5,6-tetrachlorotoluene.[3]
Experimental Protocol:
-
Preparation of 2,3,6-Trichlorotoluene:
-
Chlorination of 2,3,6-Trichlorotoluene:
-
The mixture of trichlorotoluenes is then subjected to further chlorination.
-
This step yields a mixture of tetrachlorotoluenes, with the 2,3,5,6-isomer being a major component.[3]
-
Causality Behind Experimental Choices:
This method leverages the specific catalytic activity of certain metallic chlorides to influence the isomeric distribution of the chlorination products. The initial formation of a high proportion of the 2,3,6-trichlorotoluene isomer is key to maximizing the yield of the desired 2,3,5,6-tetrachlorotoluene in the subsequent chlorination step.
Synthesis Pathway Diagram
Caption: Synthetic routes to 2,3,5,6-Tetrachlorotoluene.
Physicochemical and Spectroscopic Properties
The properties of 2,3,5,6-tetrachlorotoluene are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [4] |
| CAS Number | 1006-31-1 | [5] |
| Melting Point | 93.5 °C | [6] |
| Boiling Point | 273 °C at 760 mmHg | [6] |
| Density | 1.497 g/cm³ | [6] |
| Vapor Pressure | 0.00984 mmHg at 25 °C | [6] |
| LogP | 4.60860 | [6] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol | [6] |
Spectroscopic and Computed Data
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [5] |
| InChI | InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | [5] |
| InChIKey | ZXPZFFPPKVNEA-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [5] |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [6] |
Chemical Reactivity
The chemical reactivity of 2,3,5,6-tetrachlorotoluene is primarily dictated by the presence of the four electron-withdrawing chlorine atoms on the aromatic ring and the methyl group.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-deficient aromatic ring can be susceptible to substitution by strong nucleophiles under appropriate reaction conditions.[1]
-
Further Electrophilic Aromatic Substitution: The aromatic ring is significantly deactivated by the four chlorine atoms, making further electrophilic substitution challenging. However, under forcing conditions, additional substitutions could potentially occur.[1]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents, providing a route to various derivatives.
-
Hydrolysis: Under certain conditions, the compound may undergo hydrolysis to form corresponding chlorophenols.[1]
Applications
2,3,5,6-Tetrachlorotoluene has several key applications in scientific research and chemical synthesis.
-
Analytical Reference Standard: Its primary use is as a reference standard for the identification and quantification of other compounds, particularly in environmental analysis.[1] It is employed in techniques such as gas chromatography (GC) and mass spectrometry (MS).[1]
-
Environmental Research: It serves as a model compound in environmental studies to investigate the behavior, fate, and transport of chlorinated organic compounds in soil and other environmental matrices.[1]
-
Precursor for Herbicides: Historically, it has been a key starting material for the synthesis of the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]
-
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Experimental Workflow Diagram
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"2,3,5,6-Tetrachlorotoluene CAS number and structure"
An In-Depth Technical Guide to 2,3,5,6-Tetrachlorotoluene: Synthesis, Analysis, and Applications
Introduction
As the complexity of chemical research and environmental analysis grows, the demand for well-characterized, high-purity compounds becomes paramount. 2,3,5,6-Tetrachlorotoluene, a tetra-chlorinated derivative of toluene, serves as a critical reference material and specialized chemical intermediate.[1] While not a household name, its specific substitution pattern makes it invaluable for a range of technical applications, from the development of analytical methods for organochlorine compounds to its historical role as a precursor in the synthesis of potent herbicides.[2][3]
This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical validation, and the scientific basis for its applications. We will explore not just how to work with this compound, but why specific methodologies are chosen to ensure accuracy, reproducibility, and safety.
Core Compound Identification and Physicochemical Properties
Precise identification is the bedrock of all subsequent research. 2,3,5,6-Tetrachlorotoluene is unambiguously defined by its CAS (Chemical Abstracts Service) number and structural arrangement.
-
Synonyms : Toluene, 2,3,5,6-tetrachloro-; 1,2,4,5-Tetrachloro-3-methylbenzene[4]
The specific placement of the four chlorine atoms on the toluene backbone dictates its chemical behavior and physical properties.
Caption: Chemical structure of 2,3,5,6-Tetrachlorotoluene.
The compound's key physicochemical properties are summarized below. This data is critical for designing experiments, predicting environmental fate, and establishing analytical conditions.
| Property | Value | Source(s) |
| Molecular Weight | 229.92 g/mol | [1][7][8] |
| Exact Mass | 229.903761 Da | [1][5] |
| Melting Point | 93.5°C | [1] |
| Boiling Point | 273°C at 760 mmHg | [1] |
| Density | 1.497 g/cm³ | [1] |
| Vapor Pressure | 0.00984 mmHg at 25°C | [1] |
| LogP (Octanol-Water Partition) | 4.6086 | [1] |
| Flash Point | 122.7°C | [1] |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [4][5] |
| InChIKey | ZOXPZFFPPKVNEA-UHFFFAOYSA-N | [5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2,3,5,6-tetrachlorotoluene is not straightforward. The directing effects of the methyl group on the toluene ring typically favor chlorination at the ortho and para positions. Consequently, direct chlorination of toluene fails to produce the 2,3,5,6-isomer in any significant yield.[2] This necessitates a more strategic, multi-step approach.
A validated pathway proceeds via the chlorination of p-toluenesulfonyl chloride, followed by a hydrolysis step to remove the sulfonyl group.[2] This route provides the necessary control to achieve the desired substitution pattern.
Caption: High-level workflow for the synthesis of 2,3,5,6-tetrachlorotoluene.
Detailed Synthesis Protocol
The following protocol is based on the methodology described by Nishiyama et al.[2]
Step 1: Chlorination of p-Toluenesulfonyl Chloride
-
Rationale : Using p-toluenesulfonyl chloride as the starting material alters the electronic properties and steric hindrance of the aromatic ring, allowing for a different chlorination pattern than with toluene. The sulfonyl chloride group is a temporary placeholder that directs chlorination before being removed.
-
Procedure :
-
Charge a suitable reaction vessel with p-toluenesulfonyl chloride.
-
Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a catalyst.
-
Maintain the reaction temperature carefully. As chlorination proceeds, the viscosity of the mixture increases.[2] Raising the temperature excessively can lead to undesirable side reactions, such as the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated by-products like pentachlorotoluene and hexachlorobenzene.[2]
-
Monitor the reaction progress. The original study notes that polarography can serve as a simple and reliable method to detect the endpoint of the reaction.[2]
-
Step 2: Hydrolysis and Purification
-
Rationale : The sulfonyl chloride group must be removed to yield the target toluene derivative. Hydrolysis cleaves the C-S bond. Performing this with simultaneous steam distillation is an elegant and efficient method for both driving the reaction and separating volatile by-products.
-
Procedure :
-
Introduce the crude product mixture from Step 1 into a distillation apparatus.
-
Perform hydrolysis using steam.
-
Simultaneously, conduct steam distillation at a controlled temperature. This allows for the selective removal of volatile by-products, such as 2,3,6-trichlorotoluene and pentachlorotoluene.[2]
-
The desired 2,3,5,6-tetrachlorotoluene, being less volatile under these conditions, remains in the distillation flask and can be isolated.
-
Further purification, if necessary, can be achieved by recrystallization.
-
Analytical Methodologies for Quality Control
As a reference standard, the purity and identity of 2,3,5,6-tetrachlorotoluene must be rigorously confirmed. The gold standard for analyzing such semi-volatile organochlorine compounds is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expertise & Rationale : GC is the ideal separation technique due to the compound's volatility and thermal stability. A non-polar capillary column (e.g., DB-5ms) is chosen based on the principle of "like dissolves like," providing excellent separation of chlorinated aromatic isomers. Mass spectrometry provides definitive identification based on the compound's unique mass spectrum (molecular ion and fragmentation pattern) and offers high sensitivity.
Exemplar GC-MS Protocol for Purity Assessment
-
Standard Preparation : Accurately prepare a stock solution of 2,3,5,6-tetrachlorotoluene (e.g., 1000 µg/mL) in a high-purity solvent like hexane or isooctane. Create a series of working standards via serial dilution.
-
Instrumentation :
-
Gas Chromatograph : Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet : Split/splitless injector, operated in splitless mode for high sensitivity. Set temperature to 250°C.
-
Oven Program : Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. (This program must be optimized for the specific instrument and column).
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full Scan (e.g., m/z 40-450) for qualitative identification and purity checks.
-
-
-
Analysis : Inject 1 µL of the prepared standard into the GC-MS system.
-
Data Interpretation :
-
Identification : Confirm the retention time of the major peak matches that of a certified reference material. Verify that the acquired mass spectrum matches the library spectrum for 2,3,5,6-tetrachlorotoluene, paying close attention to the molecular ion cluster characteristic of a compound with four chlorine atoms.
-
Purity Assessment : Integrate the primary peak and all other impurity peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks.
-
Key Applications in Science and Industry
The unique structure of 2,3,5,6-tetrachlorotoluene makes it unsuitable for many bulk chemical processes but gives it high value in specialized fields.
-
Analytical Reference Standard : This is its primary modern application.[3] Laboratories performing environmental monitoring for pesticides, PCBs, and other organochlorine compounds use it as a certified reference material to calibrate instruments like GC-MS, ensuring accurate identification and quantification of related pollutants in samples such as soil, water, and biota.[3]
-
Environmental Research Model : In environmental science, it serves as an excellent model compound for studying the fate and transport of chlorinated organic compounds.[3] Researchers use it to develop and validate Quantitative Structure-Activity Relationship (QSAR) models, which predict the environmental behavior (e.g., sorption to soil, bioaccumulation) of other, less-studied chlorinated molecules.[3]
-
Precursor for Herbicides : Historically, it was synthesized as a key starting material for 2,3,5,6-tetrachlorophenylacetic acid, a compound identified as a potent hormonic herbicide.[2] This application highlights its role in agricultural chemistry research.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. The compound should be kept in a tightly sealed container.[1]
-
Disposal : Dispose of waste material in accordance with local, regional, and national environmental regulations for halogenated organic waste. Do not allow it to enter the water supply.
-
Spill Response : In case of a spill, avoid generating dust. Isolate the area and use a compatible absorbent material for cleanup.
Conclusion
2,3,5,6-Tetrachlorotoluene is a compound whose value lies in its precise structure and high purity. Its synthesis, which cleverly bypasses the typical directing effects of the methyl group, is a testament to strategic chemical design. For the modern researcher, it is an indispensable tool in analytical chemistry, providing the benchmark needed for the accurate detection of environmental contaminants. Its use as a model compound further aids in predicting the environmental fate of a whole class of organochlorine pollutants. Understanding the technical nuances of its synthesis, analysis, and handling is essential for leveraging its full potential in a safe and effective manner.
References
-
Nishiyama, R., & Fujikawa, K. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. Chlorination of p-Toluenesulfonyl Chloride. J-Stage. Available at: [Link]
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LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Available at: [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. (2018). 2,3,6-Trichlorotoluene. Available at: [Link]
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U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for 2,3,6-Trichlorotoluene (CASRN 2077-46-5). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. Available at: [Link]
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Grokipedia. (2026). Trichlorotoluene. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrachlorotoluene
Abstract: This technical guide provides a comprehensive examination of 2,3,5,6-tetrachlorotoluene, a significant organochlorine compound. It serves as a crucial intermediate in chemical synthesis and as a reference standard in analytical chemistry.[1][2] This document delves into its core physicochemical properties, established synthesis methodologies, chemical reactivity, and modern analytical techniques for its characterization. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven insights into the handling and application of this compound.
Compound Identification and Molecular Structure
2,3,5,6-Tetrachlorotoluene, systematically named 1,2,4,5-tetrachloro-3-methylbenzene, is a polychlorinated aromatic hydrocarbon.[3][4][5] Its structure, characterized by a toluene backbone with four chlorine substituents, dictates its unique chemical behavior and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [3][4][5] |
| CAS Number | 1006-31-1 | [3][4][6][7] |
| Molecular Formula | C₇H₄Cl₄ | [3][4][6][7] |
| Molecular Weight | 229.92 g/mol | [3][6] |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [1][3] |
| InChI Key | ZOXPZFFPPKVNEA-UHFFFAOYSA-N | [3] |
| Synonyms | Toluene, 2,3,5,6-tetrachloro-; 1,2,4,5-Tetrachloro-3-methylbenzene | [3][4] |
Core Physicochemical Properties
The physicochemical profile of 2,3,5,6-tetrachlorotoluene is fundamental to understanding its behavior in both laboratory and environmental systems. The high degree of chlorination significantly influences its volatility, solubility, and partitioning behavior.
| Property | Value | Reference |
| Melting Point | 93.5°C | [1] |
| Boiling Point | 273°C at 760 mmHg | [1] |
| Density | 1.497 g/cm³ | [1] |
| Vapor Pressure | 0.00984 mmHg at 25°C | [1] |
| Flash Point | 122.7°C | [1] |
| Water Solubility | Poor / Very Low | [8][9] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (especially with heating) | [1] |
| LogP (Octanol-Water Partition Coeff.) | 4.8 (XLogP3) | [1][3] |
Expert Insight: The high LogP value of 4.8 is a critical parameter, indicating strong lipophilicity.[1][3] This property suggests that the compound will readily partition from aqueous phases into lipids, organic matter, and non-polar solvents. Consequently, it exhibits low water solubility and a high potential for bioaccumulation in environmental systems, a characteristic shared by many polychlorinated hydrocarbons.[8] Its low vapor pressure signifies that it is not highly volatile under standard conditions.
Synthesis and Chemical Reactivity
The specific isomerism of 2,3,5,6-tetrachlorotoluene makes its synthesis non-trivial. Understanding the regioselectivity of chlorination reactions is key to achieving a high-yield production of the desired product.
Synthesis Pathway Analysis
Direct electrophilic chlorination of toluene is inefficient for producing the 2,3,5,6-isomer, as the methyl group's directing effects do not favor this substitution pattern.[10] A more controlled and effective strategy involves starting with a precursor that guides the chlorine atoms to the desired positions. A validated approach begins with p-toluenesulfonyl chloride.[10] This starting material is subjected to exhaustive chlorination, followed by a hydrolysis step to remove the sulfonyl chloride group, yielding the target molecule.[10] This multi-step process is necessary to overcome the inherent steric and electronic hindrances that prevent direct synthesis.
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"environmental fate and degradation of 2,3,5,6-Tetrachlorotoluene"
An In-depth Technical Guide to the Environmental Fate and Degradation of 2,3,5,6-Tetrachlorotoluene
Abstract: 2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound used primarily as a reference standard in analytical and environmental chemistry.[1] While its application in controlled settings is well-defined, a significant knowledge gap exists regarding its behavior, persistence, and degradation pathways upon release into the environment. This technical guide synthesizes the available physicochemical data, predicts the environmental fate of 2,3,5,6-Tetrachlorotoluene based on established principles for analogous chlorinated aromatic compounds, and provides detailed methodologies for researchers to investigate its degradation. This document is intended for environmental scientists, chemists, and toxicology researchers seeking to understand and quantify the environmental risk posed by this and similar compounds.
Introduction and Physicochemical Profile
2,3,5,6-Tetrachlorotoluene (CAS No. 1006-31-1) is a derivative of toluene where chlorine atoms have substituted hydrogen at the 2, 3, 5, and 6 positions of the benzene ring.[1] This high degree of chlorination significantly influences its chemical properties and, consequently, its environmental behavior. Its primary documented use is as a high-purity analytical standard for the identification and quantification of chlorinated organic compounds in various matrices.[1]
The environmental behavior of a chemical is governed by its physical and chemical properties. The known parameters for 2,3,5,6-Tetrachlorotoluene are summarized below, which collectively point towards a compound that is persistent, hydrophobic, and likely to associate with solid phases in the environment.
| Property | Value | Source | Implication for Environmental Fate |
| Molecular Formula | C₇H₄Cl₄ | [2][3] | High molecular weight for a toluene derivative. |
| Molecular Weight | 229.92 g/mol | [4] | Influences diffusion and volatility. |
| Water Solubility | 1.296 mg/L | [1] | Very low solubility limits mobility in aqueous systems and promotes partitioning to other phases. |
| Vapor Pressure | 0.00984 mmHg at 25°C | [5] | Low volatility; will not readily partition to the atmosphere from water or soil. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.61 - 4.8 | [2][5] | Highly lipophilic; indicates a strong potential for bioaccumulation in fatty tissues of organisms.[6] |
| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 646 - 6,026 mL/g | [1] | Strong adsorption to soil and sediment organic matter; indicates low mobility in groundwater. |
Predicted Environmental Partitioning and Transport
Based on its physicochemical properties, 2,3,5,6-Tetrachlorotoluene released into the environment will partition predictably. Its very low water solubility and high Kₒc value indicate that it will rapidly adsorb to soil, suspended solids, and sediment.[1] This strong sorption behavior significantly limits its leaching potential into groundwater. However, its detection in groundwater would likely indicate the presence of a nearby source zone, such as a dense non-aqueous phase liquid (DNAPL).[1] The compound's low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport pathway.[5] The high octanol-water partition coefficient (Log Kₒw > 4) points to a significant risk of bioaccumulation in aquatic and terrestrial organisms.[2][5][6]
Aerobic Degradation
Aerobic degradation of highly chlorinated aromatics is less common but possible. It is typically initiated by oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. [7][8]However, the four chlorine atoms on 2,3,5,6-Tetrachlorotoluene present significant steric hindrance and are strongly electron-withdrawing, making enzymatic attack difficult. It is more likely that aerobic degradation would only occur after the compound has been partially dechlorinated via anaerobic processes. Some bacteria that degrade toluene can be attracted to chlorinated solvents, suggesting a potential for co-metabolism, where the degradation is facilitated by enzymes produced for another substrate. [7][9]
Methodologies for Scientific Investigation
To address the data gap, rigorous experimental investigation is required. The following protocols provide a framework for researchers to study the degradation of 2,3,5,6-Tetrachlorotoluene.
Experimental Protocol: Microcosm Degradation Study
This protocol outlines a method to assess biodegradability in a controlled laboratory setting using environmental samples.
Objective: To determine the rate and extent of 2,3,5,6-Tetrachlorotoluene degradation under anaerobic and aerobic conditions.
Materials:
-
Environmental matrix (e.g., sediment, soil) from a relevant site.
-
Site groundwater or laboratory-prepared mineral media.
-
Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.
-
2,3,5,6-Tetrachlorotoluene (high purity standard).
-
Methanol or other suitable solvent for stock solution.
-
(For anaerobic) Resazurin, Sodium Sulfide, Nitrogen gas (high purity).
-
(For anaerobic, optional) Electron donor (e.g., lactate, acetate).
-
(For sterile controls) Mercuric chloride (HgCl₂).
Procedure:
-
Preparation of Microcosms:
-
In an anaerobic chamber or glove box, dispense 50g (wet weight) of soil/sediment into each serum bottle.
-
Add 100 mL of site groundwater or mineral media. For anaerobic bottles, the media should be pre-reduced (purged with N₂ and containing resazurin as a redox indicator).
-
Prepare sterile controls by adding HgCl₂ to a subset of bottles to achieve a final concentration of 200 mg/L.
-
-
Spiking:
-
Prepare a concentrated stock solution of 2,3,5,6-Tetrachlorotoluene in methanol.
-
Spike the microcosms to achieve a target initial concentration (e.g., 1-5 mg/L in the aqueous phase). The volume of methanol added should be less than 0.1% of the total liquid volume to avoid co-solvent effects.
-
-
Incubation:
-
Securely crimp-seal all bottles.
-
For anaerobic microcosms, ensure the headspace is flushed with N₂ before sealing.
-
For aerobic microcosms, ensure the headspace contains ambient air.
-
Incubate all bottles in the dark at a constant, environmentally relevant temperature (e.g., 20°C) without shaking to maintain stratification.
-
-
Sampling:
-
At designated time points (e.g., T=0, 7, 14, 28, 56, 100+ days), sacrifice triplicate bottles from each condition (anaerobic, aerobic, sterile control).
-
Homogenize the contents of the sacrificed bottle and immediately collect subsamples for analysis.
-
Protocol: Analytical Quantification via GC-MS
This protocol describes the extraction and analysis of 2,3,5,6-Tetrachlorotoluene and its potential degradation products.
Objective: To accurately quantify the concentration of chlorinated toluenes in microcosm samples.
Extraction (Soil/Sediment):
-
Weigh ~5g of homogenized sample into a centrifuge tube.
-
Add a surrogate standard to assess extraction efficiency.
-
Add 10 mL of an appropriate solvent mixture (e.g., ethyl acetate:hexane 80:20 v/v). [10]4. Vortex vigorously for 1 minute.
-
Place in an ultrasonic bath for 15 minutes. [10]6. Centrifuge at 3000 rpm for 10 minutes to separate the solvent from the solids.
-
Carefully transfer the supernatant (extract) to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Add an internal standard just prior to analysis.
Instrumental Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high selectivity and sensitivity for chlorinated compounds. [10][11]
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometric Detector | Provides definitive identification and quantification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for good separation of aromatic compounds. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace-level analysis. |
| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides separation of parent compound from potential dechlorinated products and solvent. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring for specific mass fragments. |
| Quantifier Ions | To be determined empirically from a standard | Primary ions for quantification (e.g., molecular ion at m/z 228, 230). |
| Qualifier Ions | To be determined empirically from a standard | Secondary ions to confirm identity (e.g., fragment ions). |
Summary and Future Research Directions
While 2,3,5,6-Tetrachlorotoluene is primarily used as an analytical standard, its physicochemical properties—low water solubility, high lipophilicity, and strong sorption to organic matter—suggest it would be a persistent and bioaccumulative environmental contaminant if released.
Key Predictions:
-
Mobility: Low. The compound will be largely immobile in soil and sediment.
-
Persistence: High. Abiotic and biotic degradation processes are predicted to be very slow.
-
Primary Degradation Pathway: Anaerobic reductive dechlorination is the most likely mechanism for biological transformation.
The clear and pressing need is for empirical data to validate these predictions. Future research should focus on:
-
Conducting long-term microcosm studies as outlined above to determine actual degradation rates and identify intermediate products.
-
Isolating and characterizing microorganisms capable of dechlorinating 2,3,5,6-Tetrachlorotoluene.
-
Investigating the kinetics of abiotic degradation in the presence of reactive minerals.
-
Assessing the toxicity of the parent compound and its potential degradation products to relevant ecological receptors.
By systematically addressing these research questions, the scientific community can accurately characterize the environmental risks associated with 2,3,5,6-Tetrachlorotoluene and build more robust models for predicting the fate of other polychlorinated aromatic compounds.
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An In-depth Technical Guide to the Toxicology and Ecotoxicity of 2,3,5,6-Tetrachlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrachlorotoluene, a member of the chlorinated toluene family, presents a complex profile of toxicological and ecotoxicological concern. While specific data for this isomer is limited, a comprehensive understanding can be constructed through an analysis of its physicochemical properties and by drawing scientifically justified inferences from structurally related compounds. This guide synthesizes the available information to provide a detailed overview of its potential hazards, metabolic pathways, environmental fate, and the methodologies for its assessment. The high lipophilicity and persistence characteristic of polychlorinated aromatic compounds suggest a potential for bioaccumulation and chronic toxicity, necessitating a cautious approach in its handling and environmental management.
Chemical and Physical Identity
A thorough understanding of the toxicology of 2,3,5,6-tetrachlorotoluene begins with its fundamental chemical and physical properties, which govern its environmental distribution and biological interactions.
| Property | Value | Source |
| Chemical Name | 2,3,5,6-Tetrachlorotoluene | |
| Synonyms | 1,2,4,5-Tetrachloro-3-methylbenzene | |
| CAS Number | 1006-31-1 | |
| Molecular Formula | C₇H₄Cl₄ | |
| Molecular Weight | 229.92 g/mol | |
| Melting Point | 93.5°C | |
| Boiling Point | 273°C at 760 mmHg | |
| LogP (Octanol-Water Partition Coefficient) | 4.60860 | |
| Water Solubility | Low (inferred from high LogP) | Inferred |
| Vapor Pressure | 0.00984 mmHg at 25°C |
The high LogP value is a critical parameter, indicating a strong tendency to partition from aqueous phases into lipids. This suggests a high potential for bioaccumulation in fatty tissues of organisms.[1] Its low vapor pressure and low water solubility imply that if released into the environment, it will likely associate with soil and sediment rather than volatilizing or remaining in the water column.[2]
Mammalian Toxicology
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of 2,3,5,6-tetrachlorotoluene is anticipated to follow the general pattern of other lipophilic, chlorinated aromatic hydrocarbons.
-
Absorption: Due to its lipophilicity, efficient absorption is expected following oral and inhalation exposure.[3] Dermal absorption is also possible, though likely at a slower rate.
-
Distribution: Following absorption, widespread distribution throughout the body is anticipated, with a propensity to accumulate in adipose tissue and other lipid-rich organs.[3]
-
Metabolism: The metabolism of 2,3,5,6-tetrachlorotoluene is predicted to proceed through two primary pathways, based on studies of related compounds such as other chlorinated toluenes and tetrachloroethylene.[4][5]
-
Oxidative Metabolism (Cytochrome P450): The initial and primary metabolic step is likely oxidation of the methyl group or the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][6] This can lead to the formation of tetrachlorobenzyl alcohol, which can be further oxidized to tetrachlorobenzoic acid. Ring hydroxylation can also occur, forming tetrachlorophenols. These phenolic metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[7]
-
Conjugation (Glutathione-S-Transferase): Direct conjugation of the aromatic ring with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs), is another plausible and significant detoxification pathway.[8][9] This process increases water solubility and is a critical step in the formation of mercapturic acids, which are then excreted in the urine.[9] Studies on tetrachloroethylene have demonstrated the importance of this pathway in its metabolism and have linked the formation of certain glutathione conjugates to nephrotoxicity.[8][10]
-
-
Excretion: The water-soluble metabolites (glucuronide and sulfate conjugates, and mercapturic acids) are expected to be the primary forms of excretion, mainly via urine and to a lesser extent, bile.[8] Unmetabolized 2,3,5,6-tetrachlorotoluene may be slowly eliminated from adipose tissue.
Caption: Predicted metabolic pathways of 2,3,5,6-Tetrachlorotoluene.
Acute and Chronic Toxicity
While no specific LD50 or chronic toxicity data for 2,3,5,6-tetrachlorotoluene were identified, data from the closely related isomer, 2,3,4,6-tetrachlorotoluene, provides a basis for hazard classification. The Safety Data Sheet for 2,3,4,6-tetrachlorotoluene indicates an oral LD50 (Acute Toxicity Estimate) of 500 mg/kg in rats, classifying it as harmful if swallowed.[11] It is also listed as causing skin and serious eye irritation.[11]
Given the structural similarity, it is reasonable to anticipate a similar level of acute toxicity for 2,3,5,6-tetrachlorotoluene. Chronic exposure to chlorinated aromatic compounds has been associated with a range of adverse health effects, including liver and kidney damage, and central nervous system effects.[12]
Genotoxicity and Carcinogenicity
The genotoxic potential of 2,3,5,6-tetrachlorotoluene has not been specifically evaluated. However, some metabolites of related compounds, such as the glutathione conjugates of tetrachloroethylene, have been shown to be mutagenic in the Ames test after metabolic activation.[10] This raises a potential concern for the genotoxicity of metabolites of 2,3,5,6-tetrachlorotoluene. Carcinogenicity data is also lacking for this specific isomer.
Ecotoxicology
The ecotoxicological impact of 2,3,5,6-tetrachlorotoluene is a significant concern due to its likely persistence and high bioaccumulation potential.
Aquatic Toxicity
Based on the GHS classification of the related isomer 2,3,4,6-tetrachlorotoluene as "Toxic to aquatic life with long lasting effects," a similar hazard is anticipated for 2,3,5,6-tetrachlorotoluene.[11] Standard acute ecotoxicity tests for aquatic organisms include:
-
Fish: 96-hour acute toxicity test (e.g., on Zebrafish or Rainbow Trout).
-
Invertebrates: 48-hour acute immobilization test on Daphnia magna.[13]
-
Algae: 72-hour growth inhibition test (e.g., on Pseudokirchneriella subcapitata).[13]
While specific EC50 or LC50 values for 2,3,5,6-tetrachlorotoluene are not available, its high lipophilicity suggests that it could be particularly toxic to aquatic organisms through narcosis and potentially more specific mechanisms of toxicity.
Terrestrial Toxicity
The strong adsorption of 2,3,5,6-tetrachlorotoluene to soil and sediment suggests that soil-dwelling organisms could be at risk of exposure. Its persistence in these compartments could lead to chronic exposure scenarios.
Bioaccumulation and Biomagnification
The high LogP value of 4.6 for 2,3,5,6-tetrachlorotoluene strongly indicates a potential for bioaccumulation in aquatic and terrestrial organisms.[1] Persistent organic pollutants with high lipophilicity can accumulate in the fatty tissues of organisms and biomagnify up the food chain, leading to higher concentrations in top predators.[14] This poses a risk to wildlife and potentially to humans through the consumption of contaminated food.
Environmental Fate and Transport
The environmental behavior of 2,3,5,6-tetrachlorotoluene is dictated by its physicochemical properties.
-
Persistence and Degradation: Chlorinated aromatic compounds are generally resistant to biodegradation.[15][16] While some microbial degradation may occur under specific conditions, 2,3,5,6-tetrachlorotoluene is expected to be persistent in the environment.[15][16]
-
Transport: Due to its low water solubility and high LogP, it will have a strong tendency to adsorb to soil organic matter and sediment, limiting its mobility in aqueous systems.[2] Long-range atmospheric transport is less likely given its relatively low vapor pressure.
Caption: Environmental fate and transport of 2,3,5,6-Tetrachlorotoluene.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of the toxicological and ecotoxicological properties of 2,3,5,6-tetrachlorotoluene.
Analytical Quantification
The quantification of 2,3,5,6-tetrachlorotoluene in environmental and biological matrices typically involves:
-
Extraction: Solvent extraction (e.g., with hexane or dichloromethane) for solid matrices or liquid-liquid extraction for aqueous samples.
-
Cleanup: Column chromatography (e.g., using silica gel or Florisil) to remove interfering compounds.
-
Analysis: Gas chromatography (GC) coupled with either an electron capture detector (ECD) for high sensitivity to halogenated compounds or a mass spectrometer (MS) for definitive identification and quantification.
In Vitro Toxicity Assessment
-
Genotoxicity: The Ames test (bacterial reverse mutation assay) can be used to assess the mutagenic potential of 2,3,5,6-tetrachlorotoluene and its metabolites, with and without metabolic activation (S9 fraction).
-
Cytotoxicity: Cell-based assays using relevant cell lines (e.g., hepatocytes for liver toxicity) can determine the concentration at which the compound causes cell death.
In Vivo Toxicity Assessment (Rodent Model)
A tiered approach is recommended, starting with an acute oral toxicity study to determine the LD50, followed by sub-chronic (e.g., 28- or 90-day) repeated dose studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
While direct experimental data on the toxicology and ecotoxicity of 2,3,5,6-tetrachlorotoluene are scarce, a scientifically sound preliminary hazard assessment can be made based on its physicochemical properties and data from structurally related chlorinated toluenes and other chlorinated aromatic compounds. The available evidence points towards a compound that is likely to be harmful to mammals upon acute exposure, irritating to skin and eyes, and toxic to aquatic life with the potential for long-lasting effects due to its persistence and high bioaccumulation potential.
Future research should prioritize obtaining empirical data for this specific isomer to validate these predictions. Key research needs include:
-
Standardized acute and chronic toxicity studies in mammalian models.
-
Comprehensive ecotoxicity testing on a range of aquatic and terrestrial organisms.
-
Detailed metabolic studies to identify the specific metabolites and the enzymes involved.
-
Genotoxicity and carcinogenicity bioassays.
-
Environmental monitoring studies to determine its prevalence and concentration in various environmental compartments.
Such data are essential for a comprehensive risk assessment and the development of appropriate regulatory guidelines for 2,3,5,6-tetrachlorotoluene.
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An In-depth Technical Guide to the Isomers of Tetrachlorotoluene: Synthesis, Characteristics, and Analysis
Abstract
Tetrachlorotoluene, a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄, exists in numerous isomeric forms, each exhibiting unique physicochemical properties, reactivity, and toxicological profiles. This technical guide provides a comprehensive overview of the isomers of tetrachlorotoluene, intended for researchers, scientists, and professionals in drug development and environmental science. The guide delves into the structural diversity of these isomers, methodologies for their synthesis and separation, a comparative analysis of their key characteristics, and a detailed exploration of their spectroscopic signatures. Furthermore, it addresses the critical aspects of their toxicological and environmental implications, offering a holistic understanding of this important class of chemical compounds.
Introduction: The Isomeric Landscape of Tetrachlorotoluene
Isomerism in tetrachlorotoluene arises from the various possible arrangements of four chlorine atoms on the toluene molecule. This can involve substitution on the benzene ring (positional isomers) or on the methyl group (side-chain or alpha-substituted isomers), or a combination thereof. The precise positioning of these chlorine atoms profoundly influences the molecule's steric and electronic properties, leading to significant differences in melting points, boiling points, solubility, and reactivity among the isomers.
The nomenclature of these isomers specifies the positions of the chlorine atoms. For ring-substituted isomers, the carbon atoms of the benzene ring are numbered from 1 to 6, with the methyl group attached to carbon 1. For side-chain substituted isomers, the methyl carbon is referred to as the alpha (α) position.
This guide will primarily focus on the following key isomers, for which data is most readily available:
-
Ring-Substituted Isomers:
-
2,3,4,5-Tetrachlorotoluene
-
2,3,4,6-Tetrachlorotoluene
-
2,3,5,6-Tetrachlorotoluene
-
-
Side-Chain and Ring-Substituted Isomers:
-
α,α,2,6-Tetrachlorotoluene
-
α,α,α,4-Tetrachlorotoluene
-
α,2,3,4-Tetrachlorotoluene
-
The structural diversity of these isomers is illustrated in the diagram below.
Caption: Structural diversity of selected tetrachlorotoluene isomers.
Synthesis and Separation of Tetrachlorotoluene Isomers
The synthesis of specific tetrachlorotoluene isomers is often a challenge due to the propensity for forming isomeric mixtures during direct chlorination reactions.
Synthesis Strategies
Direct chlorination of toluene or partially chlorinated toluenes is a common industrial method but typically yields a mixture of isomers.[1] The regioselectivity of the chlorination is influenced by the catalyst used (e.g., Lewis acids like FeCl₃ or AlCl₃), reaction temperature, and the existing substitution pattern on the toluene ring.[2][3]
For the targeted synthesis of a specific isomer, multi-step synthetic routes are often employed. For instance, the synthesis of 2,3,5,6-tetrachlorotoluene can be achieved through the chlorination of p-toluenesulfonyl chloride followed by hydrolysis, a method that circumvents the unfavorable substitution pattern of direct toluene chlorination.[4] This approach highlights the necessity of strategic precursor selection and reaction control to achieve high isomeric purity.
A generalized workflow for the synthesis and purification of a specific tetrachlorotoluene isomer is depicted below.
Caption: Generalized workflow for synthesis and purification.
Separation Techniques
Given that the synthesis of tetrachlorotoluenes often results in isomeric mixtures, effective separation techniques are paramount. The choice of method depends on the specific isomers present and the desired scale of separation.
-
Gas Chromatography (GC): GC is a powerful analytical technique for separating volatile compounds like tetrachlorotoluene isomers. The separation is based on differences in boiling points and interactions with the stationary phase of the GC column.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can also be employed for the separation of these isomers. The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Physicochemical Characteristics of Tetrachlorotoluene Isomers
The physical and chemical properties of tetrachlorotoluene isomers vary significantly due to the different substitution patterns of the chlorine atoms. A summary of the key properties for selected isomers is presented in the table below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,3,4,5-Tetrachlorotoluene | 1006-32-2 | C₇H₄Cl₄ | 229.92 | 97-98 | 279.9 (predicted) | 1.497 (predicted) |
| 2,3,4,6-Tetrachlorotoluene | 875-40-1 | C₇H₄Cl₄ | 229.92 | - | - | - |
| 2,3,5,6-Tetrachlorotoluene | 1006-31-1 | C₇H₄Cl₄ | 229.92 | 93.5 | 273 | 1.497 |
| α,α,2,6-Tetrachlorotoluene | 81-19-6 | C₇H₄Cl₄ | 229.92 | - | 124-126 (at 16 mmHg) | 1.520 (at 20°C) |
| α,α,α,4-Tetrachlorotoluene | 5216-25-1 | C₇H₄Cl₄ | 229.92 | - | - | - |
| α,2,3,4-Tetrachlorotoluene | 5450-91-9 | C₇H₄Cl₄ | 229.92 | - | - | - |
Note: Data for some isomers is limited. Predicted values are indicated where experimental data is unavailable.[5][6][7][8][9]
Spectroscopic Characterization
The unambiguous identification of tetrachlorotoluene isomers relies heavily on spectroscopic techniques. Each isomer presents a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are invaluable tools for elucidating the substitution pattern on the toluene ring.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic and methyl protons provide detailed information about the relative positions of the chlorine atoms. For example, the number of distinct aromatic proton signals and their splitting patterns can differentiate between isomers.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum correspond to the number of chemically non-equivalent carbon atoms in the molecule, offering further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectra of tetrachlorotoluene isomers are characterized by:
-
C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while the methyl C-H stretches are found between 2850-3000 cm⁻¹.
-
C=C stretching vibrations: Aromatic ring stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching vibrations: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds. The exact positions of these bands can be diagnostic for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. In electron ionization (EI) mass spectrometry, tetrachlorotoluene isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), is a key feature for identifying chlorinated compounds. The fragmentation patterns, resulting from the loss of chlorine atoms or the methyl group, can also aid in distinguishing between isomers.
Toxicology and Environmental Fate
The toxicological and environmental profiles of tetrachlorotoluene isomers are of significant concern due to their persistence and potential for bioaccumulation.
Toxicity
While specific toxicological data for each tetrachlorotoluene isomer is limited, studies on related chlorinated toluenes and benzenes suggest potential adverse health effects.[12] These compounds can affect the liver, kidneys, and central nervous system.[13] Some chlorinated aromatic compounds are also classified as potential carcinogens.[14] For instance, a provisional peer-reviewed toxicity value has been established for p-α,α,α-tetrachlorotoluene by the U.S. Environmental Protection Agency.[15] The toxicity of these isomers is expected to vary depending on their structure and metabolism.
Environmental Persistence and Biodegradation
Chlorinated toluenes are generally persistent in the environment due to the stability of the carbon-chlorine bond.[16] They are resistant to natural degradation processes and can accumulate in soil, sediment, and biota. Their low water solubility and high lipophilicity contribute to their tendency to bioaccumulate in fatty tissues of organisms. The biodegradation of chlorinated aromatic compounds is a slow process and often requires specific microbial populations under specific environmental conditions.
Conclusion
The isomers of tetrachlorotoluene represent a diverse group of compounds with distinct chemical and physical properties. Their synthesis and separation require careful control and specialized techniques. Spectroscopic methods are essential for their unambiguous identification. Given their persistence and potential toxicity, a thorough understanding of their behavior in biological and environmental systems is crucial. This guide provides a foundational understanding for researchers and scientists working with these challenging but important chemical entities. Further research is needed to fully characterize all isomers and to elucidate their specific toxicological and environmental impacts.
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The Unseen Isomer: A Technical Guide to the History, Synthesis, and Analysis of 2,3,5,6-Tetrachlorotoluene
Introduction: A Molecule of Industrial Significance and Environmental Scrutiny
2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound, a tetrachlorinated derivative of toluene, that holds a unique position in the landscape of industrial chemistry.[1] While not as infamous as some of its polychlorinated cousins, its specific isomeric structure has led to its utility in specialized chemical synthesis and as a crucial reference standard in analytical and environmental chemistry. This guide provides a comprehensive technical overview of 2,3,5,6-tetrachlorotoluene, from its historical context and discovery to modern synthesis protocols, analytical methodologies, and an essential examination of its environmental and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep, practical understanding of this compound.
Historical Context and Discovery: A Story of Synthetic Challenge
The precise moment of discovery and the individual credited with the first synthesis of 2,3,5,6-tetrachlorotoluene are not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of chlorinated aromatic hydrocarbons in the early to mid-20th century, a period of intense innovation in industrial chemistry, particularly in the burgeoning fields of pesticides and herbicides.
The synthesis of this specific isomer is not straightforward. Direct chlorination of toluene fails to produce 2,3,5,6-tetrachlorotoluene in any significant yield, as the directing effects of the methyl group favor chlorination at other positions.[[“]] This inherent challenge in its synthesis likely meant it was not an early or common product of simple chlorination reactions.
The most probable route to its initial isolation and characterization came through more targeted synthetic pathways. Research into potent herbicides, specifically 2,3,5,6-tetrachlorophenylacetic acid, necessitated the synthesis of 2,3,5,6-tetrachlorotoluene as a key starting material.[[“]] This application-driven need likely spurred the development of a reliable synthetic method, leading to its characterization and subsequent availability as a chemical entity.
The Synthetic Pathway: Overcoming Steric Hindrance and Isomeric Inefficiency
The primary and most effective method for the synthesis of 2,3,5,6-tetrachlorotoluene involves a multi-step process starting from p-toluenesulfonyl chloride. This approach circumvents the issues of direct chlorination by utilizing the sulfonyl chloride group to protect the para position and influence the regioselectivity of the chlorination steps.
The p-Toluenesulfonyl Chloride Route
This established method proceeds through two main stages: the chlorination of p-toluenesulfonyl chloride and the subsequent hydrolysis of the resulting tetrachlorinated intermediate.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of 2,3,5,6-tetrachlorotoluene.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrachlorotoluene
Step 1: Chlorination of p-Toluenesulfonyl Chloride
-
Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and condenser, place p-toluenesulfonyl chloride.
-
Chlorination: Heat the vessel to a temperature that maintains the p-toluenesulfonyl chloride in a molten state. Introduce chlorine gas into the molten reactant. The chlorination proceeds with relative ease until three chlorine atoms have been added to the aromatic ring.[[“]]
-
Challenges in Tetrachlorination: Further chlorination to achieve the tetrachloro- intermediate is more challenging due to the increased viscosity of the reaction mixture.[[“]] Careful temperature control is crucial; elevated temperatures can lead to the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated byproducts such as pentachlorotoluene and hexachlorobenzene.[[“]]
Step 2: Hydrolysis and Purification
-
Hydrolysis: The crude chlorinated product mixture is subjected to hydrolysis using steam.
-
Steam Distillation: Simultaneous steam distillation at a controlled temperature is employed to separate the desired 2,3,5,6-tetrachlorotoluene from byproducts.[[“]] Byproducts like 2,3,6-trichlorotoluene and pentachlorotoluene can be removed through this process.[[“]]
-
Isolation: The distilled 2,3,5,6-tetrachlorotoluene is then collected and can be further purified by recrystallization.
Physicochemical Properties: A Data-Driven Profile
The physical and chemical properties of 2,3,5,6-tetrachlorotoluene are crucial for its handling, application, and environmental fate assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₄ | |
| Molecular Weight | 229.92 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 93.5 °C | |
| Boiling Point | 273 °C at 760 mmHg | |
| Density | 1.497 g/cm³ | |
| Vapor Pressure | 0.00984 mmHg at 25 °C | |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol | |
| LogP | 4.60860 |
Applications in Science and Industry
The primary applications of 2,3,5,6-tetrachlorotoluene stem from its well-defined structure and its role as a chemical intermediate.
-
Herbicide Synthesis: As previously mentioned, it is a key precursor in the synthesis of 2,3,5,6-tetrachlorophenylacetic acid, a potent hormonal herbicide.[[“]]
-
Reference Standard: In analytical chemistry, 2,3,5,6-tetrachlorotoluene serves as a reference standard for the identification and quantification of chlorinated toluenes and related compounds in environmental and industrial samples. Its purity and stable nature make it ideal for calibrating analytical instruments such as gas chromatographs.
-
Research Chemical: It is used in the synthesis of various derivatives for research in materials science and medicinal chemistry.[3] For instance, the synthesis of derivatives with electron-withdrawing groups has been studied, leading to compounds like 2,3,5,6-tetrachloro-4-methylbenzonitrile and 2,3,5,6-tetrachloro-4-nitrotoluene.[3]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of 2,3,5,6-tetrachlorotoluene are critical for quality control in its synthesis and for monitoring its presence in the environment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of 2,3,5,6-tetrachlorotoluene.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Environmental samples (e.g., soil, water) require an extraction step, typically with a non-polar solvent like hexane or dichloromethane. The extract is then concentrated.
-
GC Separation: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp up to ensure the separation of 2,3,5,6-tetrachlorotoluene from other isomers and contaminants.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The characteristic mass spectrum of 2,3,5,6-tetrachlorotoluene, with its distinct isotopic pattern due to the four chlorine atoms, allows for unambiguous identification. Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a 2,3,5,6-tetrachlorotoluene standard.
Diagram of the Analytical Workflow
Caption: General workflow for the analysis of 2,3,5,6-tetrachlorotoluene.
Polarography
Historically, polarography has been used for the selective analysis of 2,3,5,6-tetrachlorotoluene, particularly for monitoring the endpoint of its synthesis reaction.[[“]] This electrochemical technique offers a simple and reliable means of detection.[[“]]
Environmental Fate and Toxicological Profile
The environmental persistence and toxicity of chlorinated aromatic compounds are of significant concern. While data specifically for 2,3,5,6-tetrachlorotoluene can be limited, the behavior of tetrachlorobenzene isomers provides valuable insights.
-
Persistence: Tetrachlorobenzenes are generally persistent in the environment, particularly in anaerobic conditions found in soil and sediment.[4] They are expected to have low mobility in soil.[4]
-
Bioaccumulation: Due to their lipophilic nature (high LogP value), tetrachlorotoluenes have the potential to bioaccumulate in the fatty tissues of organisms.
-
Toxicity: The toxicity of chlorinated hydrocarbons can vary significantly between isomers.[5][6][7] While comprehensive toxicological data for 2,3,5,6-tetrachlorotoluene is not as extensive as for other chlorinated compounds, it is prudent to handle it with care, assuming potential for toxicity based on its chemical class. For instance, the acute oral LD50s for different tetrachlorobenzene isomers in rats range from 1167 to 3105 mg/kg body weight, indicating moderate acute toxicity.[4] It is important to note that different isomers of the same chemical can have vastly different biological and environmental impacts.[5][6][7]
Conclusion: A Compound Demanding Continued Study
2,3,5,6-Tetrachlorotoluene stands as a testament to the specificity of chemical synthesis and the targeted development of industrial chemicals. Its history is one of overcoming synthetic hurdles to meet the demands of a growing chemical industry. While its applications are specialized, its presence as a reference standard underscores its importance in maintaining analytical accuracy in environmental monitoring. The limited specific data on its environmental fate and toxicology highlight a critical area for future research. A deeper understanding of the isomer-specific behavior of such compounds is essential for accurate risk assessment and responsible environmental stewardship. This guide serves as a foundational resource for professionals working with this unique and important molecule, encouraging both its effective application and a continued, rigorous examination of its environmental and biological impact.
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"natural occurrence of chlorinated toluenes"
An In-depth Technical Guide to the Natural Occurrence of Chlorinated Aromatic Compounds
Abstract
The presence of a chlorine substituent can profoundly alter the biological activity of an organic molecule, a fact long leveraged in the development of pharmaceuticals and agrochemicals. While industrial synthesis has been the primary source of simple chlorinated aromatics like chlorinated toluenes, nature has its own sophisticated machinery for performing regioselective halogenation. This guide provides a comprehensive exploration of the natural occurrence of chlorinated aromatic compounds. It addresses the central question of whether simple molecules like chlorinated toluenes are products of biosynthesis, concluding that their environmental presence is overwhelmingly anthropogenic. The focus then shifts to the remarkable enzymatic systems—the halogenases—that nature employs to create a diverse arsenal of complex chlorinated secondary metabolites. We delve into the mechanisms of these enzymes, survey the landscape of naturally produced chlorinated molecules, detail the analytical workflows for their detection, and discuss the profound implications for synthetic biology and drug discovery.
Introduction: The Dichotomy of Chlorinated Toluene Origins
Chlorinated toluenes are aromatic hydrocarbons consisting of a toluene molecule substituted with one or more chlorine atoms on the benzene ring.[1][2] These compounds, including isomers like 2-chlorotoluene, 3-chlorotoluene, and 4-chlorotoluene, are significant industrial chemicals.[3] They serve as versatile solvents and are critical intermediates in the synthesis of a wide array of products, including dyes, pesticides, pharmaceuticals, and performance additives.[3][4][5] Consequently, their presence in the environment is almost exclusively attributed to industrial production and use.[6][7]
This guide confronts a key question: Does nature biosynthesize these specific simple chlorinated aromatics? Current scientific literature indicates that while nature has a vast and powerful enzymatic toolkit for chlorinating organic molecules, the direct biosynthesis of simple, volatile compounds like monochlorotoluene has not been identified as a significant natural pathway.[8] Instead, microorganisms and marine life focus this chlorinating power on more complex molecular scaffolds to produce secondary metabolites with potent biological activities.[9][10]
Therefore, this document will explore the natural world's capacity for aromatic chlorination. We will examine the enzymes responsible, the complex products they create, and the methods used to identify them, providing researchers and drug development professionals with a foundational understanding of biohalogenation.
The Architects of Biochlorination: Halogenase Enzymes
The regioselective incorporation of chlorine into organic molecules in living systems is catalyzed by a class of enzymes known as halogenases .[11] These biocatalysts offer a level of precision that often eludes traditional synthetic chemistry, which can require harsh reagents and may lack regiocontrol.[11] Over 5,000 halogenated biomolecules have been identified, a testament to the diversity and utility of these enzymes.[12] Understanding their mechanisms is crucial for appreciating the biosynthesis of chlorinated natural products and for harnessing their power in biotechnology.
Halogenases are broadly categorized based on their structure and catalytic mechanism. The primary classes involved in the chlorination of natural products are:
-
Flavin-Dependent Halogenases (FDHs): This is one of the most studied classes. FDHs utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a highly reactive hypohalous acid (e.g., HOCl) species. This species is then directed toward an electron-rich substrate, such as an aromatic ring, to effect electrophilic chlorination.[12][13] The enzyme's active site provides a template that precisely orients the substrate, ensuring high regioselectivity.[13]
-
Fe(II)/α-Ketoglutarate (α-KG)-Dependent Halogenases: These non-heme iron enzymes catalyze chlorination via a radical mechanism. They activate a C-H bond, often on an unactivated aliphatic carbon, by abstracting a hydrogen atom. This creates a substrate radical that then reacts with a chloride radical to form the chlorinated product.[14] While often associated with aliphatic substrates, their radical-based mechanism represents a powerful alternative to electrophilic aromatic substitution.
-
Haloperoxidases (Heme-dependent and Vanadium-dependent): These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻) to a reactive electrophilic halogenating species.[12] The first halogenating enzyme ever reported was a heme-dependent chloroperoxidase from the fungus Caldariomyces fumago.[12]
The choice of halogenase and the specific architecture of the enzyme's active site are the primary determinants of which position on a molecule gets chlorinated.
A Survey of Naturally Occurring Chlorinated Metabolites
Nature's chlorination machinery is primarily directed at the synthesis of secondary metabolites—compounds not essential for basic survival but which provide a competitive advantage, such as defense or signaling. These chlorinated natural products are particularly abundant in marine environments and in microorganisms like bacteria and fungi.[8][10] Many of these molecules exhibit potent biological activities, making them of great interest for drug discovery.[9][15]
| Compound Class | Example Compound(s) | Natural Source | Key Bioactivity | Reference(s) |
| Depsidones | Spiromastixone P, Q, R | Deep-sea derived fungus (Spiromastix sp.) | Antibacterial (Gram-positive) | [10][16] |
| Isocoumarins | Spiromastimellein A, B | Deep-sea derived fungus (Spiromastix sp.) | Antibacterial | [10][16] |
| Siderophores | Chlorocatechelin A | Marine bacterium (Streptomyces sp.) | Antibacterial, Antifungal | [9] |
| Pyrrole Alkaloids | Phallusialides | Marine-derived bacterium (Micromonospora sp.) | Not specified | [17] |
| Indole Derivatives | Chlorinated Indolocarbazoles | Engineered Streptomyces species | Antitumor (general class) | [18] |
| Cyclopentane Derivatives | Caldariomycin | Fungus (Caldariomyces fumago) | Antifungal | [8] |
| γ-Lactams | Salinosporamide A | Marine bacterium (Salinispora tropica) | Proteasome inhibitor (Anticancer) | [8] |
Case Study: Biosynthesis of a Chlorinated Tryptophan Derivative
The chlorination of the amino acid tryptophan is a common step in the biosynthesis of many complex natural products. Flavin-dependent halogenases that act on tryptophan have been extensively studied.[13] The pathway below illustrates the general process by which a tryptophan 5-halogenase, PyrH, selectively chlorinates tryptophan at the C5 position of the indole ring. This chlorinated intermediate is then passed to other enzymes for further modification into a final, complex product.
Analytical Methodologies for Detection and Characterization
Distinguishing between potential trace levels of naturally produced chlorinated aromatics and anthropogenic contamination requires highly sensitive and specific analytical methods. The environmental analysis of chlorinated toluenes typically involves extraction from a complex matrix followed by chromatographic separation and mass spectrometric detection.[19]
Experimental Protocol: Analysis of Chlorinated Toluenes in Soil
This protocol provides a generalized workflow for the determination of chlorinated toluenes in soil samples, based on established methodologies such as ultrasonic-assisted extraction and gas chromatography-tandem mass spectrometry (GC-MS/MS).[19]
1. Sample Preparation and Extraction: a. Weigh approximately 5 g of homogenized soil into a glass centrifuge tube. b. Add a surrogate standard solution to assess method recovery. c. Add 10 mL of an extraction solvent mixture, such as ethyl acetate:hexane (80:20, v/v).[19] d. Tightly cap the tube and place it in an ultrasonic bath for 15 minutes to facilitate extraction. e. Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the soil particles. f. Carefully collect the supernatant (the solvent extract) and transfer it to a clean tube.
2. Extract Clean-up: a. Prepare a small glass column packed with a mixture of alumina and anhydrous sodium sulfate. This step removes polar interferences from the soil matrix.[19] b. Pass the solvent extract from step 1f through the clean-up column. c. Collect the eluate. For samples with heavy contamination, an additional clean-up step using graphitized carbon may be necessary.[19] d. Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. e. Add an internal standard just prior to analysis for accurate quantification.
3. Instrumental Analysis (GC-MS/MS): a. System: Gas chromatograph coupled to a tandem mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating chlorinated toluene isomers. c. Injection: Inject 1 µL of the final extract in splitless mode. d. Oven Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes. e. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion transitions specific to each target chlorotoluene isomer must be optimized beforehand.
4. Data Analysis: a. Identify each chlorotoluene isomer based on its retention time and the presence of its specific MRM transition. b. Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and using a multi-point calibration curve.
Implications for Drug Discovery and Synthetic Biology
The study of natural chlorination pathways and halogenase enzymes has significant implications for modern science and industry.
-
Inspiration for Drug Development: Halogenation is a powerful tool in medicinal chemistry. The addition of a chlorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[17] The vast library of chlorinated natural products provides a rich source of novel pharmacophores and lead compounds for developing new therapeutics, particularly in the areas of antibiotics and anticancer agents.[8][10]
-
Biocatalysis and Synthetic Biology: There is immense interest in using halogenases as biocatalysts for industrial chemical synthesis.[11][18] These enzymes offer the potential for greener, more selective halogenation processes compared to traditional chemical methods.[11] Furthermore, by engineering the genes for halogenases into microbial production strains, it is possible to create "unnatural" natural products.[18] This involves introducing a halogenase into a biosynthetic pathway where one does not normally exist, leading to the creation of novel chlorinated analogues of known bioactive compounds, potentially with improved therapeutic properties.
Conclusion
The natural world is a prolific source of chlorinated organic compounds, leveraging a sophisticated enzymatic toolkit to produce a vast array of structurally complex and biologically active secondary metabolites. However, the available scientific evidence strongly indicates that simple, industrially significant molecules such as monochlorotoluenes are not major products of these natural pathways. Their presence in the environment is a hallmark of anthropogenic activity.
For researchers in drug discovery, the study of these natural chlorinated products offers a treasure trove of chemical diversity and potential therapeutic leads. For scientists and engineers, the halogenase enzymes that construct these molecules represent powerful biocatalytic tools for green chemistry and the synthetic biology platforms of the future. A clear understanding of the distinction between natural biohalogenation and industrial contamination is therefore essential for both environmental science and the advancement of biotechnology.
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Agarwal, V., El Gamal, A., & Moore, B. S. (2017). Full article: Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Taylor & Francis Online. Available at: [Link]
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Biotransformation Pathways of 2,3,5,6-Tetrachlorotoluene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted biotransformation pathways of 2,3,5,6-tetrachlorotoluene, a polychlorinated aromatic hydrocarbon of environmental and toxicological interest. In the absence of direct metabolic studies on this specific isomer, this document synthesizes data from structurally analogous compounds, including other tetrachlorinated aromatics and chlorinated toluenes, to construct a scientifically grounded, predictive metabolic map. We explore the anticipated mammalian metabolism, encompassing Phase I oxidative reactions likely mediated by cytochrome P450 enzymes and Phase II conjugation pathways, with a significant focus on glutathione conjugation. Furthermore, potential microbial degradation routes are discussed, drawing parallels from environmental studies on related persistent organic pollutants. This guide is intended for researchers, toxicologists, and drug development professionals, offering a foundational understanding of the likely metabolic fate of 2,3,5,6-tetrachlorotoluene and providing detailed, field-proven experimental protocols for its empirical investigation.
Introduction: The Challenge of Polychlorinated Toluene Metabolism
2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound, one of several isomers of tetrachlorotoluene.[1][2][3] Like other polychlorinated aromatics, its chemical stability and lipophilicity suggest a potential for bioaccumulation and persistence in the environment, raising toxicological concerns. Understanding the biotransformation of such xenobiotics is paramount for assessing their toxicity, detoxification, and potential for bioactivation into more harmful intermediates.
The metabolic fate of a compound like 2,3,5,6-tetrachlorotoluene is governed by the enzymatic machinery of exposed organisms, primarily in the liver for mammals and through diverse enzymatic systems in microorganisms. These processes typically involve an initial functionalization (Phase I) followed by conjugation to increase water solubility and facilitate excretion (Phase II).[4]
This guide will proceed by first elucidating the predicted mammalian biotransformation pathways, drawing heavily on data from close structural analogs. Subsequently, we will explore the potential for microbial degradation, a critical aspect of its environmental fate. Finally, we will provide detailed experimental protocols to enable researchers to validate these predicted pathways and further characterize the metabolism of 2,3,5,6-tetrachlorotoluene.
Predicted Mammalian Biotransformation Pathways
The mammalian metabolism of 2,3,5,6-tetrachlorotoluene is anticipated to proceed through two major, potentially competing, pathways: cytochrome P450-mediated oxidation and glutathione conjugation.
Phase I Metabolism: The Role of Cytochrome P450
Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidative metabolism of a vast array of xenobiotics.[5][6] For 2,3,5,6-tetrachlorotoluene, two principal sites of oxidative attack are plausible: the methyl group and the aromatic ring.
-
Methyl Group Hydroxylation: The methyl group is a likely target for CYP-mediated hydroxylation, a common pathway for alkylated aromatic compounds. This would lead to the formation of 2,3,5,6-tetrachlorobenzyl alcohol. This alcohol could be further oxidized by alcohol and aldehyde dehydrogenases to yield 2,3,5,6-tetrachlorobenzoic acid.
-
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring, though potentially sterically hindered by the four chlorine atoms, could also occur, leading to the formation of a tetrachlorotoluene phenol. Based on the metabolism of the structurally similar 1,2,4,5-tetrachlorobenzene, which is metabolized to 2,3,5,6-tetrachlorophenol, this is a highly probable outcome.[7]
The specific CYP isozymes involved in these reactions are likely to be CYP2E1 and other members of the CYP2 family, which are known to metabolize chlorinated hydrocarbons like trichloroethylene.[8][9][10]
Phase II Metabolism: Conjugation and Excretion
Following Phase I oxidation, or in some cases as a primary metabolic step, 2,3,5,6-tetrachlorotoluene and its metabolites are expected to undergo Phase II conjugation reactions to enhance their hydrophilicity and facilitate excretion.
-
Glutathione Conjugation: This is predicted to be a major biotransformation pathway. Studies on 2,3,5,6-tetrachloronitrobenzene have shown that the principal metabolic route is conjugation with glutathione (GSH), involving the displacement of the nitro group.[11] A similar nucleophilic aromatic substitution could occur with 2,3,5,6-tetrachlorotoluene, where a chlorine atom is displaced by the sulfhydryl group of glutathione. The resulting glutathione conjugate would then be processed through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine (mercapturic acid) conjugates, which are typically excreted in the urine.[11][12]
-
Sulfation and Glucuronidation: If aromatic hydroxylation occurs to form 2,3,5,6-tetrachlorophenol, this phenolic metabolite would be a prime substrate for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). This would result in the formation of sulfate and glucuronide conjugates, which are readily excreted. The metabolism of 2,3,5,6-tetrachlorophenol itself is known to proceed via these pathways.[7]
The interplay between these oxidative and conjugative pathways will ultimately determine the toxicokinetic profile of 2,3,5,6-tetrachlorotoluene.
Caption: Predicted mammalian biotransformation pathways of 2,3,5,6-Tetrachlorotoluene.
Potential Microbial Degradation
In the environment, microbial degradation is a key determinant of the fate of persistent organic pollutants. Bacteria and fungi have evolved diverse enzymatic systems to break down chlorinated aromatic compounds.
-
Aerobic Degradation: Aerobic bacteria, particularly species of Pseudomonas, Rhodococcus, and Burkholderia, are known to degrade chlorinated toluenes and biphenyls.[13][14][15] The initial attack often involves a dioxygenase enzyme that incorporates two hydroxyl groups into the aromatic ring, leading to the formation of a chlorocatechol. This intermediate is then subject to ring cleavage and further metabolism, eventually entering central metabolic pathways. It is plausible that certain soil and water bacteria could initiate the degradation of 2,3,5,6-tetrachlorotoluene via a similar dioxygenase-mediated mechanism.
-
Anaerobic Degradation: Under anaerobic conditions, such as in sediments and some groundwater environments, reductive dechlorination can occur. This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. While often a slower process, it is a critical pathway for the breakdown of highly chlorinated compounds.
The specific microbial species and enzymatic pathways capable of degrading 2,3,5,6-tetrachlorotoluene remain to be identified and represent an important area for future research.
Experimental Protocols for Elucidating Biotransformation
To empirically determine the metabolic fate of 2,3,5,6-tetrachlorotoluene, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such investigations.
In Vitro Hepatic Metabolism
Objective: To identify the primary oxidative and conjugative metabolites of 2,3,5,6-tetrachlorotoluene using liver subcellular fractions.
Methodology:
-
Preparation of Liver Fractions:
-
Obtain liver tissue from a relevant species (e.g., rat, mouse, human).
-
Homogenize the tissue in ice-cold buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare microsomes and cytosol by differential centrifugation.
-
Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
-
Incubation Conditions:
-
Oxidative Metabolism:
-
In a reaction vessel, combine liver microsomes, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), and buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2,3,5,6-tetrachlorotoluene (dissolved in a suitable solvent like DMSO or acetonitrile).
-
Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
-
Glutathione Conjugation:
-
In a reaction vessel, combine liver cytosol (and/or microsomes), glutathione (GSH), and buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2,3,5,6-tetrachlorotoluene.
-
Incubate and terminate as described for oxidative metabolism.
-
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Analyze the supernatant for the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
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Spectroscopic Profile of 2,3,5,6-Tetrachlorotoluene: A Technical Guide
Introduction
2,3,5,6-Tetrachlorotoluene, a member of the chlorinated toluene family, is a synthetic compound of significant interest in environmental monitoring and as a reference standard in analytical chemistry.[1] Its precise spectroscopic characterization is paramount for its unambiguous identification and quantification in various matrices. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,5,6-tetrachlorotoluene. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages high-quality predicted spectroscopic data, offering a robust framework for its analytical characterization. This approach ensures that researchers, scientists, and drug development professionals have a reliable reference for this compound.
The molecular structure of 2,3,5,6-tetrachlorotoluene, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is crucial for differentiating it from its various isomers and other chlorinated aromatic compounds.
Caption: Molecular structure of 2,3,5,6-Tetrachlorotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data are based on computational predictions. These predictions provide valuable insights into the expected chemical shifts and multiplicities.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,5,6-tetrachlorotoluene is expected to be relatively simple due to the molecule's symmetry. The structure features a single, isolated aromatic proton and a methyl group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.5 - 7.8 | Singlet | 1H |
| CH₃ | 2.4 - 2.6 | Singlet | 3H |
Interpretation:
-
Aromatic Proton (Ar-H): The lone proton on the aromatic ring is significantly deshielded by the four electron-withdrawing chlorine atoms, resulting in a downfield chemical shift. Its singlet multiplicity arises from the absence of adjacent protons.
-
Methyl Protons (CH₃): The methyl group protons appear as a singlet, as there are no neighboring protons to induce splitting. The electron-withdrawing effect of the chlorinated ring will cause a slight downfield shift compared to toluene itself.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of 2,3,5,6-tetrachlorotoluene simplifies the spectrum, with chemically equivalent carbons appearing as a single signal.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CH₃ | 135 - 140 |
| C-Cl (C2, C6) | 132 - 136 |
| C-Cl (C3, C5) | 130 - 134 |
| C-H | 128 - 132 |
| CH₃ | 18 - 22 |
Interpretation:
-
Quaternary Carbons (C-CH₃ and C-Cl): The carbon atom attached to the methyl group (C1) and the four carbons bonded to chlorine atoms (C2, C3, C5, C6) are all quaternary. Their chemical shifts are in the aromatic region, with the carbons directly bonded to the electronegative chlorine atoms being shifted downfield. Due to symmetry, the C2 and C6 carbons are equivalent, as are the C3 and C5 carbons.
-
Aromatic CH Carbon: The single carbon atom bonded to a hydrogen (C4) will also resonate in the aromatic region.
-
Methyl Carbon (CH₃): The carbon of the methyl group will appear at a much higher field (lower ppm value) compared to the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2,3,5,6-tetrachlorotoluene is expected to show characteristic absorptions for aromatic C-H, C-C, and C-Cl bonds, as well as aliphatic C-H bonds of the methyl group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1450 - 1375 | CH₃ Bending | Medium |
| 850 - 750 | C-Cl Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |
Interpretation:
-
C-H Stretching: The spectrum will exhibit weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of aromatic C-H stretching, and medium bands around 2980-2850 cm⁻¹ corresponding to the stretching of the C-H bonds in the methyl group.
-
Aromatic Ring Vibrations: The presence of the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.
-
C-Cl Stretching: Strong absorptions in the 850-750 cm⁻¹ range are indicative of the C-Cl stretching vibrations, a key feature for identifying chlorinated compounds.
-
Out-of-Plane Bending: A strong band in the 900-675 cm⁻¹ region is expected for the out-of-plane bending of the lone aromatic C-H bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elucidating the structure. For 2,3,5,6-tetrachlorotoluene, electron ionization (EI) is a common technique.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 2,3,5,6-tetrachlorotoluene (C₇H₄Cl₄), which is approximately 228 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities.
-
Key Fragment Ions: Fragmentation of the molecular ion is expected to occur through the loss of chlorine atoms and the methyl group.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for 2,3,5,6-Tetrachlorotoluene in EI-MS.
Interpretation of Fragmentation:
-
Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to the formation of the [M-Cl]⁺ ion at m/z 193. This is often a prominent peak in the spectrum.
-
Loss of a Methyl Group: The cleavage of the methyl group can lead to the formation of a tetrachlorobenzyl cation at m/z 213.
-
Further Chlorine Loss: The [M-Cl]⁺ fragment can undergo further loss of chlorine atoms, leading to ions such as [C₇H₄Cl₂]⁺˙ at m/z 158.
The isotopic pattern of chlorine provides a powerful diagnostic tool in the mass spectrum. The presence of four chlorine atoms will result in a complex but highly characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.
Experimental Protocols
While experimental data is not available, the following outlines the standard methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5,6-tetrachlorotoluene in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-10 ppm), and a relaxation delay of at least 5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should encompass the aromatic and aliphatic regions (0-160 ppm).
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase analysis.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or solvent for subtraction.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic features of 2,3,5,6-tetrachlorotoluene based on predicted data. The distinct patterns in its ¹H NMR, ¹³C NMR, IR, and mass spectra serve as a valuable reference for its identification and characterization in various scientific applications. While predicted data offers a strong foundation, experimental verification remains the gold standard. The protocols outlined herein provide the necessary framework for researchers to acquire experimental data for this compound, further enhancing our understanding of its spectroscopic properties.
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-
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-
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-
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Methodological & Application
Application Note: High-Resolution Analytical Strategies for the Quantification of 2,3,5,6-Tetrachlorotoluene in Environmental Matrices
Abstract
This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the sensitive and selective detection of 2,3,5,6-tetrachlorotoluene. As a persistent environmental contaminant, accurate quantification of this compound is critical for environmental monitoring and toxicological assessment. This document outlines detailed protocols for sample preparation from complex matrices, such as soil and water, followed by high-resolution analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating protocols, and supporting scientific literature are integrated to ensure technical accuracy and practical applicability for researchers, scientists, and professionals in drug development and environmental science.
Introduction
2,3,5,6-Tetrachlorotoluene is a synthetically produced chlorinated aromatic hydrocarbon.[1][2] Its chemical structure, characterized by a toluene backbone with four chlorine substituents, imparts significant chemical stability and persistence in the environment. The presence of such compounds in environmental compartments, including soil and water, is of increasing concern due to their potential for bioaccumulation and toxicity. Consequently, the development of sensitive and selective analytical methods for the accurate quantification of 2,3,5,6-tetrachlorotoluene is paramount for environmental risk assessment and regulatory compliance.
This application note details two primary analytical approaches for the determination of 2,3,5,6-tetrachlorotoluene: Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency and definitive identification capabilities, and High-Performance Liquid Chromatography (HPLC) with UV detection as a versatile and widely accessible alternative. Furthermore, we present validated sample preparation protocols, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), to effectively isolate the target analyte from complex environmental matrices.
Principles of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. For 2,3,5,6-tetrachlorotoluene, both GC and HPLC offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] The fundamental principle involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving optimal separation of isomers and other closely related compounds. For chlorinated hydrocarbons, a non-polar or mid-polarity column is typically employed.
Following chromatographic separation, the eluted compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, leading to highly confident compound identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[4] For non-polar compounds like 2,3,5,6-tetrachlorotoluene, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.[5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Detection is commonly achieved using a UV detector, as the aromatic ring of 2,3,5,6-tetrachlorotoluene absorbs ultraviolet light.[4] While less selective than mass spectrometry, HPLC-UV offers a robust and cost-effective analytical solution.
Sample Preparation: Isolating the Target Analyte
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to extract the analyte of interest from the sample matrix and remove interfering components.[6] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample type, volume, and the desired level of sample cleanup and concentration.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids.[7] For extracting 2,3,5,6-tetrachlorotoluene from aqueous samples, a non-polar organic solvent such as hexane or dichloromethane is used. The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases. To enhance recovery, adjustments to the aqueous phase pH can be made to ensure the analyte is in its most non-polar form.[8]
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to LLE, utilizing a solid sorbent to isolate the analyte from a liquid sample.[6][9] For 2,3,5,6-tetrachlorotoluene, a reversed-phase SPE cartridge (e.g., C18 or polymeric) is employed. The aqueous sample is passed through the conditioned cartridge, and the non-polar analyte is retained on the sorbent. Interfering polar compounds are washed away, and the purified analyte is then eluted with a small volume of a non-polar organic solvent. SPE offers the advantages of higher sample throughput, reduced solvent consumption, and cleaner extracts compared to LLE.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of 2,3,5,6-tetrachlorotoluene in water and soil samples. These protocols are designed to be self-validating through the inclusion of quality control checks.
Protocol 1: GC-MS Analysis of 2,3,5,6-Tetrachlorotoluene in Water
This protocol is adapted from general principles outlined in EPA methods for the analysis of semivolatile organic compounds.[3][10]
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
Add an internal standard prior to GC-MS analysis for quantification.
4.1.2. GC-MS Instrumental Parameters
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ions | To be determined from the mass spectrum of a pure standard |
4.1.3. Quality Control
-
Method Blank: An analyte-free water sample carried through the entire sample preparation and analysis procedure.
-
Laboratory Control Sample (LCS): A blank water sample spiked with a known concentration of 2,3,5,6-tetrachlorotoluene.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of the analyte.
Protocol 2: HPLC-UV Analysis of 2,3,5,6-Tetrachlorotoluene in Soil
This protocol utilizes SPE for sample cleanup, a technique widely applied for isolating analytes from complex matrices.[11][12]
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Weigh 10 g of the soil sample into a beaker.
-
Add 20 mL of acetonitrile and sonicate for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.
-
Dilute the extract with deionized water to a final acetonitrile concentration of approximately 10%.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the 2,3,5,6-tetrachlorotoluene with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
4.2.2. HPLC-UV Instrumental Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic; 70:30 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan) |
4.2.3. Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[13][14][15]
Data Interpretation and Visualization
GC-MS Data
In GC-MS analysis, the identification of 2,3,5,6-tetrachlorotoluene is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is achieved by integrating the peak area of the quantifier ion and relating it to a calibration curve generated from standards of known concentrations.
HPLC-UV Data
For HPLC-UV analysis, the peak corresponding to 2,3,5,6-tetrachlorotoluene is identified by its retention time. Quantification is performed by comparing the peak area to a calibration curve prepared from a series of standards.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for GC-MS analysis of 2,3,5,6-Tetrachlorotoluene in water.
Caption: Workflow for HPLC-UV analysis of 2,3,5,6-Tetrachlorotoluene in soil.
Conclusion
The analytical methods presented in this application note provide robust and reliable frameworks for the quantification of 2,3,5,6-tetrachlorotoluene in environmental matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, with GC-MS offering higher selectivity and confirmatory data, while HPLC-UV provides a cost-effective and widely available alternative. Adherence to the detailed sample preparation and instrumental protocols, along with rigorous quality control measures, will ensure the generation of high-quality, defensible data for environmental monitoring and research applications.
References
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- i2 Analytical. (n.d.). Rapid Analysis of VOCs in Soil & Water, to 1-ppb, by HS-GC-MS to MCERTS Criteria.
- Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690.
- LGC Standards. (n.d.). 2,3,5,6-Tetrachlorotoluene.
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"quantification of 2,3,5,6-Tetrachlorotoluene in water samples"
Application Note & Protocol
Quantification of 2,3,5,6-Tetrachlorotoluene in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound.[1] As a member of the chlorinated toluene family, its presence in water sources is a potential environmental concern. Monitoring for such compounds in environmental water samples is crucial for assessing water quality and ensuring public health. This application note provides a detailed protocol for the extraction and quantification of 2,3,5,6-tetrachlorotoluene in water samples using liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, environmental scientists, and drug development professionals who require a reliable and sensitive analytical procedure for this compound.
The methodology described herein is based on established U.S. Environmental Protection Agency (EPA) methods for the analysis of chlorinated hydrocarbons and pesticides in water, such as EPA Method 508 and EPA Method 551.1.[2][3][4] These methods provide a robust framework for the extraction and analysis of semivolatile organic compounds from aqueous matrices.
Principle of the Method
This method involves the extraction of 2,3,5,6-tetrachlorotoluene from a water sample into an organic solvent, specifically dichloromethane, using a separatory funnel liquid-liquid extraction technique.[5][6][7][8] The organic extract is then dried, concentrated, and analyzed by GC-MS. The gas chromatograph separates the target analyte from other components in the extract, and the mass spectrometer provides sensitive and selective detection and quantification. For enhanced sensitivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.[9]
Materials and Reagents
-
Reagents
-
2,3,5,6-Tetrachlorotoluene analytical standard (purity >95%)[10]
-
Dichloromethane (pesticide residue grade or equivalent)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Reagent water (organic-free)
-
Helium (carrier gas, ultra-high purity)
-
Sodium thiosulfate (for dechlorination, if necessary)
-
Hydrochloric acid and sodium hydroxide (for pH adjustment, if necessary)
-
-
Apparatus
-
1-liter glass amber bottles with PTFE-lined screw caps
-
2-liter separatory funnel with a PTFE stopcock
-
Glass funnels
-
Concentrator tube (Kuderna-Danish or similar)
-
Water bath
-
Nitrogen evaporation system
-
2-mL amber glass vials with PTFE-lined caps
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent)[11]
-
Experimental Workflow
The overall workflow for the quantification of 2,3,5,6-tetrachlorotoluene in water samples is depicted in the following diagram.
Figure 1. Experimental workflow for the analysis of 2,3,5,6-Tetrachlorotoluene in water.
Detailed Protocols
Part 1: Sample Collection and Preservation
-
Sample Collection: Collect a 1-liter grab sample in a glass amber bottle.[3]
-
Dechlorination (if applicable): If the water sample contains residual chlorine, add approximately 80 mg of sodium thiosulfate to the sample bottle before collection.[4]
-
Preservation: Store the samples at 4°C and protect them from light until extraction. Extraction should be performed within 7 days of collection.
Part 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 3510 for separatory funnel liquid-liquid extraction.[8]
-
Preparation: Measure 1 liter of the water sample and transfer it to a 2-liter separatory funnel.
-
pH Adjustment (if necessary): For neutral compounds like 2,3,5,6-tetrachlorotoluene, pH adjustment is generally not required. If analyzing for a broader range of compounds, the pH can be adjusted.
-
First Extraction: Add 60 mL of dichloromethane to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Phase Separation: Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Collection of Organic Layer: Drain the lower dichloromethane layer into a clean flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts in the same flask.
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[8]
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish concentrator on a water bath, followed by nitrogen blowdown if necessary.
Part 3: GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system with the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards of 2,3,5,6-tetrachlorotoluene in dichloromethane. A typical calibration range would be from 0.1 µg/L to 20 µg/L.
-
Sample Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode using the ions specified in Table 2.
-
Quantification: Quantify the concentration of 2,3,5,6-tetrachlorotoluene in the sample by comparing the peak area of the quantification ion to the calibration curve.
Quantitative Data and Performance
The following tables provide typical parameters for the GC-MS analysis and expected method performance.
Table 1. Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL, splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Table 2. Selected Ions for 2,3,5,6-Tetrachlorotoluene (Molecular Weight: 229.92 g/mol )
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,3,5,6-Tetrachlorotoluene | 230 | 228 | 193 |
Rationale for ion selection: The molecular ion peak (m/z 230 and its isotope peak at m/z 228) is chosen for quantification and confirmation due to its high abundance and specificity. The ion at m/z 193 corresponds to the loss of a chlorine atom, providing an additional confirmation point.
Table 3. Expected Method Performance (based on similar compounds)
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.05 - 0.2 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 80 - 110% |
| Relative Standard Deviation | < 15% |
Note: The actual MDL and recovery should be determined by each laboratory following guidelines such as those in EPA's Definition and Procedure for the Determination of the Method Detection Limit, Revision 2.[12]
Quality Control
To ensure the reliability of the results, a rigorous quality control protocol should be followed:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Spike (LCS): A reagent water sample is spiked with a known concentration of 2,3,5,6-tetrachlorotoluene and analyzed to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples are spiked with a known concentration of the analyte to assess matrix effects and precision.
-
Surrogate Standards: A compound of similar chemical properties but not expected to be in the sample is added to all samples, blanks, and standards before extraction to monitor extraction efficiency.
Conclusion
The described method of liquid-liquid extraction followed by GC-MS analysis provides a sensitive and selective approach for the quantification of 2,3,5,6-tetrachlorotoluene in water samples. Adherence to the detailed protocol and quality control measures will ensure the generation of high-quality, defensible data for environmental monitoring and research purposes.
References
-
Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Toluene, Ethylbenzene and the Xylenes. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]
-
Taylor & Francis. (n.d.). Selected ion monitoring – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. [Link]
-
Glaze, W. C., & Lin, C.-C. (1984, January). Optimization of Liquid-Liquid Extraction Methods for Analysis of Organics in Water. U.S. Environmental Protection Agency. [Link]
-
U.S. Environmental Protection Agency. (1995). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]
-
ResearchGate. (2025, January 29). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]
-
Virginia Tech. (n.d.). Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction. [Link]
-
MDPI. (n.d.). Investigative Approaches for Pollutants in Water: Aligning with Water Framework Directive Maximum Allowable Concentrations. [Link]
-
U.S. Environmental Protection Agency. (2016, December 1). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 508: Chlorinated Pesticides in Water Using GCECD. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 508-1 method 508 determination of chlorinated pesticides in water by gas chromatography with an electron. [Link]
-
Florida Department of Environmental Protection. (n.d.). APPENDIX A TO PART 136 METHODS FOR ORGANIC CHEMICAL ANALYSIS OF MUNICIPAL AND INDUSTRIAL WASTEWATER METHOD 624—PURGEABLES. [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. [Link]
-
Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
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Application Notes & Protocols for the Use of 2,3,5,6-Tetrachlorotoluene as a Reference Standard
This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of 2,3,5,6-Tetrachlorotoluene as a reference standard in analytical applications. The protocols and insights herein are designed to ensure scientific integrity, accuracy, and reproducibility in experimental workflows.
Foundational Understanding of 2,3,5,6-Tetrachlorotoluene
2,3,5,6-Tetrachlorotoluene is a polychlorinated aromatic hydrocarbon.[1] Its stable chemical structure and high purity, when obtained from accredited suppliers, make it an ideal reference material for a variety of analytical procedures, particularly in environmental and industrial testing.[2][3] As a reference standard, it serves as a benchmark against which unknown sample concentrations can be quantitatively determined.
The rationale for its use stems from the need for a reliable, known quantity of a substance to calibrate analytical instruments and validate analytical methods. The accuracy of any quantitative analysis is fundamentally dependent on the quality and correct handling of the reference standards used.
Table 1: Physicochemical Properties of 2,3,5,6-Tetrachlorotoluene
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [1][4] |
| CAS Number | 1006-31-1 | [1][3] |
| Molecular Formula | C₇H₄Cl₄ | [1][4] |
| Molecular Weight | 229.9 g/mol | [1] |
| Physical State | Solid | [5] |
| Melting Point | 93.5°C | [5] |
| Boiling Point | 273°C at 760 mmHg | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol (with heat) | [5] |
Core Applications in Analytical Chemistry
The primary application of 2,3,5,6-Tetrachlorotoluene as a reference standard is in chromatography, specifically Gas Chromatography (GC). It is often used for:
-
Method Validation: To assess the performance and reliability of a new or modified analytical method.
-
Instrument Calibration: To generate calibration curves for the quantification of this analyte in various sample matrices.
-
Quality Control: As a component in quality control samples to monitor the ongoing performance of an analytical method.
Given its structure as a chlorinated aromatic compound, it is a relevant analyte in environmental monitoring for pollutants and in the quality control of industrial chemical processes.
Health, Safety, and Handling Imperatives
Working with chlorinated compounds requires strict adherence to safety protocols. While specific toxicity data for 2,3,5,6-Tetrachlorotoluene is not extensively detailed in all safety data sheets, related compounds show potential for harm.[6] Therefore, a cautious approach is mandatory.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all waste materials (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Storage: Store the reference standard in a cool, dry, and well-ventilated area, away from incompatible materials.[5] It should be kept in its original, tightly sealed container.
Protocol for Preparation of Standard Solutions
The accuracy of your analytical results begins with the meticulous preparation of your standard solutions. This protocol outlines the steps for preparing a stock solution and subsequent working solutions.
Rationale for Gravimetric Preparation
For the highest accuracy, stock solutions of solid reference standards should be prepared gravimetrically using a calibrated analytical balance. This minimizes errors associated with the physical properties of the solid (e.g., static, hygroscopicity).
Experimental Workflow: Standard Preparation
Caption: Workflow for preparing stock and working standards.
Step-by-Step Protocol: Standard Preparation
-
Select a Solvent: Choose a high-purity solvent in which 2,3,5,6-Tetrachlorotoluene is soluble, such as methanol or dichloromethane.[1][7] The choice of solvent should also be compatible with the analytical instrumentation (e.g., GC-ECD).
-
Prepare Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 2,3,5,6-Tetrachlorotoluene reference standard using a calibrated analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to the flask.
-
Sonicate the flask for approximately 5-10 minutes, or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add solvent to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the actual weight of the standard and the flask volume.
-
-
Prepare Working Solutions:
-
Prepare a series of working solutions by performing serial dilutions of the stock solution. For example, to create a 10 µg/mL working standard from a 1000 µg/mL stock, you would dilute 100 µL of the stock solution to a final volume of 10 mL with the solvent.
-
A typical calibration curve might include concentrations such as 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Protocol for Gas Chromatography (GC) Analysis
This protocol provides a general framework for the analysis of 2,3,5,6-Tetrachlorotoluene using Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.
Rationale for Method Parameters
-
Column Selection: A mid-polar stationary phase column, such as a DB-624 or similar, is often effective for separating chlorinated hydrocarbons.[8]
-
Injector and Detector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. The detector temperature is set high to prevent condensation and maintain sensitivity.
-
Oven Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points and ensures good peak shape.
Experimental Workflow: GC Analysis
Caption: General workflow for GC analysis.
Step-by-Step Protocol: GC-ECD Analysis
-
Instrument Setup:
-
Carrier Gas: Helium or Nitrogen, at a constant flow or pressure.
-
Column: DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent).
-
Injector: Split/Splitless, set to 250°C.
-
Detector: ECD, set to 300°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Before running the calibration curve, inject a mid-point standard (e.g., 1.0 µg/mL) five or six times.
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas. A %RSD of ≤15% is generally acceptable, demonstrating that the system is providing reproducible results.
-
-
Calibration Curve Construction:
-
Inject each of the prepared working standards in order of increasing concentration.
-
Integrate the peak corresponding to 2,3,5,6-Tetrachlorotoluene.
-
Plot the peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥0.995, indicating a strong linear relationship between concentration and response.
-
-
Sample Analysis:
-
Inject the unknown samples.
-
Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of 2,3,5,6-Tetrachlorotoluene in the samples based on their measured peak areas.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, each analytical run should be a self-validating system. This is achieved by:
-
Running a Blank: A solvent blank should be run at the beginning of the sequence to ensure there is no contamination in the system.
-
Continuing Calibration Verification (CCV): A mid-point standard should be re-injected periodically (e.g., every 10-20 samples) throughout the analytical run. The measured concentration of the CCV should be within a defined tolerance (e.g., ±15%) of its true value. This verifies that the instrument's response has not drifted over time.
-
Bracketing: The unknown samples should be "bracketed" by acceptable CCVs, meaning there is a valid calibration check both before and after the samples are run.
By incorporating these steps, you build a robust and defensible dataset, ensuring the scientific integrity of your work.
References
-
PubChem. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. 2,3,6-Trichlorotoluene. SIELC Technologies. [Link]
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LookChem. 2,3,4,5-TETRACHLOROTOLUENE 1006-32-2 wiki. LookChem. [Link]
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PubChem. 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636. National Center for Biotechnology Information. [Link]
-
CRM LABSTANDARD. Tetrachlorotoluene, 2,3,4,6- solution. CRM LABSTANDARD. [Link]
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Scholars Research Library. Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Der Pharma Chemica, 2011, 3 (6):390-399. [Link]
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CRM LABSTANDARD. Tetrachlorotoluene, α,α,2,6- solution. CRM LABSTANDARD. [Link]
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LookChem. 2,3,5,6-Tetrachlorotoluene. LookChem. [Link]
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PubChem. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378. National Center for Biotechnology Information. [Link]
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- 3. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
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- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for the Preparation of 2,3,5,6-Tetrachlorotoluene Samples for Analysis
Introduction
2,3,5,6-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon, one of several isomers of tetrachlorotoluene.[1] These compounds are utilized in the manufacturing of pesticides and dyes and can be present as environmental contaminants.[1] Due to their persistence and potential toxicity, the accurate detection and quantification of tetrachlorotoluenes in various environmental matrices are of significant importance for regulatory monitoring and risk assessment.
This document provides detailed protocols for the preparation of solid and aqueous samples for the analysis of 2,3,5,6-tetrachlorotoluene. The methodologies are grounded in established U.S. Environmental Protection Agency (EPA) methods for chlorinated hydrocarbons, ensuring a robust and scientifically validated approach. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Physicochemical Properties of 2,3,5,6-Tetrachlorotoluene
A thorough understanding of the physicochemical properties of 2,3,5,6-tetrachlorotoluene is fundamental to designing effective extraction and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₄ | [2] |
| Molecular Weight | 229.9 g/mol | [2] |
| CAS Number | 1006-31-1 | [3] |
| Melting Point | 93.5 °C | [3] |
| Boiling Point | 273 °C at 760 mmHg | [3] |
| Vapor Pressure | 0.00984 mmHg at 25°C | [3] |
| LogP | 4.60860 | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with heating) | [3] |
Safety Precautions
Researchers and laboratory personnel must adhere to strict safety protocols when handling 2,3,5,6-tetrachlorotoluene and the solvents used in the extraction procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: All handling of the neat compound and solutions, as well as the entire extraction procedure, should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including used solvents and contaminated materials, in accordance with local, state, and federal regulations.
-
Material Safety Data Sheet (MSDS): Before beginning any work, consult the Material Safety Data Sheet for 2,3,5,6-tetrachlorotoluene and all solvents used in the protocol for detailed hazard information and handling procedures. While a specific MSDS for the 2,3,5,6- isomer was not found, information for related tetrachlorotoluene isomers should be consulted.
Protocol 1: Ultrasonic-Assisted Extraction of 2,3,5,6-Tetrachlorotoluene from Soil and Solid Matrices
This protocol is based on the principles outlined in EPA Method 3550C: Ultrasonic Extraction .[4][5][6] Ultrasonic extraction is a widely accepted technique for the extraction of nonvolatile and semivolatile organic compounds from solid samples. The high-frequency acoustic waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, enhancing the disruption of the sample matrix and the penetration of the solvent, thereby increasing extraction efficiency.
Materials and Reagents
-
2,3,5,6-Tetrachlorotoluene analytical standard[3][7][8][9][10]
-
Acetone (pesticide residue grade or equivalent)
-
Hexane (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)
-
Organic-free reagent water
-
Sonicator (probe or bath)
-
Centrifuge and centrifuge tubes
-
Concentrator apparatus (e.g., Kuderna-Danish or nitrogen evaporator)
-
Glass fiber filters
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Methodology
-
Sample Homogenization: Homogenize the soil or solid sample to ensure uniformity. If the sample is wet, it can be air-dried and sieved.
-
Sample Weighing: Accurately weigh approximately 10-30 g of the homogenized sample into a beaker or flask.
-
Drying: Add anhydrous sodium sulfate to the sample and mix until a free-flowing powder is obtained. This step is crucial for removing water that can interfere with the extraction efficiency of non-polar solvents.
-
Solvent Addition: Add a 1:1 (v/v) mixture of acetone and hexane to the sample. The volume of solvent will depend on the sample size but should be sufficient to completely immerse the sample.
-
Ultrasonic Extraction:
-
Probe Sonicator: Insert the sonicator probe into the solvent, ensuring it does not touch the sides or bottom of the beaker. Sonicate for 2-3 minutes at a moderate power setting.
-
Ultrasonic Bath: Place the beaker containing the sample and solvent into the ultrasonic bath. Ensure the water level in the bath is sufficient for efficient energy transfer. Sonicate for 15-30 minutes.
-
-
Solvent Decanting: Carefully decant the solvent into a clean flask.
-
Repeat Extraction: Repeat the solvent addition and ultrasonic extraction steps two more times, combining all solvent extracts.
-
Concentration: Concentrate the combined extracts to a small volume (e.g., 1-2 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the subsequent analytical instrumentation (e.g., hexane for GC-MS analysis).
-
Final Volume Adjustment: Adjust the final volume of the extract to a precise value (e.g., 1 mL) in a volumetric flask. The sample is now ready for GC-MS analysis.
Caption: Workflow for Ultrasonic-Assisted Extraction of 2,3,5,6-Tetrachlorotoluene from Soil.
Protocol 2: Solid-Phase Extraction (SPE) of 2,3,5,6-Tetrachlorotoluene from Water Samples
This protocol is based on the principles outlined in EPA Method 3535A: Solid-Phase Extraction (SPE) .[11][12][13] SPE is a highly efficient technique for the extraction and concentration of organic analytes from aqueous samples. It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. The choice of the solid phase is critical and is based on the polarity of the analyte. For a non-polar compound like 2,3,5,6-tetrachlorotoluene, a C18 (octadecyl) bonded silica sorbent is appropriate.[14]
Materials and Reagents
-
2,3,5,6-Tetrachlorotoluene analytical standard[3][7][8][9][10]
-
Methanol (pesticide residue grade or equivalent)
-
Dichloromethane (pesticide residue grade or equivalent)
-
Ethyl acetate (pesticide residue grade or equivalent)
-
Organic-free reagent water
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Concentrator apparatus (e.g., nitrogen evaporator)
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Methodology
-
Sample Collection and Preservation: Collect the water sample in a clean glass container. If residual chlorine is present, it should be quenched with sodium thiosulfate. The sample should be acidified to a pH < 2 with hydrochloric or sulfuric acid to improve the stability of the analyte.[14]
-
SPE Cartridge Conditioning:
-
Pass 5-10 mL of ethyl acetate through the C18 SPE cartridge.
-
Pass 5-10 mL of methanol through the cartridge.
-
Pass 5-10 mL of organic-free reagent water through the cartridge. Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading: Pass the water sample (typically 500-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Sorbent Drying: After the entire sample has passed through, draw air through the cartridge for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the SPE cartridge with a small volume of an appropriate solvent. A common choice is dichloromethane or a mixture of ethyl acetate and dichloromethane. Collect the eluate in a collection tube.
-
Drying the Eluate: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange (if necessary): If the elution solvent is not compatible with the analytical instrument, perform a solvent exchange into a suitable solvent like hexane.
-
Final Volume Adjustment: Adjust the final volume to a precise value (e.g., 1 mL) in a volumetric flask. The sample is now ready for GC-MS analysis.
Caption: Workflow for Solid-Phase Extraction of 2,3,5,6-Tetrachlorotoluene from Water.
Analytical Finish: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of chlorinated hydrocarbons. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp to a final temperature of 280-300°C. The ramp rate and final hold time should be optimized to achieve good separation of the target analyte from any co-extractants.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The characteristic ions for 2,3,5,6-tetrachlorotoluene should be determined by analyzing a standard solution in full scan mode first.
-
Mass Range (Full Scan): 50-350 amu.
-
Conclusion
The protocols detailed in this application note provide a comprehensive and scientifically sound framework for the preparation of soil and water samples for the analysis of 2,3,5,6-tetrachlorotoluene. By adhering to these methodologies, which are based on established EPA methods, researchers, scientists, and drug development professionals can achieve reliable and accurate results. The successful implementation of these protocols, coupled with a validated GC-MS analytical method, is essential for the effective monitoring and assessment of this environmental contaminant.
References
-
Method 3500C: Organic Extraction and Sample Preparation. U.S. Environmental Protection Agency. (2007, February). Retrieved January 14, 2026, from [Link]
-
EPA-RCA: 3535A: Solid-phase extraction for organic analytes. U.S. Environmental Protection Agency. (2004, November). Retrieved January 14, 2026, from [Link]
-
Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency. (2007, February). Retrieved January 14, 2026, from [Link]
-
EPA Method 3535A (SW-846): Solid-Phase Extraction. U.S. Environmental Protection Agency. (1998, January). Retrieved January 14, 2026, from [Link]
-
Tetrachlorotoluene, 2,3,5,6-. CRM LABSTANDARD. (n.d.). Retrieved January 14, 2026, from [Link]
-
SW-846 Test Method 3550C: Ultrasonic Extraction. U.S. Environmental Protection Agency. (n.d.). Retrieved January 14, 2026, from [Link]
-
SW-846 Test Method 3550C: Ultrasonic Extraction. U.S. Environmental Protection Agency. (2025, October 23). Retrieved January 14, 2026, from [Link]
-
Method 3550C: Ultrasonic Extraction. U.S. Environmental Protection Agency. (2007, February). Retrieved January 14, 2026, from [Link]
-
Guidance Regarding Flexibility Inherent to SW-846 Methods and the Precedence of SW-846 Quality Control Criteria. U.S. Environmental Protection Agency. (2014, July). Retrieved January 14, 2026, from [Link]
-
2,3,5,6-Tetrachlorotoluene. PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent Technologies. (2015). Retrieved January 14, 2026, from [Link]
-
2,3,5,6-Tetrachlorophenol. PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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- 2. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 4. SW-846 Test Method 3550C: Ultrasonic Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 8. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 9. Tetrachlorotoluene, 2,3,5,6- – CRM LABSTANDARD [crmlabstandard.com]
- 10. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 11. NEMI Method Summary - 3535A [nemi.gov]
- 12. epa.gov [epa.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. weber.hu [weber.hu]
Application Notes and Protocols for the Use of 2,3,5,6-Tetrachlorotoluene in Environmental Monitoring
Abstract
This document provides a comprehensive technical guide for researchers, environmental scientists, and analytical chemists on the application of 2,3,5,6-tetrachlorotoluene as a surrogate standard in the environmental monitoring of persistent organic pollutants (POPs), particularly organochlorine pesticides (OCPs). This guide details the scientific rationale for its use, step-by-step protocols for soil sample analysis, and data interpretation guidelines rooted in established analytical practices.
Introduction: The Role of Surrogate Standards in Environmental Analysis
In the quantitative analysis of environmental samples, achieving accurate and reliable results is paramount. The complexity of environmental matrices such as soil, water, and sediment necessitates the use of internal standards and surrogates to monitor and correct for analytical variability. Surrogates are compounds that are chemically similar to the target analytes but not expected to be present in the environmental samples. They are added to samples, blanks, and standards at a known concentration prior to extraction and analysis. The recovery of the surrogate provides a measure of the efficiency of the entire analytical process, from sample preparation to instrumental analysis, for each specific sample.
2,3,5,6-Tetrachlorotoluene (TCT) is a tetrachlorinated derivative of toluene that serves as an excellent surrogate standard for the analysis of a wide range of organochlorine pesticides.[1] Its chemical structure, featuring a chlorinated aromatic ring, mimics the physicochemical properties of many OCPs, such as their behavior during extraction and their response in detection systems like the electron capture detector (ECD). While not explicitly listed as a primary surrogate in some historical EPA methods, its properties make it a suitable alternative or addition to more commonly cited surrogates like tetrachloro-m-xylene and decachlorobiphenyl, particularly in laboratory-developed methods or as a performance indicator.
Key Attributes of 2,3,5,6-Tetrachlorotoluene as a Surrogate:
-
Chemical Similarity: Its chlorinated aromatic structure is analogous to many OCPs.
-
Environmental Rarity: It is not a common environmental contaminant, minimizing the risk of natural occurrence in samples.
-
Chromatographic Behavior: It elutes within a suitable retention time window for OCP analysis by gas chromatography.
-
Stability: It is chemically stable throughout the extraction and cleanup procedures.
Physicochemical Properties of 2,3,5,6-Tetrachlorotoluene
A thorough understanding of the physical and chemical properties of a surrogate standard is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1006-31-1 | [2] |
| Molecular Formula | C₇H₄Cl₄ | [2] |
| Molecular Weight | 229.91 g/mol | [2] |
| Melting Point | 93.5°C | [1] |
| Boiling Point | 273°C at 760 mmHg | [1] |
| Vapor Pressure | 0.00984 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol. | [1] |
| LogP | 4.60860 | [1] |
Experimental Protocol: Determination of Organochlorine Pesticides in Soil using 2,3,5,6-Tetrachlorotoluene as a Surrogate Standard
This protocol outlines a method for the analysis of OCPs in soil samples, incorporating 2,3,5,6-tetrachlorotoluene as a surrogate to monitor analytical performance. The methodology is based on established techniques such as solvent extraction and gas chromatography.
Workflow Overview
The following diagram illustrates the overall workflow for the analysis of OCPs in soil.
Caption: Workflow for OCP analysis in soil with a surrogate.
Reagents and Materials
-
Solvents: HPLC or pesticide residue grade n-hexane, acetone, and dichloromethane.
-
Standards:
-
2,3,5,6-Tetrachlorotoluene surrogate standard solution (e.g., 100 µg/mL in a suitable solvent).
-
Organochlorine pesticide calibration standards mix.
-
Internal standard solution (e.g., pentachloronitrobenzene).
-
-
Solid Phase Extraction (SPE) Cleanup: Florisil® cartridges.
-
Drying Agent: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).
-
Apparatus:
-
Soxhlet extraction apparatus.
-
Rotary evaporator.
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).
-
Analytical balance.
-
Standard laboratory glassware.
-
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Surrogate Spiking: Weigh 10-20 g of the homogenized soil sample into a cellulose extraction thimble. Spike the sample with a known amount of the 2,3,5,6-tetrachlorotoluene surrogate standard solution.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of n-hexane and acetone.
-
Drying and Concentration: After extraction, pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
Extract Cleanup
Interferences from the complex soil matrix can be removed using Florisil cleanup.
-
Cartridge Conditioning: Condition a Florisil SPE cartridge with n-hexane.
-
Sample Loading: Load the concentrated extract onto the cartridge.
-
Elution: Elute the OCPs and the surrogate with a suitable solvent mixture (e.g., a mixture of hexane and diethyl ether). Collect the eluate.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
Instrumental Analysis (GC-ECD)
-
Internal Standard Addition: Add a known amount of the internal standard solution to the final extract just before analysis.
-
GC Conditions:
-
Column: A non-polar capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 5°C/min, hold 10 min.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Calibration: Prepare a multi-level calibration curve for the target OCPs. The surrogate standard should also be present in the calibration standards to monitor for any instrumental variability.
Data Analysis and Quality Control
Quantitation
The concentration of each target OCP is determined using the internal standard method. The response factor of each analyte relative to the internal standard is calculated from the calibration curve and used to determine the concentration in the sample extracts.
Surrogate Recovery Calculation
The percentage recovery of 2,3,5,6-tetrachlorotoluene is calculated using the following formula:
% Recovery = (Amount of Surrogate Found / Amount of Surrogate Spiked) x 100
Acceptance Criteria
The surrogate recovery is a critical measure of method performance for each sample. While specific limits should be established by each laboratory based on their own performance data, typical acceptance criteria for surrogates in OCP analysis by methods like EPA 8081B are in the range of 30-150%.[3] Recoveries outside this range may indicate a problem with the sample matrix or the analytical procedure and should trigger a review of the data and potentially re-analysis of the sample.
The following diagram illustrates the decision-making process based on surrogate recovery.
Caption: Quality control decision tree for surrogate recovery.
Conclusion
2,3,5,6-Tetrachlorotoluene is a valuable tool for ensuring the quality and reliability of environmental monitoring data for organochlorine pesticides. Its physicochemical properties make it an effective surrogate for tracking the performance of the entire analytical method, from sample preparation to instrumental analysis. By incorporating this and other quality control measures into analytical protocols, laboratories can produce highly defensible data that is crucial for environmental assessment and regulatory compliance.
References
-
Nishiyama, R. (1967). Studies on 2,3,5,6-tetrachlorophenylacetic acid. Tetrahedron Letters, 8(15), 1403. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8081: Organochlorine Pesticides and PCBs as Aroclors by Gas Chromatography: Capillary Column Technique. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. [Link]
-
U.S. Environmental Protection Agency Region II. (2010). SOP HW-44, Rev. 1.1: Validating Pesticide Compounds Organochlorine Pesticides By Gas Chromatography SW-846 Method 8081B. [Link]
-
Restek. (n.d.). Organochlorine Pesticides US EPA Method 8081 on Rtx-CLPesticides. [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. [Link]
-
ResearchGate. (2007). GC-MS determination of organochlorine pesticides in medicinal plants harvested in Brazil. [Link]
-
EurekAlert!. (2021). Environmental monitoring of organic pollutants using plants. [Link]
-
Canada.ca. (n.d.). Tetrachlorobenzenes. [Link]
Sources
The Elusive Surrogate: An In-Depth Look at 2,3,5,6-Tetrachlorotoluene in Organic Pollutant Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surrogates in Analytical Chemistry
In the precise world of organic pollutant analysis, achieving accurate and reliable quantification of target compounds in complex matrices such as soil, water, and biological tissues is a significant challenge. The entire analytical process, from sample collection and preparation to instrumental analysis, is susceptible to errors and variations that can affect the final result. To address this, analytical chemists employ surrogate standards—compounds that are chemically similar to the analytes of interest but not naturally present in the samples. These surrogates are added at a known concentration to every sample, blank, and standard before extraction and analysis. By measuring the recovery of the surrogate, analysts can estimate the efficiency of the analytical procedure for the target analytes and correct for any losses, thereby ensuring the integrity and accuracy of the data.
The ideal surrogate possesses several key characteristics: it should mimic the chemical and physical properties of the target analytes, exhibit similar behavior during extraction and chromatography, be chromatographically resolved from the target analytes, and be absent in environmental samples. It is within this context that we explore the potential application of 2,3,5,6-tetrachlorotoluene as a surrogate standard.
2,3,5,6-Tetrachlorotoluene: A Candidate Surrogate
2,3,5,6-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄. Its structure, featuring a toluene backbone with four chlorine substituents, suggests its potential utility as a surrogate for various chlorinated organic pollutants, such as polychlorinated biphenyls (PCBs), chlorinated pesticides, and other chlorinated aromatic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a potential surrogate is paramount to its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₄ | PubChem[1] |
| Molecular Weight | 229.92 g/mol | PubChem[1] |
| Boiling Point | 273 °C at 760 mmHg (estimated) | LookChem[2] |
| Melting Point | 93.5 °C | LookChem[2] |
| LogP (Octanol-Water Partition Coefficient) | 4.60860 (estimated) | LookChem[2] |
| Vapor Pressure | 0.00984 mmHg at 25°C | LookChem[2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (heated) | LookChem[2] |
The high LogP value indicates that 2,3,5,6-tetrachlorotoluene is lipophilic and will preferentially partition into organic phases, a characteristic it shares with many persistent organic pollutants. Its relatively high boiling point and low vapor pressure are consistent with semi-volatile organic compounds. These properties theoretically make it a suitable candidate to mimic the behavior of chlorinated pollutants during extraction and analysis by gas chromatography (GC).
The Search for Established Protocols
Despite its promising chemical profile, a comprehensive review of authoritative sources, including methodologies from the United States Environmental Protection Agency (EPA) and the broader scientific literature, reveals a notable absence of established protocols detailing the use of 2,3,5,6-tetrachlorotoluene as a surrogate standard for organic pollutant analysis.
For instance, the widely referenced EPA Method 8270 for the analysis of semi-volatile organic compounds by gas chromatography/mass spectrometry (GC/MS) recommends a suite of deuterated and halogenated compounds as surrogates, such as phenol-d6, 2-fluorophenol, nitrobenzene-d5, 2-fluorobiphenyl, and p-terphenyl-d14, but does not list 2,3,5,6-tetrachlorotoluene.[1][3][4] Similarly, searches for its application in the analysis of specific classes of pollutants like PCBs and chlorinated pesticides did not yield any validated methods from regulatory bodies.
This lack of documented use in standard methods suggests that while 2,3,5,6-tetrachlorotoluene is available as a certified reference material, it has not been widely adopted or validated as a surrogate for routine environmental analysis.[5][6][7] The reasons for this could be manifold, including the availability of other well-characterized surrogates, potential co-elution with target analytes in certain chromatographic systems, or a lack of extensive validation studies across various matrices.
Hypothetical Application and Workflow
While no standard protocol exists, we can outline a hypothetical workflow for the validation and use of 2,3,5,6-tetrachlorotoluene as a surrogate, based on general principles of analytical method development. This serves as a guide for researchers interested in exploring its potential.
Sources
- 1. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
Method Development for the Chromatographic Separation of Tetrachlorotoluene Isomers: An Application Guide
Abstract
This technical guide provides a comprehensive framework for the development of analytical methods for the separation of tetrachlorotoluene (C₇H₄Cl₄) isomers. As the precise substitution pattern of chlorine atoms on the toluene ring significantly influences the physicochemical and toxicological properties of these compounds, their accurate separation and quantification are of paramount importance in environmental monitoring, toxicology studies, and chemical synthesis. This document outlines detailed protocols and theoretical considerations for both gas chromatography (GC) and high-performance liquid chromatography (HPLC), enabling researchers, scientists, and drug development professionals to establish robust and reliable analytical methodologies.
Introduction: The Challenge of Tetrachlorotoluene Isomer Separation
Tetrachlorotoluene encompasses several structural isomers, each with the same molecular formula (C₇H₄Cl₄) but differing in the arrangement of the four chlorine atoms on the toluene molecule. This seemingly subtle structural variance leads to distinct physical and chemical properties, including boiling point, polarity, and vapor pressure. Consequently, the environmental fate, biological activity, and toxicity can vary significantly between isomers.
The analytical challenge lies in developing chromatographic methods with sufficient selectivity to resolve these closely related compounds. Co-elution can lead to inaccurate identification and quantification, undermining the integrity of research and monitoring programs. This guide provides the foundational knowledge and practical starting points for developing effective separation methods using two of the most powerful analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties: The Basis for Separation
Table 1: Physicochemical Properties of Selected Tetrachlorotoluene Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Vapor Pressure (mmHg at 25°C) | Notes on Polarity |
| 2,3,4,5-Tetrachlorotoluene | 1006-32-2 | 229.92 | 279.9 ± 35.0 | 0.00663 | The asymmetric substitution pattern suggests a significant dipole moment. |
| 2,3,5,6-Tetrachlorotoluene | 1006-31-1 | 229.92 | Not readily available | Not readily available | The symmetric substitution pattern likely results in a lower overall dipole moment compared to asymmetric isomers. |
| α,2,3,6-Tetrachlorotoluene | 81-19-6 | 229.92 | Not readily available | Not readily available | The presence of a chlorine on the methyl group will significantly alter its chemical properties. |
Note: Predicted boiling points and vapor pressures are sourced from publicly available chemical databases and should be considered as estimates. The relative polarity is inferred from the molecular structure.
The variation in boiling points forms the primary basis for separation in Gas Chromatography (GC), while differences in polarity are the key to separation in High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Method Development
GC is a highly effective technique for the separation of volatile and semi-volatile compounds like tetrachlorotoluene isomers. The separation is primarily based on the partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase within the GC column.
Rationale for GC Method Design
The choice of the stationary phase is the most critical parameter in GC method development. For non-polar to moderately polar compounds like tetrachlorotoluene isomers, a non-polar stationary phase is an excellent starting point. Elution order on a non-polar column is primarily determined by the boiling points of the analytes, with lower-boiling point isomers eluting first.[1]
A commonly used and versatile non-polar stationary phase is a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms). This phase provides good selectivity for a wide range of organic compounds and is thermally stable.
Sample Preparation Protocol: Liquid-Liquid Extraction
For samples in an aqueous matrix, a robust liquid-liquid extraction (LLE) is required to isolate and concentrate the tetrachlorotoluene isomers prior to GC analysis. This protocol is adapted from established methodologies for chlorinated hydrocarbons, such as those outlined by the U.S. Environmental Protection Agency (EPA).
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate, anhydrous, analytical grade
-
Concentrator tube (e.g., Kuderna-Danish)
-
Water bath (60-65°C)
-
Hexane, pesticide residue grade
-
GC vials with PTFE-lined caps
Procedure:
-
Measure 1 L of the aqueous sample into a 1 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper and shake the funnel vigorously for 1-2 minutes, with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous phase two more times with fresh 60 mL portions of dichloromethane. Combine all organic extracts.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator in a water bath.
-
Perform a solvent exchange to hexane by adding 5 mL of hexane and re-concentrating to the final volume.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumental Protocol
This protocol provides a starting point for the separation of tetrachlorotoluene isomers using a standard non-polar capillary column and mass spectrometric detection.
Table 2: GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A standard, reliable GC system. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates based on boiling point, suitable for chlorinated aromatics.[2] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet | Split/Splitless | Allows for both high concentration and trace-level analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analytes. |
| Injection Volume | 1 µL | A standard injection volume. |
| Oven Program | Initial: 80°C, hold for 2 min | Ensures focusing of the analytes at the head of the column. |
| Ramp: 10°C/min to 280°C | A moderate ramp rate to achieve good separation of isomers with different boiling points. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile compounds. | |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive and selective detection. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or SIM | Full scan for initial identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
| Monitored Ions (SIM) | m/z 228, 230 (Molecular ions) | Specific ions for tetrachlorotoluene isomers. |
Expected Elution Order and Data Interpretation
On a non-polar DB-5 column, the elution order of tetrachlorotoluene isomers is expected to follow their boiling points, with isomers having lower boiling points eluting earlier. The mass spectrometer will provide confirmation of the identity of the eluting peaks based on their mass spectra. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in a distinctive pattern for the molecular ion cluster of tetrachlorotoluene, aiding in positive identification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC offers a complementary approach to GC, particularly for less volatile isomers or when derivatization is not desirable. Separation in reversed-phase HPLC is primarily based on the polarity of the analytes.
Rationale for HPLC Method Design
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. Less polar (more hydrophobic) compounds will interact more strongly with the stationary phase and thus have longer retention times. The elution order is therefore generally inverse to the polarity of the isomers. A C18 column is the most common and versatile reversed-phase column and serves as an excellent starting point for method development.[3]
The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. By adjusting the ratio of the organic solvent, the polarity of the mobile phase can be modulated to achieve the desired separation.
HPLC-UV/DAD Instrumental Protocol
This protocol provides a starting point for the separation of tetrachlorotoluene isomers using a C18 reversed-phase column and UV/Diode-Array detection.
Table 3: HPLC-UV/DAD Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A high-performance C18 column providing good resolution. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 70% B to 95% B over 15 minutes | A gradient elution is recommended to separate isomers with a range of polarities and to ensure elution of all compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detector | Diode Array Detector (DAD) | Allows for the monitoring of multiple wavelengths and spectral confirmation of peaks. |
| Wavelength | 220 nm and 254 nm | Aromatic compounds typically absorb in this UV range. |
Expected Elution Order and Data Interpretation
In this reversed-phase method, the most polar tetrachlorotoluene isomers will elute first, while the least polar (most hydrophobic) isomers will be retained longer on the C18 column. The DAD detector will provide UV spectra for each eluting peak, which can be compared to reference standards for confirmation of identity. Isomers with different substitution patterns may exhibit subtle differences in their UV spectra, which can aid in their differentiation.
Method Validation and System Suitability
Once initial separation is achieved, the method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.
Visualization of Workflows
GC Method Development Workflow
Caption: Workflow for HPLC-DAD analysis of tetrachlorotoluene isomers.
Conclusion
The successful separation of tetrachlorotoluene isomers is a critical task in many scientific disciplines. This guide has provided a detailed framework for method development using both GC and HPLC. By understanding the physicochemical properties of the isomers and applying the principles of chromatography, researchers can develop robust and reliable analytical methods. The protocols presented here serve as excellent starting points, and further optimization may be required depending on the specific sample matrix and the isomers of interest. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, defensible data.
References
-
SIELC Technologies. (n.d.). Separation of .alpha.,2,3,6-Tetrachlorotoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of 2,3,5,6-Tetrachlorotoluene in Gas Chromatography
This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the gas chromatographic (GC) analysis of 2,3,5,6-Tetrachlorotoluene. The following sections provide in-depth, experience-based solutions to common challenges in achieving optimal peak resolution for this and structurally similar analytes.
Troubleshooting Guide: Common Peak Resolution Issues
This section addresses specific problems you may encounter during your GC analysis of 2,3,5,6-Tetrachlorotoluene. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Q1: Why is my 2,3,5,6-Tetrachlorotoluene peak broad and poorly defined?
Broad peaks are a common issue in GC and can stem from several factors, leading to reduced resolution and inaccurate quantification.[1][2]
Potential Causes & Solutions:
-
Suboptimal Temperature Program: An isothermal method or a fast temperature ramp can cause band broadening, especially for later-eluting peaks.[2]
-
Causality: A temperature program that increases the oven temperature during the run enhances the resolution of compounds with a wide range of boiling points.[3] It helps to focus the analyte bands as they move through the column, resulting in sharper peaks.[4]
-
Protocol:
-
Implement a "Scouting Gradient": Start with a low initial oven temperature (e.g., 40°C) and a moderate ramp rate of 10°C/min.[4]
-
Optimize the Ramp Rate: Adjusting the ramp rate has a significant effect on the resolution of analytes. A good starting point for the optimum ramp rate is 10°C per column void time.[4]
-
Fine-Tune Initial and Final Temperatures: The initial temperature affects the resolution of early eluting peaks, while the final temperature and hold time ensure that all components are eluted from the column.[4]
-
-
-
Incorrect Carrier Gas Flow Rate: If the carrier gas flow is too high or too low, it can lead to peak broadening.[1]
-
Causality: Every column has an optimal linear velocity for the carrier gas that provides the highest efficiency. Deviating from this optimum leads to increased band broadening.
-
Protocol:
-
Determine the Optimal Flow Rate: Consult the column manufacturer's guidelines for the recommended optimal flow rate for your specific column dimensions and carrier gas.
-
Adjust and Monitor: Systematically adjust the flow rate and observe the effect on peak width and resolution.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broad peaks.[5]
-
Causality: The stationary phase has a finite capacity. When this is exceeded, the excess analyte molecules travel through the column with less interaction, resulting in a distorted peak shape.
-
Protocol:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
-
Dilute the Sample: Prepare a more dilute sample for injection.
-
-
Q2: How can I resolve 2,3,5,6-Tetrachlorotoluene from its isomers (e.g., 2,3,4,6-Tetrachlorotoluene)?
Co-elution with isomers is a significant challenge due to their similar chemical and physical properties.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of stationary phase is the most critical factor in achieving selectivity between isomers.[6]
-
Causality: Separation is based on the differential partitioning of analytes between the mobile and stationary phases.[7][8] For chlorinated aromatic compounds like tetrachlorotoluene, a stationary phase that can engage in specific interactions, such as π-π interactions, is often required. The principle of "like dissolves like" is a good starting point for phase selection.[9][10]
-
Protocol:
-
Select a Mid-Polar to Polar Column: For chlorinated hydrocarbons, a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent) is a common starting point.[11] However, for improved resolution of isomers, consider a more polar phase, such as a 50% diphenyl / 50% dimethylpolysiloxane or a cyanopropyl-based phase.[10]
-
Consider Specialized Phases: In some cases, cyclodextrin-based stationary phases can offer excellent selectivity for isomers.[12]
-
-
-
Insufficient Column Efficiency: A longer column or a column with a smaller internal diameter will provide more theoretical plates, leading to better resolution.[13]
-
Causality: Higher efficiency results in narrower peaks, which are easier to resolve from one another. Reducing the column's internal diameter increases efficiency.[6][13]
-
Protocol:
-
Increase Column Length: If baseline resolution is not achieved, switching to a longer column (e.g., from 30 m to 60 m) can improve separation.
-
Decrease Internal Diameter: Using a column with a smaller internal diameter (e.g., 0.25 mm instead of 0.32 mm) will increase efficiency and resolution.[6]
-
-
Q3: My 2,3,5,6-Tetrachlorotoluene peak is tailing. What is the cause and how can I fix it?
Peak tailing can be caused by active sites in the GC system or by issues with the sample solvent and initial oven temperature.[14]
Potential Causes & Solutions:
-
Active Sites in the Inlet or Column: Active sites, such as exposed silanol groups, can interact with polar analytes, causing peak tailing.[14]
-
Causality: These interactions are secondary, unwanted retention mechanisms that delay a portion of the analyte molecules, leading to an asymmetrical peak shape.
-
Protocol:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated. Consider using a liner with glass wool to trap non-volatile residues.[15]
-
Trim the Column: Cut 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[14]
-
Check for Leaks: Air leaks can cause column degradation and create active sites.[1]
-
-
-
Mismatch Between Sample Solvent and Stationary Phase Polarity: Injecting a non-polar solvent onto a polar column (or vice-versa) can cause peak distortion.[14]
-
Causality: This mismatch can affect the focusing of the analyte at the head of the column, leading to poor peak shape.
-
Protocol:
-
Match Solvent and Phase Polarity: Choose a sample solvent that is compatible with the polarity of your stationary phase.
-
Optimize Initial Oven Temperature: The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper focusing.[14]
-
-
Frequently Asked Questions (FAQs)
What is the ideal GC column for analyzing 2,3,5,6-Tetrachlorotoluene?
The ideal column depends on the complexity of the sample matrix and the required resolution from other components.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Start with a mid-polarity 5% Phenyl-Methylpolysiloxane (e.g., DB-5, TG-5MS). For better isomer separation, consider a more polar phase like a 50% Phenyl-Methylpolysiloxane or a cyanopropyl-based phase. | Provides good general selectivity for chlorinated hydrocarbons.[6][11] More polar phases can offer enhanced selectivity for isomers.[10] |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness. | A standard dimension that offers a good balance of efficiency, sample capacity, and analysis time.[11] |
| Film Thickness | 0.25 µm is a standard choice. A thicker film can increase retention for volatile compounds. | Thinner films can increase the speed of analysis, while thicker films improve the resolution of early eluting, volatile compounds.[6][13] |
What are the recommended GC-MS settings for the sensitive detection of 2,3,5,6-Tetrachlorotoluene?
For sensitive detection, especially at trace levels, a mass spectrometer (MS) detector is recommended.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard and robust ionization technique for a wide range of compounds. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte without thermal degradation.[11] |
| Detector Temperature | 300°C | Prevents condensation of the analyte in the detector.[11] |
| Carrier Gas | Helium at a constant flow of 1.2-1.5 mL/min. | Provides good efficiency and is inert.[11] |
How does temperature programming improve the resolution of tetrachlorotoluenes?
Temperature programming is a powerful tool for optimizing the separation of complex mixtures.[3][16][17]
-
Improved Peak Shape: By gradually increasing the column temperature, later-eluting peaks are sharpened, which improves resolution and sensitivity.[4]
-
Reduced Analysis Time: Higher temperatures increase the vapor pressure of the analytes, causing them to move through the column faster and reducing the overall run time.[3]
-
Enhanced Selectivity: Temperature can influence the selectivity of the stationary phase for different analytes, which can be leveraged to improve the separation of closely eluting compounds.[3][18]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak resolution issues with 2,3,5,6-Tetrachlorotoluene.
Caption: Troubleshooting workflow for GC peak resolution.
References
-
Agilent. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Snow, N. H. (2015, February 1). Pragmatic Rules for GC Column Selection. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Stationary Phases in Gas Chromatography: Types and Key Insights. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. Retrieved from [Link]
-
ResearchGate. (n.d.). TEMPERATURE PROGRAMMING. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting—Broad Peaks. Retrieved from [Link]
-
Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
-
LibreTexts, C. (2019, June 5). 12.4: Gas Chromatography. Retrieved from [Link]
- Amendola, G., et al. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology, 7(2), 115-128.
-
Snow, N. H. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
Agilent. (2011, October 5). GC Method Development. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachlorotoluene. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]
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- 18. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Matrix Effects in 2,3,5,6-Tetrachlorotoluene Analysis
Welcome to the Technical Support Center for the analysis of 2,3,5,6-Tetrachlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the analytical challenges posed by matrix effects. As Senior Application Scientists, we understand that accurate quantification of 2,3,5,6-Tetrachlorotoluene is critical, and matrix effects are a significant hurdle. This resource combines technical expertise with practical, field-proven insights to help you navigate these complexities.
I. Understanding Matrix Effects in 2,3,5,6-Tetrachlorotoluene Analysis
What are matrix effects and why are they a problem in 2,3,5,6-Tetrachlorotoluene analysis?
Matrix effects are the alteration of an analyte's signal response due to the presence of other co-extracted components from the sample matrix.[1][2] In the analysis of 2,3,5,6-Tetrachlorotoluene, a synthetic organochlorine compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2][3] This interference is a major source of error in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for its detection.[1][4] The complexity of environmental and biological samples means that co-eluting substances can interfere with the ionization process of 2,3,5,6-Tetrachlorotoluene, compromising the accuracy, linearity, and reproducibility of the analytical method.[1][2]
How do I know if my analysis is affected by matrix effects?
A common way to assess matrix effects is by comparing the signal response of a standard prepared in a pure solvent to one prepared in a blank sample matrix (a sample that does not contain the analyte of interest).[5] A significant difference in the signal intensity between the two indicates the presence of matrix effects. The post-extraction spike method provides a quantitative assessment of these effects.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the analysis of 2,3,5,6-Tetrachlorotoluene and provides actionable solutions.
Issue 1: Poor recovery and inconsistent results.
Q: My recovery of 2,3,5,6-Tetrachlorotoluene is consistently low and varies between samples. What could be the cause and how can I fix it?
A: Low and variable recovery is a classic symptom of matrix effects. Co-extracted matrix components can interfere with the analytical signal, leading to its suppression.
Immediate Actions:
-
Matrix-Matched Calibration: This is often the most effective first step. Instead of using standards prepared in a clean solvent, prepare your calibration standards in a blank matrix extract that is similar to your samples.[4][6] This helps to compensate for the signal suppression or enhancement caused by the matrix components, as the standards and samples will be affected similarly.[4][7]
-
Procedural Calibration: This is a variation of matrix-matched calibration where the calibrants are spiked into the blank matrix before the extraction process. This approach can also account for analyte losses during sample preparation.[7]
In-depth Solutions:
-
Improve Sample Cleanup: The goal is to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) can be highly effective.[8] For complex matrices, consider using a multi-step cleanup protocol.
-
Stable Isotope Dilution: This is a powerful technique that involves adding a known amount of an isotopically labeled version of 2,3,5,6-Tetrachlorotoluene to your samples before extraction. Since the labeled standard behaves almost identically to the native analyte throughout the entire analytical process, it can effectively correct for both matrix effects and variations in extraction recovery.
Issue 2: Signal enhancement leading to overestimation.
Q: I'm observing unexpectedly high concentrations of 2,3,5,6-Tetrachlorotoluene. Could this be a matrix effect?
A: Yes, while signal suppression is more common in LC-MS, signal enhancement can occur, particularly in GC-MS analysis.[3] This happens when matrix components block active sites in the GC inlet liner, preventing the thermal degradation of the analyte and leading to a stronger signal.[3]
Troubleshooting Steps:
-
Confirm Enhancement: Use the post-extraction spike method to quantify the extent of signal enhancement.
-
Optimize GC Inlet Conditions:
-
Liner Selection: Use a liner with a design that promotes good sample volatilization and minimizes interaction with the analyte.
-
Temperature Optimization: Lowering the inlet temperature can sometimes reduce the degradation of matrix components that cause active sites.
-
-
Matrix-Matched Internal Standard: Using an internal standard that is structurally similar to 2,3,5,6-Tetrachlorotoluene and is also subject to the same enhancement effect can provide more accurate quantification.[4]
Issue 3: Difficulty in finding a "clean" blank matrix.
Q: I work with highly contaminated environmental samples and cannot find a truly blank matrix for my matrix-matched calibrations. What are my options?
A: This is a common challenge. Here are a few strategies:
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and then extrapolating to determine the original concentration. This approach is sample-specific and can be very accurate but is also more labor-intensive as each sample requires multiple analyses.[7]
-
Surrogate Matrix: If an identical blank matrix is unavailable, you can use a surrogate matrix that has similar properties but is known to be free of 2,3,5,6-Tetrachlorotoluene. The key is to demonstrate that the matrix effects in the surrogate are comparable to those in the actual samples.
-
Solvent-Based Calibration with Dilution: If the matrix effects are not too severe, you may be able to dilute your sample extract to a point where the matrix effects become negligible. However, this may compromise the sensitivity of your method, so it's a trade-off.
III. Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for 2,3,5,6-Tetrachlorotoluene analysis?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for a wide range of analytes and matrices.[9][10] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[11][12] The choice of d-SPE sorbents can be tailored to the specific matrix to remove interfering compounds like lipids and pigments.[11]
Q2: Can I use an external calibration curve prepared in solvent if I have a good cleanup method?
A2: While a thorough cleanup is essential, it may not completely eliminate all matrix components. It is always recommended to validate your method by comparing the results from a solvent-based calibration with those from a matrix-matched calibration.[4] If the results are statistically equivalent, then a solvent-based calibration may be acceptable. However, for regulatory or high-stakes analyses, matrix-matched calibration or stable isotope dilution is generally preferred for greater accuracy and reliability.[4][6]
Q3: Are there any instrumental techniques that are less prone to matrix effects?
A3: While no technique is completely immune, some ionization methods are less susceptible to matrix effects than others. For instance, in LC-MS, atmospheric pressure chemical ionization (APCI) can sometimes be less affected by matrix suppression than electrospray ionization (ESI) for certain compounds. For GC-MS, the use of a high-resolution mass spectrometer can help to distinguish the analyte signal from interfering matrix ions, thereby reducing the impact of matrix effects.
Q4: How often should I re-evaluate matrix effects?
A4: It's good practice to re-evaluate matrix effects whenever there is a significant change in your analytical method, such as a change in the sample matrix, extraction procedure, or chromatographic conditions. For routine analysis of similar sample types, a periodic check (e.g., with every new batch of samples) is recommended to ensure the continued accuracy of your results.
IV. Experimental Protocols & Workflows
Protocol 1: QuEChERS Sample Preparation for Soil Samples
This protocol provides a general guideline for the extraction of 2,3,5,6-Tetrachlorotoluene from soil matrices.
Materials:
-
10 g homogenized soil sample
-
10 mL Acetonitrile
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE cleanup tube (e.g., containing PSA and C18 sorbents)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dispersive SPE cleanup tube.
-
Vortex the cleanup tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS analysis.
Workflow for Method Validation and Matrix Effect Assessment
Caption: Workflow for assessing recovery and matrix effects.
V. Data Presentation
Table 1: Comparison of Calibration Strategies for 2,3,5,6-Tetrachlorotoluene in a Complex Soil Matrix
| Calibration Strategy | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| Solvent-Only Calibration | 45.2 | 25.8 | Significant signal suppression observed. |
| Matrix-Matched Calibration | 98.5 | 4.2 | Effectively compensates for matrix effects.[4] |
| Stable Isotope Dilution | 101.3 | 2.5 | Provides the highest accuracy and precision. |
This table clearly demonstrates the significant impact of matrix effects when using a solvent-only calibration and the effectiveness of matrix-matched and stable isotope dilution methods in mitigating these effects.
VI. Conclusion
Overcoming matrix effects is a critical aspect of developing robust and reliable analytical methods for 2,3,5,6-Tetrachlorotoluene. By understanding the nature of these effects and implementing appropriate strategies such as thorough sample cleanup, matrix-matched calibration, or stable isotope dilution, researchers can significantly improve the accuracy and precision of their results. This guide provides a foundation for troubleshooting common issues and implementing best practices in your laboratory.
References
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Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021, January 21). YouTube. Retrieved January 14, 2026, from [Link]
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Furey, A., et al. (2013). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analyst, 138(8), 2268-2284. Retrieved January 14, 2026, from [Link]
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(PDF) Validation of matrix matched calibration for analysis of insecticide and fungicid residues in cucumber and tomato using quechers sample preparation followed by gas chromatography-mass spectrometry. (2015, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343-9348. Retrieved January 14, 2026, from [Link]
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Matrix-Matched Pesticide Standard Curve Preparation. (2024, May 19). OneLab. Retrieved January 14, 2026, from [Link]
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Recent advances in sample preparation techniques for environmental matrix. (2015, October 22). ResearchGate. Retrieved January 14, 2026, from [Link]
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The QuEChERS Method –. (2006, December 6). eurl-pesticides.eu. Retrieved January 14, 2026, from [Link]
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(PDF) Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2008, December 1). ResearchGate. Retrieved January 14, 2026, from [Link]
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III Analytical Methods. (n.d.). Retrieved January 14, 2026, from [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved January 14, 2026, from [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing). Retrieved January 14, 2026, from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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(PDF) Review of the QuEChERS method for the analysis of organic pollutants: Persistent organic pollutants, polycyclic aromatic hydrocarbons, and pharmaceuticals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]
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QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007, November 1). LCGC International. Retrieved January 14, 2026, from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved January 14, 2026, from [Link]
-
2,3,5,6-Tetrachlorotoluene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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(PDF) A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. (2021, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]
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(PDF) Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. (2020, October 16). ResearchGate. Retrieved January 14, 2026, from [Link]
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(PDF) Analytical challenges in stability testing for genotoxic impurities. (2019, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Recovery of 2,3,5,6-Tetrachlorotoluene
Welcome to the technical support center for the analysis of 2,3,5,6-Tetrachlorotoluene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery. The question-and-answer format addresses specific experimental issues, providing not just solutions but also the underlying scientific rationale to empower you to build robust and self-validating analytical methods.
Introduction: The Challenge of Chlorinated Aromatics
2,3,5,6-Tetrachlorotoluene is a semi-volatile chlorinated aromatic hydrocarbon.[1] Its physicochemical properties, particularly its non-polar nature and tendency to sublime, present unique challenges in analytical workflows.[2] Low recovery is a frequent issue, often stemming from a combination of factors including analyte loss during sample preparation, adsorption onto active surfaces, or matrix-induced signal suppression. This guide provides a systematic approach to identifying and resolving these common pitfalls.
Section 1: Initial Diagnosis & Frequently Asked Questions
This section helps you quickly triage the problem. Your answers to these initial questions will guide you to the most relevant troubleshooting sections.
Q1: Is the low recovery observed for 2,3,5,6-Tetrachlorotoluene only, or are other analytes (e.g., internal standards, other chlorinated compounds) also affected?
A:
-
If only 2,3,5,6-Tetrachlorotoluene is affected: The issue is likely specific to the analyte's chemical properties. Key areas to investigate are its volatility, potential for adsorption to labware or instrument components, chemical degradation under your current conditions, and matrix effects specific to its detection.
-
If all analytes, including internal standards, show low recovery: This suggests a systemic problem with the experimental procedure. Scrutinize steps like volumetric measurements, solvent evaporation/concentration, and potential leaks in the analytical instrument (e.g., GC injection port).
Q2: Is the low recovery consistent across all samples, or is it sporadic and matrix-dependent?
A:
-
Consistent low recovery (including in clean solvent standards): This points towards a problem with the analytical method itself. Focus on optimizing sample processing steps (extraction, concentration) and checking the GC system for activity or leaks.
-
Sporadic or matrix-dependent low recovery (i.e., recovery is good in standards but poor in complex samples like soil or tissue): This is a classic indicator of matrix effects .[3][4] Co-extracted compounds from the sample can interfere with the analyte at the injection port or in the detector, suppressing the signal. Jump to the section on Matrix Effects .
Q3: Have you confirmed the stability of your stock and working standards?
A: Although 2,3,5,6-Tetrachlorotoluene is relatively stable, improper storage or solvent evaporation can alter standard concentrations, leading to inaccurate recovery calculations. Always prepare fresh working standards from a certified stock solution stored under recommended conditions (e.g., refrigerator).[5] Verify the concentration of a newly prepared standard against a separately prepared check standard.
Section 2: Troubleshooting Sample Preparation and Extraction
The majority of recovery issues originate during the complex journey from raw sample to final extract.
Q4: My analyte is highly non-polar. Am I using the correct extraction solvent?
A: Absolutely critical. The principle of "like dissolves like" governs extraction efficiency. 2,3,5,6-Tetrachlorotoluene has a high LogP value (around 4.6-4.8), indicating it is very non-polar and hydrophobic.[2][5]
-
Expert Recommendation: For liquid-liquid extractions (LLE), solvents like dichloromethane (DCM) or hexane are excellent starting points.[6] For solid samples, a mixture of a non-polar solvent (hexane) with a more polar solvent (acetone or DCM) can improve the initial wetting and penetration of the sample matrix. The optimal choice requires selecting a solvent with a polarity that matches the target analyte.[7][8]
-
Trustworthy Protocol: Perform a small-scale solvent screening experiment. Spike three identical blank matrix samples and extract each with a different solvent system (e.g., 100% Hexane, 100% DCM, 50:50 Hexane:Acetone). The solvent system yielding the highest recovery is your optimal choice.
Q5: I suspect I'm losing my analyte during the solvent concentration (evaporation) step. How can I prevent this?
A: This is a very common issue for semi-volatile compounds. Aggressive evaporation is the primary culprit.
-
Causality: 2,3,5,6-Tetrachlorotoluene has a vapor pressure of 0.00984 mmHg at 25°C, making it susceptible to loss during concentration.[5] Heating the sample too high or using a strong nitrogen stream will cause the analyte to evaporate along with the solvent.
-
Self-Validating System:
-
Use a Kuderna-Danish (K-D) Concentrator: This apparatus, equipped with a three-ball Snyder column, is specifically designed for concentrating extracts containing volatile analytes and is recommended in EPA methods for chlorinated hydrocarbons.[9] The Snyder column allows the solvent vapor to reflux, preventing the analyte from escaping.
-
Control Temperature: Keep the water bath temperature no more than 15-20°C above the boiling point of your extraction solvent.
-
Never Evaporate to Dryness: This is the most common mistake. Concentrating to a final volume of 0.5-1.0 mL is crucial.
-
Use a "Keeper" Solvent: Before concentration, add a small amount (e.g., 1 mL) of a high-boiling, non-polar solvent like isooctane or toluene.[10] As the more volatile extraction solvent evaporates, the analyte will be retained in the keeper solvent, preventing loss.
-
Q6: Could the analyte be adsorbing to my labware or sample matrix?
A: Yes, adsorption is a significant and often overlooked cause of low recovery. Non-polar compounds can adsorb to active sites on glass surfaces, filter papers, or particulate matter in the sample.
-
Expert Insight: Silanize all glassware (vials, flasks, pipettes) to deactivate silanol groups, which are primary active sites for adsorption. Alternatively, thoroughly rinse all glassware with the final extraction solvent immediately before use.
-
Troubleshooting Steps:
-
Filter Extracts: If your sample contains suspended solids, centrifuge and filter the extract through a 0.2 or 0.45 µm PTFE (polytetrafluoroethylene) syringe filter. Particulates provide a large surface area for adsorption.
-
Check Filter Compatibility: Ensure your filter material does not retain the analyte. Test this by passing a clean standard through the filter and analyzing the filtrate for recovery.
-
Minimize Transfers: Each transfer from one container to another is an opportunity for loss. Streamline your workflow to reduce the number of vessels used.
-
Experimental Protocol: Optimizing Liquid-Liquid Extraction (LLE)
This protocol helps you systematically optimize key LLE parameters.
-
Objective: Determine the optimal solvent, pH, and salting-out conditions for extracting 2,3,5,6-Tetrachlorotoluene from an aqueous matrix.
-
Procedure: a. Prepare 4 identical 100 mL aliquots of a blank aqueous sample (e.g., reagent water or a control matrix). Spike each with a known amount of 2,3,5,6-Tetrachlorotoluene. b. Sample 1 (Baseline): Add 30 mL of dichloromethane (DCM). Shake vigorously for 2 minutes.[6] Allow layers to separate. c. Sample 2 (pH Adjustment): Since the analyte is neutral, pH adjustment is not expected to significantly impact its partitioning. However, it can affect matrix interferences. This step is more critical for ionizable compounds.[11] d. Sample 3 (Salting Out): Add 5-10 g of sodium sulfate (pre-baked at 400°C) to the sample before adding 30 mL of DCM. Shake for 2 minutes. The salt increases the ionic strength of the aqueous layer, decreasing the solubility of the non-polar analyte and driving it into the organic phase.[11] e. Sample 4 (Solvent Ratio): Use a higher solvent-to-sample ratio. Extract with 60 mL of DCM instead of 30 mL. Shake for 2 minutes. f. Collect the organic layer from each sample, dry it with anhydrous sodium sulfate, concentrate to 1 mL, and analyze.
-
Analysis: Compare the recovery from each condition. The condition providing the highest recovery should be adopted for your method.
Caption: Workflow for optimizing LLE parameters.
Section 3: Troubleshooting Chromatography and Detection
If sample preparation is solid, the problem may lie within the analytical instrument. For chlorinated compounds like this, Gas Chromatography (GC) is the most common technique.[9][12]
Q7: My peak shape is poor (tailing, broad) and recovery is low. What's happening in my GC system?
A: Poor peak shape combined with low recovery is a strong indication of active sites within the GC flow path.[13][14]
-
Causality: Active sites are chemically reactive surfaces (e.g., exposed silanols in the inlet liner or column) that can irreversibly adsorb or even degrade your analyte. Instead of a sharp band of molecules traveling to the detector, some are delayed or lost, resulting in tailing peaks and lower signal intensity.[13]
-
Trustworthy Protocol (System Passivation):
-
Inlet Maintenance: The GC inlet is the most common source of activity. Replace the inlet liner with a new, high-quality deactivated liner. Change the septum and trim the first few centimeters of the analytical column.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
System Priming: Before analyzing your samples, "prime" the system by injecting a high-concentration standard or a "dirty" matrix extract a few times. This effectively coats the active sites with matrix components, rendering them inert for subsequent injections of your actual samples.[13]
-
Q8: I've ruled out sample prep and system activity, but my recovery in real samples is still low. How do I confirm and correct for matrix effects?
A: Matrix effects occur when co-eluting compounds from the sample matrix enhance or (more commonly) suppress the ionization and detection of the target analyte in the MS source or ECD.[4][15] The only way to definitively prove and correct for this is with a matrix-matched calibration.
-
Expert Insight: A standard calibration curve prepared in clean solvent cannot account for how the sample matrix affects the analyte's signal. A matrix-matched curve incorporates these effects into the calibration itself, providing far more accurate quantification.[3]
-
Authoritative Grounding: Using matrix-matched standards or the standard addition method is the most reliable way to compensate for matrix effects and ensure accurate quantification in complex samples.[4][7]
Experimental Protocol: Preparing Matrix-Matched Standards
-
Objective: To create a calibration curve that accounts for signal suppression or enhancement from the sample matrix.
-
Procedure: a. Obtain a sample of the matrix you are analyzing that is known to be free of 2,3,5,6-Tetrachlorotoluene (a "blank matrix"). b. Perform your entire extraction and cleanup procedure on this blank matrix. c. Concentrate the final extract to the same volume as your actual samples. This is now your "matrix blank extract." d. Create a series of calibration standards (e.g., 5, 10, 50, 100, 200 ng/mL) by spiking the appropriate amount of 2,3,5,6-Tetrachlorotoluene standard solution directly into aliquots of the matrix blank extract. e. Analyze these matrix-matched standards to generate your calibration curve.
-
Analysis: Quantify your unknown samples against this new matrix-matched curve. The recovery should be significantly more accurate. The difference in the slope of the solvent-based curve and the matrix-matched curve reveals the extent of the matrix effect.
Section 4: Systematic Troubleshooting Workflow
When faced with low recovery, a logical, step-by-step process is more effective than random changes. The following workflow helps isolate the root cause systematically.
Caption: Systematic workflow for troubleshooting low analyte recovery.
Section 5: Key Data and Properties
Understanding the fundamental properties of 2,3,5,6-Tetrachlorotoluene is key to predicting its behavior.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₇H₄Cl₄ | [2] | Confirms identity and mass for MS detection. |
| Molecular Weight | 229.92 g/mol | [16] | Used for calculating concentrations. |
| Melting Point | 93.5°C | [5] | It is a solid at room temperature. |
| Boiling Point | 273°C at 760 mmHg | [5] | Suitable for GC analysis, but volatility needs management. |
| Vapor Pressure | 0.00984 mmHg at 25°C | [5] | Indicates semi-volatile nature; risk of loss during solvent evaporation. |
| LogP (octanol-water) | 4.6 - 4.8 | [2][5] | Highly non-polar; dictates use of non-polar extraction solvents like hexane or DCM. |
| Solubility | Slight in Chloroform, Ethyl Acetate, Methanol | [5] | Reinforces the need for appropriate organic solvents. |
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(PDF) Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene - ResearchGate. [Link]
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Environmental behaviour of chlorinated compounds | Request PDF - ResearchGate. [Link]
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Alkali promoted the adsorption of toluene by adjusting the surface properties of lignin-derived carbon fibers - PubMed. [Link]
-
CHLORINATED BENZENES AND TOLUENES | AFIRM Group. [Link]
-
(PDF) Biodegradation of Chlorinated Compounds—A Review - ResearchGate. [Link]
-
Enthalpic and Liquid-Phase Adsorption Study of Toluene–Cyclohexane and Toluene–Hexane Binary Systems on Modified Activated Carbons - PMC - PubMed Central. [Link]
-
Optimization Methods for the Extraction of Vegetable Oils: A Review - PSE Community.org. [Link]
-
Which extraction technique is the best for LC × LC analysis of bioactive compounds from European medicinal plants - Digital CSIC. [Link]
Sources
- 1. afirm-group.com [afirm-group.com]
- 2. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lookchem.com [lookchem.com]
- 6. gcms.cz [gcms.cz]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. env.go.jp [env.go.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
Technical Support Center: Optimizing Injection Parameters for 2,3,5,6-Tetrachlorotoluene Analysis
Welcome to the Technical Support Center for the gas chromatography (GC) analysis of 2,3,5,6-Tetrachlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during method development and routine analysis. By understanding the principles behind injection parameter optimization, you can ensure robust, accurate, and reproducible results.
Introduction
2,3,5,6-Tetrachlorotoluene is a semivolatile organic compound that requires careful optimization of gas chromatography (GC) parameters to achieve accurate quantification and avoid analytical errors. The injection port is a critical area where issues such as thermal degradation, analyte discrimination, and poor peak shape can originate. This guide provides a structured approach to setting up your injection parameters and offers solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for 2,3,5,6-Tetrachlorotoluene analysis: split or splitless?
A1: The choice between split and splitless injection depends primarily on the concentration of 2,3,5,6-Tetrachlorotoluene in your sample and the sensitivity of your detector.
-
Split Injection: This technique is ideal for samples with higher concentrations of the analyte.[1] A portion of the injected sample is vented, preventing column overload and ensuring sharp, symmetrical peaks.[1] A typical split ratio for such an analysis could range from 20:1 to 100:1.
-
Splitless Injection: For trace-level analysis where maximum sensitivity is required, splitless injection is the preferred method.[1] In this mode, the split vent is closed during injection, allowing for the transfer of the entire sample onto the analytical column.[1]
| Injection Technique | Analyte Concentration | Primary Advantage | Key Consideration |
| Split | High (ppm levels) | Prevents column overload, sharper peaks | Lower sensitivity |
| Splitless | Low (ppb or ppt levels) | Maximum sensitivity for trace analysis | Prone to broader peaks and potential for inlet contamination |
Q2: What are the recommended starting GC parameters for analyzing 2,3,5,6-Tetrachlorotoluene?
A2: Based on the analysis of similar chlorinated hydrocarbons and the known physical properties of tetrachlorotoluene, the following parameters provide a robust starting point.[2]
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Sufficient to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes transfer of the analyte to the column. |
| Injection Volume | 1 µL | A standard volume to prevent backflash and column overload. |
| Liner | Deactivated, single taper with glass wool | Promotes efficient sample vaporization and traps non-volatile residues. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Column Flow Rate | 1.2 mL/min (constant flow) | Provides a good balance between analysis time and resolution. |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose program suitable for semivolatile compounds. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A common, robust column for the analysis of a wide range of organic compounds.[2] |
Q3: How can I prevent thermal degradation of 2,3,5,6-Tetrachlorotoluene in the injector?
A3: With a boiling point of approximately 273°C, 2,3,5,6-Tetrachlorotoluene is susceptible to thermal degradation at excessively high injector temperatures. Signs of degradation include the appearance of extraneous peaks, poor peak shape (tailing), and reduced analyte response.
To mitigate this:
-
Use an appropriate injector temperature: Start with a temperature around 250°C. Avoid temperatures above 300°C unless necessary for other less volatile compounds in the sample.
-
Employ a deactivated inlet liner: Active sites on a dirty or non-deactivated liner can catalyze thermal decomposition. Regularly replace your inlet liner.
-
Minimize residence time in the inlet: For splitless injections, use an appropriate splitless hold time (typically 0.5 to 1.0 minute) to ensure the analyte is transferred to the column efficiently without prolonged exposure to high temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis of 2,3,5,6-Tetrachlorotoluene.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: My chromatogram for 2,3,5,6-Tetrachlorotoluene shows significant peak tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue that can compromise peak integration and reduce analytical accuracy. The primary causes are related to active sites in the system or improper setup.
Troubleshooting Steps:
-
Check for Active Sites in the Inlet:
-
Contaminated Liner: The glass liner in the injector is a common source of activity. Non-volatile matrix components can accumulate, exposing active silanol groups.
-
Solution: Replace the inlet liner. If the problem persists, consider using a more inert liner, such as one with wool packing which can also help trap non-volatile residues.[3]
-
-
Septum Bleed: Particles from a degraded septum can fall into the liner, creating active sites.
-
Solution: Replace the septum. It is good practice to replace the septum and liner at the same time during routine maintenance.
-
-
-
Assess Column Health:
-
Column Contamination: The inlet side of the column can become contaminated with non-volatile matrix components.
-
Solution: Trim the first 10-15 cm from the inlet end of the column. This removes the most contaminated section and can restore peak shape.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to active sites.
-
Solution: If trimming the column does not resolve the issue, the column may need to be replaced.
-
-
-
Optimize Method Parameters:
-
Incorrect Column Installation: If the column is not installed at the correct depth in the injector, it can lead to dead volume and peak tailing.
-
Solution: Re-install the column according to the manufacturer's instructions for your specific GC model.
-
-
Workflow for Troubleshooting Peak Tailing
Caption: Potential root causes for low or inconsistent analyte response.
Problem 3: Ghost Peaks or Carryover
Q: I am observing unexpected peaks (ghost peaks) in my blank runs after analyzing a high-concentration sample of 2,3,5,6-Tetrachlorotoluene. What is causing this carryover?
A: Ghost peaks are typically due to carryover from a previous injection or contamination within the system.
Troubleshooting Steps:
-
Clean the Injection System:
-
Contaminated Syringe: The syringe may retain small amounts of the sample.
-
Solution: Implement a more rigorous syringe cleaning procedure with multiple solvent rinses between injections.
-
-
Contaminated Inlet: The injector liner and septum are common sources of carryover.
-
Solution: Replace the liner and septum. Bake out the injector at a high temperature (e.g., 300°C) for a short period to remove any residual contaminants. [3]
-
-
-
Optimize Injection Parameters:
-
Backflash: If the injection volume is too large for the liner volume and inlet conditions, the sample can expand beyond the liner and contaminate other parts of the inlet.
-
Solution: Reduce the injection volume or use a liner with a larger internal volume. A pulsed splitless injection can also help to contain the sample vapor within the liner.
-
-
-
Address Column Contamination:
-
Late Eluting Compounds: If the previous run was not long enough, high-boiling compounds from the sample matrix may elute in subsequent runs, appearing as ghost peaks.
-
Solution: Extend the run time or add a high-temperature bake-out at the end of your temperature program to ensure all components have eluted from the column.
-
-
Experimental Protocol: Optimizing Splitless Hold Time
The splitless hold time is a critical parameter for ensuring the efficient transfer of 2,3,5,6-Tetrachlorotoluene to the column while minimizing peak broadening and potential degradation.
Objective: To determine the optimal splitless hold time for a 1 µL injection.
Methodology:
-
Initial Setup:
-
Set up the GC with the recommended starting parameters as outlined in FAQ Q2.
-
Prepare a standard solution of 2,3,5,6-Tetrachlorotoluene at a concentration suitable for your detector (e.g., 1 ppm).
-
-
Experimental Runs:
-
Perform a series of injections, varying only the splitless hold time. Start with a short hold time and increase it incrementally.
-
Run 1: 0.25 minutes
-
Run 2: 0.50 minutes
-
Run 3: 0.75 minutes
-
Run 4: 1.0 minute
-
Run 5: 1.25 minutes
-
-
-
Data Analysis:
-
For each run, record the peak area and peak width for 2,3,5,6-Tetrachlorotoluene.
-
Plot the peak area versus the splitless hold time. The peak area should increase and then plateau. The optimal hold time is the point at which the peak area is maximized without a significant increase in peak width.
-
Expected Outcome: You will likely find that a splitless hold time between 0.75 and 1.0 minute provides the best balance of sensitivity and peak shape for this semivolatile compound.
References
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Shimadzu. (2022, November 17). GC Troubleshooting guide.
- Stepbio. (n.d.). GC Troubleshooting.
-
Phenomenex. (2025, April 8). Split Vs. Splitless Injection in GC: Key Differences. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Beacon Environmental. (n.d.). Target Compounds. Retrieved from [Link]
Sources
Technical Support Center: Mitigating Signal Suppression of 2,3,5,6-Tetrachlorotoluene in LC-MS Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression when analyzing 2,3,5,6-Tetrachlorotoluene (TeCT) and related halogenated compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth, field-proven troubleshooting strategies and detailed protocols in a practical question-and-answer format to help you enhance data quality, sensitivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a significant problem for 2,3,5,6-Tetrachlorotoluene?
Answer: Signal suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, 2,3,5,6-Tetrachlorotoluene, is reduced by the presence of co-eluting components from the sample matrix.[1][2] The "matrix" includes all compounds in your sample other than the analyte, such as lipids, salts, proteins, or other contaminants.[2] This phenomenon is a major concern because it leads to a decreased instrument response for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3]
The primary causes of signal suppression in Electrospray Ionization (ESI), the most common LC-MS interface, are:
-
Competition for Ionization: When TeCT and matrix components elute from the LC column simultaneously, they compete for the available charge on the ESI droplets.[1][3] If matrix components are more concentrated or have a higher ionization efficiency, they will consume the majority of the charge, leaving fewer ions to be formed from your analyte.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical characteristics of the ESI droplets, such as increasing their surface tension and viscosity.[3] This change hinders the solvent evaporation necessary to release gas-phase analyte ions, thereby suppressing the signal.[1][3]
For a non-polar, halogenated compound like 2,3,5,6-Tetrachlorotoluene, these effects can be pronounced, especially when analyzing complex environmental or biological samples where the matrix is rich in interfering substances.[2][4]
Q2: How can I quickly determine if signal suppression is affecting my 2,3,5,6-Tetrachlorotoluene analysis?
Answer: There are two primary methods to diagnose signal suppression.
-
Post-Extraction Spike Method (Quantitative): This is the most straightforward quantitative assessment. You compare the peak area of your analyte in two different samples:
-
Sample A: A blank matrix extract (e.g., extracted soil or plasma without the analyte) that you spike with a known concentration of 2,3,5,6-Tetrachlorotoluene after the extraction process.
-
Sample B: A pure solvent solution containing the same concentration of the 2,3,5,6-Tetrachlorotoluene standard.
You then calculate the matrix effect (ME) using the formula: ME (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100 A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[5][6][7] This method provides a quantitative measure of the suppression at the specific retention time of your analyte.[5]
-
-
Post-Column Infusion (Qualitative): This technique provides a visual profile of where suppression occurs throughout your entire chromatographic run.[1][6] A solution of your 2,3,5,6-Tetrachlorotoluene standard is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[1] You then inject a blank, extracted matrix sample. Any dip in the constant, steady baseline signal of your analyte indicates a region where matrix components are eluting and causing ion suppression.[1][8] This is invaluable for adjusting your chromatography to move the analyte peak away from these "suppression zones."
Q3: My data shows significant signal suppression. What is the first and most effective area to focus on for improvement?
Answer: The most effective strategy to combat signal suppression is to improve your sample preparation.[1][6] The goal is to remove as many interfering matrix components as possible before the sample is ever introduced to the LC-MS system.[8][9] While chromatographic and source condition adjustments are important, a cleaner sample will fundamentally solve the problem at its root. For complex matrices, simply diluting the sample can sometimes be effective if the analyte concentration is high enough, but this is often not feasible for trace analysis.[9]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows organized by the experimental stage. The following diagram illustrates a logical approach to diagnosing and resolving signal suppression.
Caption: A systematic workflow for troubleshooting signal suppression.
Guide 1: Optimizing Sample Preparation
The choice of sample preparation technique depends on the matrix complexity and the physicochemical properties of 2,3,5,6-Tetrachlorotoluene (a non-polar, hydrophobic compound).[10]
Q: Which sample preparation technique is best for reducing matrix effects for TeCT?
A: For a non-polar compound like TeCT in a complex matrix, Solid-Phase Extraction (SPE) is generally the most effective technique.[1] It offers high selectivity and provides the cleanest extracts, leading to a significant reduction in signal suppression.[1][6] While simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) exist, they are less selective and may not adequately remove critical interferences like phospholipids.[1][11]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). The supernatant is analyzed.[1] | Simple, fast, inexpensive. | Non-selective; does not remove salts or phospholipids, often leading to significant matrix effects.[1][11] | Simple, high-concentration samples where matrix is not a major concern. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. | Isolating analytes based on broad polarity differences. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted.[1] | Highly selective, excellent cleanup, concentrates the analyte, significantly reduces matrix effects.[1][6] | More complex method development, higher cost per sample.[1] | Complex matrices (environmental, biological) where high sensitivity and minimal suppression are critical.[2] |
Recommendation: For 2,3,5,6-Tetrachlorotoluene, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) is the ideal starting point. This will retain the non-polar TeCT while allowing more polar matrix components to be washed away.
Guide 2: Optimizing Chromatographic Conditions
If sample preparation is insufficient, the next step is to optimize the chromatography to separate TeCT from the interfering matrix components.[8][9] The goal is to ensure that TeCT is not co-eluting with a highly concentrated, easily ionized matrix compound.[2][12]
Q: How can I adjust my LC method to move my TeCT peak away from a suppression zone?
A: You have several powerful options to manipulate chromatographic selectivity:
-
Modify the Gradient: This is the simplest adjustment. If your post-column infusion experiment shows suppression at the beginning of the run, increase the initial hold time at a low organic percentage to allow polar interferences to elute first. If suppression occurs where your analyte elutes, try flattening the gradient slope in that region to increase the separation between your analyte and the interference.[13]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can dramatically alter selectivity and change the elution order of compounds.[13][14] If you are using acetonitrile, developing the method with methanol (or vice-versa) is a valuable exercise.
-
Change the Stationary Phase: The column chemistry is a critical factor. If a standard C18 column is not providing adequate separation from matrix interferences, consider a column with a different selectivity mechanism.[1][15] For an aromatic compound like TeCT, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions, which may retain TeCT differently relative to matrix components compared to a C18 column.[15]
-
Adjust Mobile Phase pH: While TeCT itself is not ionizable, adjusting the pH of the aqueous mobile phase can change the retention behavior and ionization state of acidic or basic matrix components, thereby shifting them away from your analyte's peak.[13]
Guide 3: Optimizing Mass Spectrometer and Ion Source Parameters
Adjusting the ion source parameters can help maximize the signal for TeCT relative to the background, but it generally cannot overcome severe suppression from co-eluting compounds.[5][16]
Q: What MS source parameters can I tune to improve the signal for TeCT?
A: In an ESI source, several parameters can be optimized. This should be done by infusing a standard solution of TeCT and systematically varying each parameter to find the optimal response.[8]
-
Capillary/Sprayer Voltage: This voltage drives the ionization process. Too low a voltage results in poor ionization, while too high a voltage can cause instability or in-source fragmentation.[16][17] A typical starting range is 3–5 kV for positive mode.[16]
-
Nebulizer Gas Pressure: This gas helps form the initial droplets. Higher pressure creates finer droplets, which aids desolvation, but excessive pressure can sometimes contribute to suppression.[16][17]
-
Drying Gas Flow and Temperature: This heated gas (usually nitrogen) aids in solvent evaporation from the droplets to release the analyte ions.[18] Higher temperatures and flows can improve desolvation, but excessive heat could potentially degrade thermally sensitive analytes (though TeCT is relatively stable).[8][16]
-
Source Position: The physical position of the ESI probe relative to the MS inlet can have a major impact on sensitivity and should be optimized.[17]
Q: Is there an alternative to ESI that is less prone to signal suppression for this compound?
A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for 2,3,5,6-Tetrachlorotoluene.[1] Because ionization in APCI occurs in the gas phase (after the solvent has been vaporized), it is generally much less susceptible to matrix effects caused by non-volatile components that interfere with droplet formation in ESI.[1][6] Given that TeCT is a non-polar, relatively volatile compound, it is an ideal candidate for APCI.
Caption: Decision tree for selecting an appropriate ionization source.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Suppression Zones
This protocol allows for the qualitative identification of regions in the chromatogram where matrix components cause signal suppression.[1]
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of 2,3,5,6-Tetrachlorotoluene (e.g., 1 µg/mL in mobile phase)
-
Prepared blank matrix extract (processed using your standard sample prep method)
Procedure:
-
System Setup:
-
Equilibrate your LC column with the initial mobile phase conditions of your analytical method.
-
Using a tee-piece, connect the outlet of the LC column and the outlet of the syringe pump to the inlet of the MS ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow as per your method.
-
Start the syringe pump to continuously infuse the TeCT standard solution at a low flow rate (e.g., 5-10 µL/min).[1]
-
Allow the system to equilibrate until you observe a stable, constant signal for the TeCT precursor ion in the mass spectrometer. This is your baseline.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire duration of your chromatographic run, monitoring the signal of the infused TeCT standard.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused analyte. A consistent, flat baseline indicates no significant ion suppression.
-
Sharp or broad dips in the baseline signal indicate retention times where matrix components are eluting and suppressing the TeCT signal.[1] Use this information to guide the optimization of your chromatographic method.
-
References
- BenchChem. (n.d.). Strategies to reduce signal suppression in mass spectrometry.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry, 15(6).
- Spectroscopy Staff. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Spectroscopy.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Rocca, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- ResearchGate. (n.d.). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS.
- Journal of Chromatographic Science. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Agilent. (n.d.). Optimizing the Agilent Multimode Source.
- NIH. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- PubMed. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343-8.
- ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
- BenchChem. (n.d.). Technical Support Center: Resolving Co-eluting Peaks in Chromatography.
- Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- PubMed. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Rapid Communications in Mass Spectrometry, 24(14), 2162-70.
- Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Chromacademy. (2022). How Do You Improve Separation in Column Chromatography?
- Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?
- LCGC International. (2023). What are Options to Improve My Separation? Part II: Likelihood of Separation, Adjusting Selectivity for Simple Mixtures.
- Smolecule. (2023). Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1.
- myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays.
- LGC Standards. (n.d.). 2,3,5,6-Tetrachlorotoluene.
- PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene.
- PubMed. (2006). Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 1118(2), 271-7.
- LGC Standards. (n.d.). 2,3,5,6-Tetrachlorotoluene.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
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- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 2,3,5,6-Tetrachlorotoluene Stock Solutions
Introduction
Welcome to the technical support guide for 2,3,5,6-Tetrachlorotoluene. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on maintaining the stability and integrity of your 2,3,5,6-Tetrachlorotoluene stock solutions. This compound, often used as a reference standard in environmental and analytical studies, demands careful handling to ensure experimental accuracy and reproducibility.[1] An unstable stock solution can compromise weeks of work, leading to erroneous data and inconsistent results.
This guide moves beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory. We will explore common questions, troubleshoot specific problems, and provide validated protocols to ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of 2,3,5,6-Tetrachlorotoluene stock solutions.
Q1: What is the best solvent for preparing a stable stock solution of 2,3,5,6-Tetrachlorotoluene?
A1: The choice of solvent is critical and depends on your experimental application and the desired concentration. 2,3,5,6-Tetrachlorotoluene is a nonpolar, chlorinated aromatic hydrocarbon.[1]
-
High-Concentration Stocks: For primary, high-concentration stock solutions, solvents like Dichloromethane , Toluene , or Isooctane are excellent choices due to their high solvency for this class of compounds. Commercial standards are often supplied in Dichloromethane.[2]
-
Working Solutions for Analytical Chemistry: For preparing calibration standards for gas chromatography (GC), Isooctane or Hexane are preferred. These solvents are compatible with common GC injection techniques and detectors like Electron Capture Detectors (ECD) or Mass Spectrometers (MS).[3]
-
Biological/Aqueous Experiments: Due to its very low water solubility (around 1.296 mg/L), dissolving 2,3,5,6-Tetrachlorotoluene directly in aqueous media is not feasible.[1] A common strategy is to prepare a concentrated stock in a water-miscible solvent like Methanol or Acetone and then dilute it into the aqueous experimental medium. However, be aware that the compound may precipitate if its solubility limit is exceeded in the final solution.
Q2: What are the ideal storage conditions for my stock solution?
A2: Proper storage is paramount to prevent degradation and concentration changes. Based on guidelines for chlorinated hydrocarbons, the following conditions are recommended:[3][4]
-
Temperature: Store solutions at 4°C in a refrigerator.[3] Avoid freezing unless you have validated that freeze-thaw cycles do not cause the analyte to precipitate.
-
Light: Protect the solution from light by using amber glass vials .[3][5] UV light can induce photodegradation of chlorinated aromatic compounds.
-
Container: Use high-quality glass vials with Teflon-lined screw caps .[3] This prevents solvent evaporation, which would artificially increase the solution's concentration, and minimizes the risk of contamination from the cap liner.
Q3: How long can I expect my stock solution to be stable?
A3: With proper solvent selection and storage, a stock solution of a stable compound like 2,3,5,6-Tetrachlorotoluene can be reliable for an extended period. The U.S. EPA Method 612 for chlorinated hydrocarbons suggests that stock standard solutions should be replaced after six months , or sooner if comparison with check standards indicates a problem.[3] For working standards in a regulated environment, it is best practice to establish an in-house stability protocol and re-qualify the standard at set intervals (e.g., 3, 6, or 12 months).[6]
Q4: My stock solution appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This is a critical issue that must be addressed before use.
-
Cause: This typically happens when the storage temperature is too low, the solvent has partially evaporated, or an inappropriate solvent was used.
-
Immediate Action: Do not use the solution. Gently warm the solution to room temperature and sonicate for 5-10 minutes to see if the precipitate redissolves.
-
Resolution: If the precipitate redissolves, verify the concentration with an analytical method like GC before use. If it does not, the solution is compromised and must be discarded. Prepare a fresh stock solution, ensuring the solvent choice and storage temperature are appropriate.
Troubleshooting Guide
This section provides a deeper dive into specific experimental issues and their root causes, following a logical troubleshooting workflow.
Visual Guide: General Troubleshooting Workflow
Below is a workflow to guide you from an observed problem to a validated solution.
Caption: Conceptual diagram of potential degradation pathways.
Key Experimental Protocols
Protocol 1: Preparation of a Stable Primary Stock Solution (1000 µg/mL)
This protocol describes a self-validating method for preparing a reliable stock solution.
-
Preparation:
-
Allow the vial of solid 2,3,5,6-Tetrachlorotoluene to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of the solid onto calibrated analytical balance. Record the exact weight (e.g., 10.2 mg).
-
Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.
-
Add ~5 mL of high-purity Dichloromethane or Isooctane.
-
-
Dissolution:
-
Cap the flask and vortex for 30 seconds.
-
Place the flask in an ultrasonic bath for 10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm no solid particles remain.
-
-
Finalization & Storage:
-
Allow the solution to return to room temperature.
-
Carefully add the solvent to the 10.00 mL mark.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Transfer the solution to an amber glass vial with a Teflon-lined cap.
-
Seal the vial with paraffin film for extra protection against evaporation.
-
Label clearly with compound name, concentration, solvent, preparation date, and your initials.
-
Store in a refrigerator at 4°C. [3]
-
Protocol 2: Verification of Stock Solution Concentration via GC-ECD
This protocol ensures the accuracy of your newly prepared or aged stock solution.
-
Calibration Standards:
-
Using a certified reference material (CRM) from a separate source if possible, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in isooctane.
-
-
Sample Preparation:
-
Prepare a dilution of your stock solution (from Protocol 1) to fall within the midpoint of your calibration curve (e.g., dilute to an expected 20 µg/mL).
-
-
GC Analysis:
-
Establish stable GC operating conditions. A typical starting point for chlorinated hydrocarbons is provided in the table below. [3] * Analyze the calibration standards to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥0.995.
-
Analyze your diluted stock solution sample in triplicate.
-
-
Concentration Calculation:
-
Using the calibration curve, determine the concentration of your diluted sample.
-
Calculate the concentration of the original stock solution, accounting for the dilution factor.
-
The calculated concentration should be within an acceptable range of the theoretical concentration (e.g., ±5-10%). If it is not, the stock solution should be investigated or discarded.
-
Data Summary Table
| Parameter | Recommendation / Value | Rationale & Reference |
| Chemical Formula | C₇H₄Cl₄ | [2] |
| Molecular Weight | 229.92 g/mol | [7][8] |
| Physical State | Solid | [9] |
| Primary Solvents | Dichloromethane, Isooctane, Toluene | High solvency for nonpolar chlorinated aromatics. [2][10] |
| Secondary Solvents | Methanol, Acetone, Hexane | Used for dilutions or specific applications. [3][9] |
| Storage Temperature | 4°C (Refrigerator) | Minimizes degradation and solvent evaporation. [3] |
| Container | Amber Glass Vial, Teflon-lined Cap | Protects from light and prevents evaporation/contamination. [3][5] |
| Recommended Shelf Life | 6 Months (Re-verify afterwards) | Standard practice for chlorinated hydrocarbon standards. [3] |
| Primary Analysis | Gas Chromatography (GC) | Standard method for chlorinated hydrocarbons. [3][11] |
| GC Detectors | ECD (High Sensitivity), MS (High Specificity) | ECD is excellent for halogenated compounds; MS provides structural confirmation. [11] |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Tetrachloroethylene - Chapter 7: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]
-
LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13870, 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Ramanand, K., Balba, M. T., & Duffy, J. (1993). Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions. Applied and Environmental Microbiology, 59(10), 3266–3272. Retrieved from [Link]
-
American Society for Microbiology Journals. (1993). Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions. Applied and Environmental Microbiology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Tetrachloroethylene in Environmental Samples. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Grokipedia. (2026). Trichlorotoluene. Retrieved from [Link]
-
Parales, R. E., Ditty, J. L., & Harwood, C. S. (2000). Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene. Applied and Environmental Microbiology, 66(9), 4098–4104. Retrieved from [Link]
-
Eurochlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]
-
InTechOpen. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
OxyChem. (2014). Chlorinated Organics Handbook. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
LinkedIn. (2024). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]
-
BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13636, 2,3,5,6-Tetrachlorophenol. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16378, 2,3,6-Trichlorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18998, 2,3,5,6-Tetrachloroaniline. Retrieved from [Link]
Sources
- 1. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]
- 2. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Quantification of 2,3,5,6-Tetrachlorotoluene
Welcome to the Technical Support Center for the analysis of 2,3,5,6-Tetrachlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the quantification of this compound. As Senior Application Scientists, we have compiled this resource based on established analytical methodologies and extensive field experience to ensure scientific integrity and practical utility.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the most common analytical techniques for 2,3,5,6-Tetrachlorotoluene quantification?
-
What are the primary sources of interference in 2,3,5,6-Tetrachlorotoluene analysis?
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How can I differentiate 2,3,5,6-Tetrachlorotoluene from its isomers?
-
-
Troubleshooting Guide
-
Chromatography Issues:
-
Why am I seeing poor peak shape (tailing or fronting) for 2,3,5,6-Tetrachlorotoluene?
-
My 2,3,5,6-Tetrachlorotoluene peak is broad, leading to poor resolution. What are the likely causes?
-
I am observing inconsistent retention times for 2,3,5,6-Tetrachlorotoluene. How can I fix this?
-
-
Interference Issues:
-
How do I identify and resolve co-eluting peaks with 2,3,5,6-Tetrachlorotoluene?
-
What are matrix effects and how can I minimize them in soil and water samples?
-
-
Quantification & Sensitivity Issues:
-
My calibration curve for 2,3,5,6-Tetrachlorotoluene is non-linear. What should I investigate?
-
I am experiencing low sensitivity and cannot reach the required detection limits. What are my options?
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for 2,3,5,6-Tetrachlorotoluene quantification?
A1: The most prevalent and robust methods for the quantification of 2,3,5,6-Tetrachlorotoluene involve gas chromatography (GC) coupled with a sensitive detector. The choice of detector depends on the required selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirmation and quantification. It provides high selectivity by monitoring specific fragment ions of 2,3,5,6-Tetrachlorotoluene, which helps to distinguish it from other co-eluting compounds. Electron Ionization (EI) is a common ionization technique used for this purpose.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds like tetrachlorotoluene, making it an excellent choice for trace-level analysis in environmental samples.[1] However, it is less selective than MS and can be prone to interferences from other electron-capturing compounds.
The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of chlorinated hydrocarbons in various matrices, such as EPA Method 612 for wastewater and EPA Method 8121 for soils and other solid wastes, which provide detailed guidance on GC conditions.[2][3]
Q2: What are the primary sources of interference in 2,3,5,6-Tetrachlorotoluene analysis?
A2: Interferences can arise from several sources, broadly categorized as instrumental, matrix-related, and chemical.
-
Instrumental Interferences: These can originate from contaminated solvents, reagents, glassware, or other sample processing hardware.[2] It is crucial to run laboratory reagent blanks to ensure the analytical system is free from contamination.
-
Matrix Interferences: These are caused by co-extracted compounds from the sample matrix (e.g., soil, water, biological tissue) that can interfere with the detection of the target analyte.[2] The complexity of the matrix significantly influences the extent of these interferences.
-
Chemical Interferences: The most significant chemical interferences are from isomers of tetrachlorotoluene and other chlorinated compounds that may have similar retention times and mass spectral characteristics.
Q3: How can I differentiate 2,3,5,6-Tetrachlorotoluene from its isomers?
A3: Differentiating 2,3,5,6-Tetrachlorotoluene from its isomers is a significant challenge due to their similar chemical properties. A combination of chromatographic separation and mass spectral analysis is typically required.
-
Chromatographic Separation: Utilizing a high-resolution capillary GC column is the first step. Different stationary phases will exhibit varying selectivities towards the isomers. For instance, a non-polar stationary phase like a 5% phenyl-methylpolysiloxane can often provide good separation. However, complete baseline separation of all isomers can be difficult. To confirm identifications, EPA Method 8081A suggests using two columns of dissimilar selectivity.[4]
-
Mass Spectrometry: While isomers have the same molecular weight, their mass spectra, resulting from fragmentation patterns, may show subtle differences in the relative abundances of fragment ions. Careful examination of these patterns can aid in identification.
-
Retention Indices: Calculating and comparing Kovats retention indices with established library values on a specific column can provide a higher degree of confidence in isomer identification.[5][6]
Below is a table summarizing the common isomers of tetrachlorotoluene:
| Isomer | IUPAC Name |
| 2,3,4,5-Tetrachlorotoluene | 1,2,3,4-Tetrachloro-5-methylbenzene |
| 2,3,4,6-Tetrachlorotoluene | 1,2,3,5-Tetrachloro-4-methylbenzene |
| 2,3,5,6-Tetrachlorotoluene | 1,2,4,5-Tetrachloro-3-methylbenzene |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the quantification of 2,3,5,6-Tetrachlorotoluene.
Chromatography Issues
A4: Poor peak shape is a common problem in GC analysis and can significantly impact integration and quantification.
-
Peak Tailing: This is often caused by active sites in the GC system that can interact with the analyte.
-
Cause & Solution:
-
Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues or have active silanol groups. Solution: Replace the liner with a new, deactivated one. Regular replacement is crucial for maintaining good peak shape.[7]
-
Column Contamination: The front end of the GC column can become contaminated. Solution: Trim 10-20 cm from the inlet side of the column.[8]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume. Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[9]
-
-
-
Peak Fronting: This is typically a sign of column overload.
-
Cause & Solution:
-
Sample Concentration Too High: The amount of analyte injected is saturating the column. Solution: Dilute the sample and re-inject.
-
Inappropriate Injection Volume: Injecting too large a volume can also lead to overloading. Solution: Reduce the injection volume.
-
-
Caption: Troubleshooting workflow for poor peak shape.
A5: Peak broadening can be caused by several factors related to the GC setup and method parameters.
| Potential Cause | Troubleshooting Steps |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions. Too low or too high a flow rate will reduce efficiency. |
| Slow Injection Speed | For manual injections, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.[10] |
| Large Injection Volume | A large injection volume can lead to band broadening in the inlet. Try reducing the injection volume. |
| Initial Oven Temperature Too High | A high initial oven temperature can prevent proper focusing of the analytes at the head of the column, especially in splitless injection.[11] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to reduced efficiency. Consider replacing the column if it is old or has been subjected to harsh conditions. |
A6: Fluctuating retention times can make peak identification and quantification unreliable. The issue usually lies with the stability of the GC system.
-
Check for Leaks: Even small leaks in the carrier gas lines, septum, or fittings can cause pressure and flow fluctuations, leading to shifting retention times. Use an electronic leak detector to systematically check the entire gas flow path.
-
Oven Temperature Instability: Ensure your GC oven is maintaining a stable and reproducible temperature profile. Calibrate the oven temperature if necessary.
-
Carrier Gas Flow Control: If you are using a manual flow controller, consider upgrading to an electronic pressure control (EPC) system for more precise and consistent flow.
-
Septum Coring: A worn or cored septum can lead to leaks during injection. Replace the septum regularly.
Interference Issues
A7: Co-elution is a common challenge, especially in complex matrices.
-
Identification with GC-MS: The most powerful tool for identifying co-elution is GC-MS.
-
Examine the Mass Spectrum: Look at the mass spectrum across the entire peak. If the ratios of the characteristic ions of 2,3,5,6-Tetrachlorotoluene change across the peak, it is a strong indication of a co-eluting compound.
-
Extracted Ion Chromatograms (EICs): Plot the EICs for the major ions of 2,3,5,6-Tetrachlorotoluene and potential interferences. If the peak shapes or retention times in the EICs are different, it confirms co-elution.
-
-
Resolution Strategies:
-
Modify GC Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Change GC Column: If temperature programming is not sufficient, switching to a GC column with a different stationary phase (e.g., a more polar column) can alter the elution order and resolve the co-elution.
-
Sample Cleanup: Implementing a more rigorous sample cleanup procedure can remove the interfering compound before analysis.
-
Caption: Strategy for resolving co-eluting peaks.
A8: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[12] These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification.
-
Minimizing Matrix Effects in Soil Samples:
-
Cause: Soil matrices are complex and can contain a wide variety of organic matter and other compounds that can co-extract with 2,3,5,6-Tetrachlorotoluene.
-
Solutions:
-
Enhanced Cleanup: EPA Method 8121 suggests cleanup procedures like Florisil or gel permeation chromatography (GPC) to remove interfering compounds.[3] A study on the analysis of chlorotoluenes in soil found that a simultaneous cleanup on an alumina-anhydrous sodium sulphate mixture was effective, with an additional graphitized carbon cleanup for highly contaminated samples.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank soil sample that has been through the entire extraction and cleanup process. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
-
-
Minimizing Matrix Effects in Water Samples:
-
Cause: Water samples, especially wastewater, can contain dissolved organic carbon and other pollutants.
-
Solutions:
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques, as described in EPA Method 612, are used to isolate the chlorinated hydrocarbons from the aqueous matrix.[2]
-
Florisil Cleanup: For particularly dirty water samples, a Florisil column cleanup can be employed to remove polar interferences.[13]
-
Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample. By plotting the response versus the added concentration, the concentration in the original sample can be determined, effectively compensating for matrix effects.
-
-
Quantification & Sensitivity Issues
A9: A non-linear calibration curve can be caused by several factors.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | If the concentration of your standards is too high, the detector response may become non-linear. Solution: Lower the concentration range of your calibration standards. |
| Active Sites in the System | At low concentrations, active sites in the inlet or column can adsorb the analyte, leading to a non-linear response at the lower end of the curve. Solution: Perform system maintenance as described for peak tailing (Q4). |
| Matrix Effects | If you are not using matrix-matched standards, matrix effects can cause non-linearity. Solution: Prepare standards in a blank matrix extract. |
| Incorrect Integration | Ensure that the peaks in your calibration standards are being integrated correctly and consistently. |
A10: Achieving low detection limits for 2,3,5,6-Tetrachlorotoluene requires optimizing both the sample preparation and the instrumental analysis.
-
Increase Sample Amount: If possible, start with a larger volume of water or a larger mass of soil to increase the amount of analyte extracted.
-
Concentrate the Final Extract: Carefully concentrate the final sample extract to a smaller volume. However, be aware that this will also concentrate any matrix interferences.
-
Optimize Injection Technique:
-
Splitless Injection: Use a splitless injection to introduce the entire sample onto the column, which maximizes sensitivity.
-
Large Volume Injection (LVI): If your GC inlet allows, consider using a programmable temperature vaporization (PTV) inlet for large volume injections.
-
-
Enhance Detector Response:
-
For GC-MS: Use Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases sensitivity by focusing the detector on only the characteristic ions of 2,3,5,6-Tetrachlorotoluene.
-
For GC-ECD: Ensure the detector is clean and operating at the optimal temperature.
-
References
-
U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
Giuffrida, L. (1964). One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. Journal of the Association of Official Agricultural Chemists, 47(2), 293-300. [Link]
-
U.S. Environmental Protection Agency. EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. [Link]
-
Restek Corporation. (2004). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
Taylor, T. (2019). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Vidal, L., et al. (2005). Determination of chlorinated toluenes in soils using gas chromatography tandem mass spectrometry. Journal of Chromatography A, 1089(1-2), 209-216. [Link]
-
Taylor, T. (2014). Troubleshooting Real GC Problems. LCGC International. [Link]
-
Separation Science. (2023). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
National Institute of Standards and Technology. 2,4,5-Trichlorotoluene. NIST WebBook. [Link]
-
SIELC Technologies. Separation of .alpha.,2,3,6-Tetrachlorotoluene on Newcrom R1 HPLC column. [Link]
-
Lopez-Avila, V., et al. (1990). Evaluation of EPA (Environmental Protection Agency) Method 8120 for determination of chlorinated hydrocarbons in environmental samples. Journal of AOAC International, 73(5), 709-720. [Link]
-
Phenomenex. EPA Method 8081A Chlorinated Pesticide Analysis Using Two New GC Columns. [Link]
-
Tomy, G. T. (2010). Analysis of Chlorinated Paraffins in Environmental Matrices: The Ultimate Challenge for the Analytical Chemist. In Comprehensive Environmental Mass Spectrometry (pp. 499-521). [Link]
-
AFIRM Group. (2021). CHLORINATED BENZENES AND TOLUENES. [Link]
-
PubChem. 2,3,5,6-Tetrachlorotoluene. [Link]
-
Zenkevich, I. G., et al. (2022). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 27(24), 8884. [Link]
-
van der Westhuizen, R., et al. (2016). A retention index system for comprehensive two-dimensional gas chromatography using polyethylene glycols. Journal of Chromatography A, 1445, 109-117. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Zenkevich, I. G. (2019). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Journal of Chromatographic Science, 57(9), 837-846. [Link]
-
He, C. T., et al. (2015). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Scientific reports, 5(1), 1-8. [Link]
-
PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices. [Link]
-
Schinkel, L., et al. (2021). Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. Chemosphere, 275, 130005. [Link]
-
Wang, C., et al. (2023). Occurrence and remediation of chlorinated paraffins in global environmental matrices: Levels, trends, and future prospects. Critical Reviews in Environmental Science and Technology, 53(12), 1461-1481. [Link]
-
PubChem. 2,3,6-Trichlorotoluene. [Link]
-
Kalinowska, K., et al. (2019). Qualitative Analysis of Chlorinated Paraffins in Recycled Plastics. [Link]
-
Zhu, Y., et al. (2024). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 29(2), 431. [Link]
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Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 2,3,5,6-Tetrachlorotoluene
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for the challenges associated with the trace level detection of 2,3,5,6-Tetrachlorotoluene. As Senior Application Scientists, we have structured this center to move beyond simple step-by-step instructions, focusing instead on the underlying principles and causal logic to empower you to troubleshoot and optimize your analytical methods effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of 2,3,5,6-Tetrachlorotoluene. Each issue is presented with potential causes and validated solutions.
Problem 1: Very Low or No Signal for 2,3,5,6-Tetrachlorotoluene Peak
Q: I've injected my extracted sample, but I'm seeing a very weak peak for 2,3,5,6-Tetrachlorotoluene, or no peak at all. What are the likely causes and how can I fix this?
A: This is a common and frustrating issue that can stem from multiple points in the analytical workflow, from sample preparation to instrument settings. A systematic approach is the best way to identify and resolve the problem.[1]
Potential Causes & Solutions:
-
Inefficient Sample Extraction: The analyte may not be transferring efficiently from the sample matrix into your solvent.
-
Causality: 2,3,5,6-Tetrachlorotoluene is a non-polar compound. The chosen extraction solvent must have a similar polarity for effective partitioning. For aqueous samples, liquid-liquid extraction (LLE) with solvents like hexane or dichloromethane is common. For solid samples like soil or tissue, more rigorous methods like Soxhlet or sonication are needed to disrupt the matrix.[2]
-
Solution: Review your extraction protocol. For aqueous samples, ensure vigorous mixing and consider adding salt (salting out) to decrease the analyte's solubility in water, driving it into the organic phase. For solid samples, ensure the sample is thoroughly homogenized and mixed with a drying agent like sodium sulfate before extraction.[2]
-
-
Analyte Degradation in the GC Inlet: The high temperature of the injection port can cause degradation of thermally labile compounds, although tetrachlorotoluene is relatively stable. More likely, active sites in the inlet liner can cause irreversible adsorption.
-
Causality: Silanol groups (-Si-OH) on the surface of standard glass liners are active sites that can bind with analytes, preventing them from reaching the column.[1]
-
Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner and septum, as residues from previous injections can create new active sites.[1][3]
-
-
Suboptimal GC-MS/ECD Parameters: The instrument may not be configured for maximum sensitivity for this specific compound.
-
Causality: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, while a Mass Spectrometer (MS) offers superior selectivity. Both require specific settings for optimal performance.
-
Solution: Optimize your instrument parameters. For GC-MS, operate in Selected Ion Monitoring (SIM) mode, focusing on characteristic ions of 2,3,5,6-Tetrachlorotoluene (e.g., m/z 228, 230, 193). This dramatically increases sensitivity compared to a full scan. For GC-ECD, ensure the detector temperature is optimized and the carrier gas is ultra-high purity.
-
Workflow: Troubleshooting Low/No Analyte Signal This diagram outlines a systematic approach to diagnosing the cause of a weak or absent analyte signal.
Caption: Systematic workflow for diagnosing low or no analyte signal.
Problem 2: High Baseline Noise and Poor Signal-to-Noise (S/N) Ratio
Q: My chromatogram has a very noisy or wandering baseline, which is making it difficult to integrate the small peak for 2,3,5,6-Tetrachlorotoluene. How can I clean this up?
A: A high baseline noise level directly impacts your limit of detection (LOD) and limit of quantitation (LOQ). This noise is often due to contamination within the GC system.
Potential Causes & Solutions:
-
Contaminated Gas Supply: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas (Helium, Hydrogen, or Nitrogen) can elevate the baseline noise, especially on sensitive detectors like ECD and MS.
-
Causality: Oxygen can damage the stationary phase of the column ("column bleed"), and both oxygen and moisture can harm the detector. Hydrocarbon impurities create a high background signal.
-
Solution: Always use ultra-high purity (99.999% or better) gases. Install and regularly change gas purification traps that remove moisture, oxygen, and hydrocarbons.
-
-
Septum and Liner Contamination: The septum can release volatile siloxanes, especially at high inlet temperatures. The liner can accumulate non-volatile residues from previous injections.
-
Causality: These contaminants slowly "bleed" into the system, creating a continuous source of noise.
-
Solution: Use high-quality, low-bleed septa. Replace the septum daily or after every 50-100 injections. As mentioned previously, replace the inlet liner regularly to prevent the buildup of sample matrix residue.[1]
-
-
Column Bleed: The column's stationary phase is slowly degrading and eluting, a process accelerated by high temperatures and oxygen exposure.
-
Causality: All columns have a maximum operating temperature. Exceeding this, or having oxygen in the carrier gas, will cause the stationary phase to break down, leading to a rising and noisy baseline.
-
Solution: Condition new columns according to the manufacturer's instructions. Never exceed the column's maximum temperature limit. Ensure your gas supply is pure and leak-free. If bleed is severe, you may need to trim the first few inches off the column inlet or replace the column entirely.[1]
-
-
Dirty Detector (MS Source or ECD): Over time, the detector can become contaminated with column bleed and sample matrix components.
-
Causality: Contamination in an MS ion source can lead to erratic signals and high background. An ECD can become fouled, reducing its sensitivity and increasing noise.
-
Solution: Follow the instrument manufacturer's guide for cleaning the detector. This is a more involved maintenance procedure but is often necessary to restore performance.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding analytical strategy and methodology.
Q1: What is the most effective sample preparation technique for enhancing sensitivity for 2,3,5,6-Tetrachlorotoluene in water samples?
A: For trace-level analysis in water, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective. The choice depends on sample volume, required throughput, and the level of interfering compounds.[2]
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the water into an immiscible organic solvent. It is robust and effective but can be labor-intensive and uses significant volumes of solvent.[2]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent (e.g., C18) to adsorb the analyte from the water sample. The analyte is then eluted with a small volume of organic solvent. SPE offers high concentration factors, reduced solvent usage, and can be automated.[4]
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase, then elution |
| Solvent Usage | High (e.g., 60 mL per sample)[2] | Low (e.g., 5-10 mL per sample) |
| Concentration Factor | Moderate | High |
| Throughput | Low; difficult to automate | High; easily automated[4] |
| Susceptibility to Emulsions | High | Low |
| Cleanup Potential | Limited | Can be integrated into the method |
Recommended Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a validated starting point for extracting 2,3,5,6-Tetrachlorotoluene from water.
-
Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent-grade water. Do not allow the sorbent to go dry.
-
Sample Loading: Pass 500 mL to 1 L of the water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent-grade water to remove salts and polar impurities.
-
Drying: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped 2,3,5,6-Tetrachlorotoluene with 5-10 mL of ethyl acetate or dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Add an internal standard and inject 1 µL into the GC system.
Q2: Which analytical column and detector combination provides the best sensitivity and selectivity?
A: The gold standard for trace-level analysis of chlorinated hydrocarbons is Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
GC-ECD: The ECD is extremely sensitive to electrophilic compounds like chlorinated toluenes. It can achieve detection limits in the low picogram (pg) to femtogram (fg) range. However, it is not selective and will respond to any electron-capturing compound, which can lead to interferences.[5]
-
GC-MS (Triple Quadrupole): A triple quadrupole mass spectrometer (MS/MS) offers unparalleled selectivity and is the preferred method for confirmation in complex matrices. By using Multiple Reaction Monitoring (MRM), it can filter out nearly all matrix interference, providing a very clean signal and excellent sensitivity.[4][6]
Column Choice: A low- to mid-polarity column is ideal. A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rtx-5ms) is an excellent first choice. These columns provide good resolution for a wide range of semi-volatile organic compounds, including chlorinated hydrocarbons.
Recommended GC Parameters (Starting Point)
| Parameter | GC-ECD | GC-MS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Inlet Temp | 250 °C | 250 °C |
| Injection Mode | Splitless (1 µL) | Splitless (1 µL) |
| Carrier Gas | Nitrogen or Argon/Methane | Helium |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C, hold 5 min | 60°C (2 min), ramp 10°C/min to 280°C, hold 5 min |
| Detector Temp | 300 °C | N/A |
| Makeup Gas | As per manufacturer | N/A |
| MS Transfer Line | N/A | 280 °C |
| MS Ion Source | N/A | 230 °C |
| MS Mode | N/A | SIM or MRM |
Q3: How do I implement a self-validating system with proper Quality Control (QC)?
A: A robust analytical method requires a system of checks to ensure the data is reliable and defensible. Incorporating the following QC samples into your analytical batches is essential.[7]
Essential QC Samples:
-
Method Blank (MB): An aliquot of clean matrix (e.g., reagent water) that is carried through the entire analytical process alongside the samples. It is used to assess contamination from reagents, glassware, and the laboratory environment.[7][8]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 2,3,5,6-Tetrachlorotoluene. It is used to monitor the performance of the entire analytical method. Recovery should typically fall within 70-130%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analyte. They are used to assess the effect of the sample matrix on the extraction and analytical process. The relative percent difference (RPD) between the MS and MSD indicates method precision.
-
Calibration Verification: A mid-level standard is analyzed periodically (e.g., every 10-20 samples) to verify that the instrument's calibration is still valid.[7]
Workflow: Quality Control Integration in Analytical Batch
Caption: A typical analytical batch sequence incorporating essential quality control checks.
References
-
Toxicological Profile for Tetrachloroethylene. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
2,3,6-Trichlorotoluene. (n.d.). PubChem. Retrieved from [Link]
-
Analytical Methods for Persistent Organic Pollutants. (n.d.). Japan Environmental Sanitation Center. Retrieved from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]
-
Chlorine Analysis Guide. (n.d.). Hach. Retrieved from [Link]
-
Method 8535: Screening Procedure for Total Volatile Organic Halides in Water. (2007). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Toxicological Profile for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (1996). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. gcms.cz [gcms.cz]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,3,5,6-Tetrachlorotoluene
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrachlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during this synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient reaction.
Synthesis Overview and Key Challenges
The synthesis of 2,3,5,6-tetrachlorotoluene is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. Direct chlorination of toluene is not a viable route due to the directing effects of the methyl group, which favor chlorination at other positions. The most common and effective method involves the chlorination of p-toluenesulfonyl chloride, followed by hydrolysis of the sulfonyl chloride group.
The primary challenges in this synthesis revolve around controlling the extent of chlorination and minimizing the formation of undesired byproducts. The main classes of byproducts are:
-
Under-chlorinated species: Primarily 2,3,6-trichlorotoluene.
-
Over-chlorinated species: Pentachlorotoluene and, in extreme cases, hexachlorobenzene.
-
Isomeric impurities: Other isomers of tetrachlorotoluene.
-
Side-chain chlorinated byproducts: Though less common under electrophilic aromatic chlorination conditions, they can arise if reaction conditions are not properly controlled.
This guide will provide a structured approach to identifying, understanding, and mitigating the formation of these byproducts.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of 2,3,5,6-tetrachlorotoluene in a question-and-answer format.
Q1: My reaction has a low yield of the desired 2,3,5,6-tetrachlorotoluene and a high concentration of 2,3,6-trichlorotoluene. What is the cause and how can I fix it?
A1: A high proportion of 2,3,6-trichlorotoluene indicates incomplete chlorination .
-
Causality: The chlorination of p-toluenesulfonyl chloride proceeds stepwise. Insufficient reaction time, a suboptimal temperature, or a deactivated catalyst can halt the reaction before the fourth chlorine atom is added to the aromatic ring. The reaction mixture's viscosity can also increase as chlorination progresses, hindering effective mixing and further reaction if not properly managed.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC). Continue the reaction until the peak corresponding to 2,3,6-trichlorotoluene is minimized.
-
Optimize Reaction Temperature: While higher temperatures can lead to over-chlorination, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the final chlorination step. A careful, incremental increase in temperature while monitoring the reaction profile is recommended.
-
Ensure Catalyst Activity: If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), ensure it is anhydrous and has not been deactivated by moisture. Use freshly opened or properly stored catalyst.
-
Improve Agitation: As the reaction mixture becomes more viscous, increase the stirring speed to ensure homogeneity and facilitate contact between the reactants and the catalyst.
-
Q2: I am observing significant amounts of pentachlorotoluene and even some hexachlorobenzene in my product mixture. What is causing this and how can it be prevented?
A2: The presence of pentachlorotoluene and hexachlorobenzene is a clear indication of over-chlorination .
-
Causality: Excessive reaction temperatures are the primary cause of over-chlorination. At elevated temperatures, the reaction rate increases, and the deactivating effect of the existing chlorine atoms is overcome, leading to further substitution. In some cases, prolonged reaction times, even at a moderate temperature, can also lead to the formation of these highly chlorinated byproducts.[1] The formation of hexachlorobenzene suggests the possibility of demethylation followed by further chlorination under harsh conditions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. This may require the use of a cooling bath to manage the exothermic nature of the chlorination reaction.
-
Controlled Addition of Chlorinating Agent: Add the chlorinating agent (e.g., chlorine gas) in a controlled manner to avoid localized overheating.
-
Monitor Reaction Progress Closely: Use GC or GC-MS to monitor the disappearance of the starting material and the formation of the desired product. Stop the reaction once the optimal conversion has been achieved to prevent further chlorination.
-
Q3: My final product is contaminated with other tetrachlorotoluene isomers. How can I improve the isomeric purity?
A3: The formation of other tetrachlorotoluene isomers is often inherent to the reaction mechanism but can be influenced by the catalyst and reaction conditions.
-
Causality: Electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. While the starting material, p-toluenesulfonyl chloride, directs chlorination to the desired positions, some degree of substitution at other positions can occur, leading to isomeric impurities. The choice of catalyst can influence the regioselectivity of the chlorination.[1]
-
Troubleshooting Steps:
-
Catalyst Selection: Certain catalysts, such as a combination of a Lewis acid with a co-catalyst, can enhance the selectivity for the desired isomer. Experiment with different Lewis acids (e.g., ZrCl₄, TiCl₄) to find the optimal catalyst for your system.[1]
-
Purification: If isomeric impurities are unavoidable, they must be removed during the work-up. Fractional distillation under reduced pressure is often the most effective method for separating isomers with close boiling points. Recrystallization can also be effective if a suitable solvent system is identified.
-
Q4: I am detecting byproducts that suggest side-chain chlorination. Why is this happening and how can I avoid it?
A4: Side-chain chlorination is a radical-mediated process and its occurrence indicates that the reaction conditions are favoring a radical pathway over the desired electrophilic aromatic substitution.
-
Causality: The presence of UV light or high temperatures can initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals. These radicals can then abstract a hydrogen atom from the methyl group of the toluene derivative, leading to side-chain chlorination.
-
Troubleshooting Steps:
-
Exclude UV Light: Conduct the reaction in the dark or in apparatus protected from light.
-
Maintain Moderate Temperatures: Avoid excessively high temperatures that can promote radical formation.
-
Use an Appropriate Catalyst: The presence of a Lewis acid catalyst strongly promotes the electrophilic pathway, thereby suppressing the radical pathway. Ensure your catalyst is active and present in a sufficient amount.
-
Experimental Protocols
Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
A robust analytical method is crucial for monitoring the reaction progress and identifying byproducts.
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of dichloromethane or toluene) and a small amount of a quenching agent (e.g., sodium thiosulfate solution) to remove any unreacted chlorine.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts by their retention times and mass spectra. Quantify the relative amounts of each component by peak area integration.
Purification by Fractional Distillation
Fractional distillation is a key step in separating the desired 2,3,5,6-tetrachlorotoluene from byproducts with different boiling points.
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.
-
Procedure:
-
Charge the crude product mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Gradually heat the flask using a heating mantle.
-
Collect the different fractions based on their boiling points. The lower-boiling fraction will contain the under-chlorinated byproducts (e.g., 2,3,6-trichlorotoluene).
-
The main fraction will contain the desired 2,3,5,6-tetrachlorotoluene. The boiling point of 2,3,5,6-tetrachlorotoluene is approximately 273 °C at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition.[2]
-
The higher-boiling fraction will contain the over-chlorinated byproducts (e.g., pentachlorotoluene).
-
Analyze each fraction by GC to assess its purity.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying the solid 2,3,5,6-tetrachlorotoluene from soluble impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for chlorinated aromatic compounds include alcohols (e.g., ethanol, isopropanol), aromatic hydrocarbons (e.g., toluene), and alkanes (e.g., hexane), or mixtures thereof.[3][4] A good starting point for solvent screening is a toluene/hexane or ethanol/water solvent pair.[3]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
-
Determine the purity of the recrystallized product by measuring its melting point (for 2,3,5,6-tetrachlorotoluene, approximately 93.5°C[2]) and by GC analysis.
-
Data Presentation
The following table summarizes the expected outcomes of the 2,3,5,6-tetrachlorotoluene synthesis under different reaction conditions. The values are illustrative and can vary depending on the specific experimental setup.
| Reaction Condition | Predominant Byproduct(s) | Typical Byproduct Percentage (relative to desired product) | Recommended Action |
| Optimal | Minimal | < 5% | Proceed with standard purification. |
| Low Temperature / Short Reaction Time | 2,3,6-Trichlorotoluene | 10-40% | Increase reaction time and/or temperature. |
| High Temperature / Prolonged Reaction Time | Pentachlorotoluene, Hexachlorobenzene | 5-20% | Reduce reaction temperature and monitor closely. |
| Presence of UV Light | Side-chain chlorinated products | Variable | Exclude light from the reaction setup. |
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Synthesis of 2,3,5,6-Tetrachlorotoluene and major byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
References
-
Organic Syntheses Procedure. (1954). p. 943. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Recrystallisation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). New Synthesis Method of Toluenesulfonyl Chloride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of p-toluene sulfonyl chloride. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Toluene. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination of toluene.
-
Distillation. (n.d.). Retrieved from [Link]
-
Distillation1. (n.d.). Retrieved from [Link]
-
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
-
LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]
-
Distillation. (n.d.). Retrieved from [Link]
-
Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]
Sources
"minimizing degradation of 2,3,5,6-Tetrachlorotoluene during sample storage"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrachlorotoluene. It is designed to address common challenges in sample storage and handling, ensuring the integrity and accuracy of your experimental results. Our focus is on the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,3,5,6-Tetrachlorotoluene during sample storage?
A1: 2,3,5,6-Tetrachlorotoluene, like other chlorinated hydrocarbons, is susceptible to several modes of degradation. The primary concerns during storage are volatilization, adsorption to container surfaces, and, to a lesser extent, abiotic degradation such as hydrolysis and photodegradation. Due to its low biodegradability, microbial degradation is a less immediate concern for short-term storage, especially when samples are properly preserved.[1]
Q2: I'm preparing stock solutions of 2,3,5,6-Tetrachlorotoluene. What is the recommended storage temperature?
A2: For neat (undiluted) 2,3,5,6-Tetrachlorotoluene, storage at +4°C or +20°C is recommended by major suppliers.[2] For solutions, especially in volatile solvents like methanol, storage at 4°C is preferable to minimize solvent evaporation and reduce the rate of any potential slow degradation reactions. Always ensure the container is tightly sealed.
Q3: Can I use plastic containers for storing my samples containing 2,3,5,6-Tetrachlorotoluene?
A3: It is strongly advised to avoid plastic containers. Chlorinated hydrocarbons can adsorb to plastic surfaces, leading to a decrease in the analyte concentration. Furthermore, plasticizers and other additives can leach from the container into the sample, causing contamination and interference in your analysis.[3][4][5][6] Glass containers with Polytetrafluoroethylene (PTFE)-lined caps are the industry standard and are mandated by EPA methods for chlorinated hydrocarbon analysis.[7][8]
Q4: How long can I store my aqueous samples before extraction and analysis?
A4: According to EPA guidelines for chlorinated hydrocarbons, aqueous samples should be cooled to ≤6°C (ideally 4°C) immediately after collection and stored in a refrigerated environment.[7][9] The maximum holding time before extraction is 7 days. Once extracted, the sample extracts can be stored at 4°C for up to 40 days before analysis.[7] Adhering to these holding times is critical for regulatory compliance and data defensibility.
Q5: My sample matrix is complex. Are there any recommended cleanup procedures before analysis?
A5: Yes, complex matrices can introduce interferences. EPA Method 8121 suggests cleanup procedures such as Method 3620 (Florisil cleanup) and/or Method 3640 (Gel Permeation Chromatography) to remove interfering compounds before GC analysis. The choice of cleanup method will depend on the nature of the interferences in your specific sample.
Troubleshooting Guide: Analyte Loss & Inconsistent Results
This section addresses specific issues you might encounter.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Decreasing concentration in working standards over time. | Volatilization: The solvent in your standard may be evaporating, leading to an apparent increase, or the analyte itself may be volatilizing from a loosely capped vial. Adsorption: The analyte may be adsorbing to the surface of the container, especially if it's an inappropriate material. | Solution: Store standards in tightly sealed amber glass vials with PTFE-lined septa at 4°C. Use volumetric flasks for preparation but transfer to smaller vials for storage to minimize headspace. Regularly check the seal on your vials. |
| Low recovery of 2,3,5,6-Tetrachlorotoluene from spiked samples. | Improper Sample Collection/Storage: The analyte may have been lost due to volatilization or adsorption before the sample reached the lab. Inefficient Extraction: The chosen extraction solvent or technique may not be optimal for your sample matrix. | Solution: Review your sample collection and storage protocol. Ensure samples are collected in glass containers, not pre-rinsed, and immediately cooled to 4°C.[7] For extraction, ensure you are using a pesticide-residue grade solvent like methylene chloride or a methylene chloride/acetone mixture as recommended in EPA methods. |
| Presence of extraneous peaks in the chromatogram. | Contamination from Storage Container: Phthalates or other compounds may be leaching from plastic containers. Solvent Contamination: The solvent used for extraction or dilution may contain impurities. | Solution: Immediately switch to certified clean amber glass containers with PTFE-lined caps for all sample and standard storage.[8] Analyze a solvent blank to verify the purity of your solvents. Use high-purity, pesticide-residue grade solvents.[3] |
| Poor peak shape (tailing) in GC analysis. | Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner or the front of the GC column. This can be due to residue buildup from previous injections. | Solution: Clean or replace the injector liner and trim the first few centimeters of the column. Using a deactivated liner can also mitigate this issue. Regular maintenance of the injection port is crucial when analyzing active compounds like chlorinated hydrocarbons.[10][11][12] |
Key Experimental Protocols
Protocol 1: Aqueous Sample Collection and Preservation
This protocol is based on EPA Method 612 and SW-846 guidelines to ensure sample integrity from the field to the laboratory.
Materials:
-
1-liter amber glass bottles with PTFE-lined screw caps
-
Cooler with ice
-
Labels and permanent marker
Procedure:
-
Labeling: Clearly label the bottle with a unique sample identifier, date, and time of collection.
-
Collection:
-
When collecting the sample, do not pre-rinse the bottle with the sample water, as this can lead to loss of analyte.[7]
-
Fill the bottle to just below the shoulder, leaving a small headspace.
-
-
Preservation:
-
Immediately place the sealed bottle in a cooler with ice to bring the temperature down to 4°C.[7]
-
Ensure the samples are kept at this temperature during transport to the laboratory.
-
-
Storage:
-
Upon arrival at the lab, transfer the samples to a refrigerator maintained at 4°C.
-
Log the samples and ensure they are extracted within the 7-day holding time.[7]
-
Protocol 2: Preparation of a 10 µg/mL Calibration Standard in Methanol
Materials:
-
Neat 2,3,5,6-Tetrachlorotoluene standard
-
High-purity, pesticide-grade Methanol
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Gastight syringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat 2,3,5,6-Tetrachlorotoluene into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper and invert the flask several times to ensure thorough mixing.
-
Calculate the exact concentration based on the weight and volume.
-
-
Intermediate Dilution (e.g., 100 µg/mL):
-
Transfer 10 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix thoroughly.
-
-
Working Standard (10 µg/mL):
-
Transfer 10 mL of the 100 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix thoroughly.
-
-
Storage:
-
Transfer the working standard to smaller amber glass vials, filling them to minimize headspace.
-
Store at 4°C and label with the compound name, concentration, preparation date, and initials of the analyst.
-
Visualizing Degradation Pathways & Workflows
Logical Flow for Minimizing Degradation
Caption: Workflow for optimal sample handling.
Potential Degradation Mechanisms
Caption: Factors influencing degradation pathways.
References
-
Phenomenex Inc. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). SW-846 Update VI, Chapter Four. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Chromservis. (n.d.). GC troubleshooting. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]
-
M.J. Reider Associates. (n.d.). Preservation and Holding Times Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachlorophenol. PubChem Compound Database. Retrieved from [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]
-
Eurofins. (2016). Recommended Containers, Preservation, Storage, & Holding Times. Retrieved from [Link]
- Spycher, S., et al. (2018). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 20(1), 56-66.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (1981). The Phototransformation of Chemicals in Water: Results of a Ring-Test. (Technical Report No. 2).
-
U.S. Environmental Protection Agency. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link]
- International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
-
LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachlorotoluene. PubChem Compound Database. Retrieved from [Link]
-
AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Standard Preparation for TOC Analyzer. Retrieved from [Link]
-
European Pharmaceutical Review. (2019). Developments in stability testing and evaluation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Investigations of Important Hydroxyl Radical Reactions in the Perturbed Troposphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Possible Reaction Paths after Primary Attack of the Hydroxyl Radical on Toluene in the Absence of NO x Radicals. Retrieved from [Link]
- Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 55(17), 11814-11823.
-
National Center for Biotechnology Information. (n.d.). 2,3,6-Trichlorotoluene. PubChem Compound Database. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,3,5,6-Tetrachlorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 2,3,5,6-tetrachlorotoluene analysis. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the scientific rationale behind the validation process, ensuring a robust and defensible analytical method.
The Imperative of Method Validation for 2,3,5,6-Tetrachlorotoluene
2,3,5,6-Tetrachlorotoluene, a chlorinated aromatic hydrocarbon, may be encountered as an intermediate in chemical synthesis or as an environmental contaminant. Its accurate quantification is critical for process control, impurity profiling, and risk assessment. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[1] This guide will explore the validation of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with a High-Performance Liquid Chromatography (HPLC) alternative.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like 2,3,5,6-tetrachlorotoluene, offering high-resolution separation and definitive identification.[2] The validation of a GC-MS method is a systematic process to confirm its performance characteristics.
Experimental Protocol: GC-MS Analysis of 2,3,5,6-Tetrachlorotoluene
This protocol is based on the principles outlined in US EPA Method 8270 for semi-volatile organic compounds.[3][4]
1. Sample Preparation (Solid Matrix)
-
Objective: To efficiently extract 2,3,5,6-tetrachlorotoluene from the sample matrix.
-
Procedure:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol) to monitor extraction efficiency.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Perform a Soxhlet extraction with a 1:1 mixture of acetone and hexane for 16-24 hours.[5]
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To achieve optimal chromatographic separation and mass spectrometric detection.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS System: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for 2,3,5,6-tetrachlorotoluene would be determined from its mass spectrum (e.g., m/z 228, 230, 193).
-
Causality in Experimental Choices
-
Why Soxhlet Extraction? This technique ensures exhaustive extraction of the analyte from a solid matrix, providing high recovery. The choice of acetone/hexane offers a good balance of polarity for efficient extraction of chlorinated hydrocarbons.
-
Why a DB-5ms Column? This is a versatile, low-bleed column with a 5% phenyl-methylpolysiloxane stationary phase, providing excellent separation for a wide range of semi-volatile compounds, including chlorinated aromatics.
-
Why SIM Mode? Instead of scanning the entire mass range, SIM focuses on specific ions of the target analyte, significantly increasing the signal-to-noise ratio and thus the sensitivity of the method.
Validation Parameters and Illustrative Data
| Validation Parameter | Acceptance Criteria | Illustrative Experimental Data (for a chlorinated toluene) | Reference |
| Specificity | No interference at the retention time of the analyte. | Chromatographic peaks are well-resolved from matrix components. | [6] |
| Linearity (R²) | ≥ 0.995 | 0.998 over a range of 0.1 - 20 µg/mL | [2] |
| Accuracy (% Recovery) | 80 - 120% | 95.5 - 103.2% at three concentration levels. | [7] |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 15%Intermediate (Inter-day) ≤ 15% | Repeatability: 4.8%Intermediate Precision: 6.2% | [7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL | [2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL | [2] |
| Robustness | No significant change in results with small variations in method parameters. | Method performance is consistent with minor changes in flow rate and oven temperature. | [8] |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection offers a viable alternative for the analysis of 2,3,5,6-tetrachlorotoluene, particularly for samples that are not amenable to the high temperatures of GC.
Experimental Protocol: HPLC-UV Analysis of 2,3,5,6-Tetrachlorotoluene
1. Sample Preparation (Liquid Matrix)
-
Objective: To prepare a clean sample solution suitable for HPLC injection.
-
Procedure:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane at a neutral pH.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Instrumentation and Conditions
-
Objective: To achieve efficient separation and sensitive detection.
-
Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of 2,3,5,6-tetrachlorotoluene (e.g., 220 nm).
-
Comparative Analysis: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | High, especially with mass spectrometric detection. | Good, but may be limited for complex mixtures without MS detection. |
| Sensitivity | Excellent, particularly in SIM mode. | Good, but generally less sensitive than GC-MS (SIM). |
| Confirmation | High confidence in identification due to mass spectral data. | Identification based on retention time, may require confirmation. |
| Sample Throughput | Can be high with modern autosamplers. | Can also be high with autosamplers. |
| Cost & Complexity | Generally higher initial cost and complexity. | Lower initial cost and complexity compared to GC-MS. |
Visualizing the Validation Workflow
A structured approach is crucial for a successful method validation.
Caption: A generalized workflow for analytical method validation.
Interrelationship of Validation Parameters
The validation parameters are interconnected and collectively demonstrate the method's suitability.
Caption: The interconnected nature of analytical method validation parameters.
Conclusion
The validation of an analytical method for 2,3,5,6-tetrachlorotoluene is a critical exercise to ensure data of high quality and reliability. GC-MS stands out as a highly specific and sensitive primary technique for this volatile compound. HPLC-UV presents a robust alternative, particularly advantageous for its applicability to a broader range of compounds without the need for thermal stability. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. A thorough validation, following established guidelines such as those from the ICH, is non-negotiable for any method intended for regulatory submission or critical decision-making.
References
-
U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. [Link]
-
Jahan, S., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]
-
Chisvert, A., et al. (2018). validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. ResearchGate. [Link]
-
Agilent Technologies. (2021). EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD. [Link]
-
SIELC Technologies. (2018). Separation of 2,3,6-Trichlorotoluene on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Burčul, F., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Hrčak. [Link]
-
Shariare, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]
-
Gonzalez, R., et al. (2018). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
-
PubChem. 2,3,5,6-Tetrachlorotoluene. [Link]
-
Hubert, P., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
-
Reddy, G. S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
-
Al-Malah, K. I. (2025). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
-
Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
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A Guide to Inter-Laboratory Comparison of 2,3,5,6-Tetrachlorotoluene Analysis: Ensuring Accuracy and Comparability in Environmental and Toxicological Monitoring
Introduction: The Imperative for Precision in a Persistent World
2,3,5,6-Tetrachlorotoluene, a member of the chlorinated toluene family, presents a significant analytical challenge due to its persistence in the environment and potential toxicological implications. As with many persistent organic pollutants (POPs), its monitoring in various matrices such as soil, water, and biological tissues is critical for environmental assessment and human health risk management.[1][2] The reliability of such monitoring data hinges on the accuracy and comparability of results generated by different laboratories. Inter-laboratory comparisons and proficiency testing (PT) are the cornerstones of a robust quality assurance system, providing an objective measure of a laboratory's performance against its peers and a reference value.[3]
This guide provides an in-depth technical overview of the key aspects of conducting an inter-laboratory comparison for the analysis of 2,3,5,6-tetrachlorotoluene. It is designed for researchers, scientists, and drug development professionals who are either participating in such studies or are responsible for ensuring the quality and validity of analytical data for chlorinated hydrocarbons. We will delve into the prevalent analytical methodologies, a hypothetical inter-laboratory study design, interpretation of performance data, and best practices for minimizing analytical variability, all grounded in the principles of ISO/IEC 17025.[4][5][6][7][8]
Prevailing Analytical Methodologies: A Focus on GC-MS
The gold standard for the analysis of semi-volatile organic compounds like 2,3,5,6-tetrachlorotoluene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][9] This is primarily due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[10] EPA Method 8270 is a widely adopted method for the determination of semi-volatile organic compounds and serves as an excellent framework for this analysis.[11][12][13][14][15][16][17]
Sample Preparation: The Critical First Step
The choice of sample preparation technique is crucial and depends on the matrix. The goal is to efficiently extract the analyte from the sample matrix while minimizing interferences.
-
Liquid-Liquid Extraction (LLE): A traditional and effective method for aqueous samples. However, it is solvent-intensive and can be prone to emulsion formation with complex matrices.[11]
-
Solid-Phase Extraction (SPE): A more modern and increasingly popular technique that offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and less likelihood of emulsions.[11] For the analysis of 2,3,5,6-tetrachlorotoluene in water, a reversed-phase SPE cartridge would be appropriate.
Instrumental Analysis: GC-MS Parameters
The GC-MS conditions must be optimized to achieve good chromatographic separation and sensitive detection of 2,3,5,6-tetrachlorotoluene.
-
Gas Chromatography (GC): A capillary column with a non-polar or semi-polar stationary phase is typically used for the separation of chlorinated hydrocarbons. A temperature-programmed oven is employed to ensure the elution of the analyte with a sharp peak shape.
-
Mass Spectrometry (MS): The mass spectrometer is typically operated in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) is often preferred over full scan mode as it provides higher sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is essential for a meaningful assessment of laboratory performance.
The Proficiency Testing (PT) Sample
A crucial element is the preparation of a homogeneous and stable PT sample. This typically involves:
-
Matrix Selection: Choosing a relevant matrix, such as clean soil or reagent water, that is free of the target analyte.
-
Spiking: Accurately spiking the matrix with a certified reference material (CRM) of 2,3,5,6-tetrachlorotoluene. The concentration should be relevant to typical environmental levels.
-
Homogeneity and Stability Testing: Rigorous testing to ensure that every sample aliquot has the same concentration and that the analyte concentration remains stable over the duration of the study.
Instructions to Participating Laboratories
Clear and concise instructions are vital. These should include:
-
A unique sample identification number.
-
The deadline for reporting results.
-
Instructions on sample storage and handling.
-
A request for the laboratory to use their routine analytical method for this type of analysis.
-
A standardized reporting format, including units and the number of significant figures.
Hypothetical Inter-Laboratory Comparison Data for 2,3,5,6-Tetrachlorotoluene Analysis
To illustrate the outcomes of an inter-laboratory comparison, the following table presents hypothetical data from a proficiency test for 2,3,5,6-tetrachlorotoluene in a soil matrix. The assigned value, determined from the certified reference material and confirmed by expert laboratories, is 50.0 µg/kg .
| Laboratory ID | Reported Concentration (µg/kg) | Recovery (%) | z-Score | Performance Assessment |
| Lab-001 | 48.5 | 97.0 | -0.6 | Satisfactory |
| Lab-002 | 55.2 | 110.4 | 2.1 | Questionable |
| Lab-003 | 45.1 | 90.2 | -2.0 | Satisfactory |
| Lab-004 | 62.5 | 125.0 | 5.0 | Unsatisfactory |
| Lab-005 | 51.0 | 102.0 | 0.4 | Satisfactory |
| Lab-006 | 49.2 | 98.4 | -0.3 | Satisfactory |
| Lab-007 | 42.0 | 84.0 | -3.2 | Unsatisfactory |
| Lab-008 | 53.8 | 107.6 | 1.5 | Satisfactory |
| Lab-009 | Not Reported | - | - | - |
| Lab-010 | 47.9 | 95.8 | -0.8 | Satisfactory |
Note: The z-score is calculated as: z = (x - X) / σ where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency assessment (a target value for precision). A common interpretation of z-scores is: |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods like EPA 8270 and represent a robust approach for the analysis of 2,3,5,6-tetrachlorotoluene.
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Preparation: To a 1 L water sample, add a surrogate standard solution. If the sample is chlorinated, dechlorinate with sodium thiosulfate. Adjust the sample pH to neutral.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge by pulling a vacuum through it for 20-30 minutes.
-
Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as dichloromethane or a mixture of acetone and hexane.
-
Concentration and Solvent Exchange: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard just prior to GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for 2,3,5,6-tetrachlorotoluene.
-
-
Calibration: Prepare a multi-point calibration curve using certified reference standards. The calibration range should bracket the expected sample concentrations.
-
Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Data Processing: Identify and quantify the 2,3,5,6-tetrachlorotoluene peak based on its retention time and the ratio of the monitored ions.
Visualizing the Workflow
Caption: A streamlined workflow for the analysis of 2,3,5,6-Tetrachlorotoluene.
Caption: The cyclical process of an inter-laboratory comparison study.
Sources of Analytical Variability and Best Practices for Mitigation
Achieving consistency in inter-laboratory studies requires a deep understanding of potential sources of error and the implementation of robust quality control measures.
Key Sources of Variability
-
Sample Preparation: Incomplete extraction, loss of analyte during concentration, and introduction of contaminants are major sources of error.[18]
-
Instrumental Analysis: Variations in instrument sensitivity, calibration inaccuracies, and poor chromatographic resolution can lead to significant deviations.
-
Analyst Technique: Differences in analyst experience and adherence to standard operating procedures (SOPs) can introduce variability.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, causing signal enhancement or suppression.
Best Practices for Ensuring Data Quality
-
Method Validation: Each laboratory should have a fully validated analytical method for 2,3,5,6-tetrachlorotoluene. This includes demonstrating acceptable accuracy, precision, linearity, and sensitivity.[3][19][20][21][22][23][24]
-
Use of Certified Reference Materials (CRMs): CRMs are indispensable for calibrating instruments and verifying the accuracy of measurements.[1][25]
-
Internal Quality Control: Regular analysis of quality control samples, such as laboratory control samples and matrix spikes, is essential for monitoring method performance over time.
-
Robust Standard Operating Procedures (SOPs): Detailed and unambiguous SOPs should be in place for all aspects of the analysis, from sample receipt to data reporting.
-
Proficiency Testing (PT) Participation: Regular participation in PT schemes is the ultimate test of a laboratory's analytical capability and provides an external and independent assessment of performance.[3][9]
-
Root Cause Analysis: In the case of unsatisfactory performance in a PT study, a thorough root cause analysis should be conducted to identify and correct the source of the error.
Conclusion: A Collective Pursuit of Analytical Excellence
The inter-laboratory comparison of 2,3,5,6-tetrachlorotoluene analysis is not merely a regulatory requirement but a scientific necessity. It fosters a culture of continuous improvement and ensures that data used for critical decision-making in environmental and health sciences is reliable and comparable. By adhering to standardized methods, embracing robust quality control practices, and actively participating in proficiency testing, the scientific community can collectively enhance the quality and consistency of analytical measurements for this and other challenging persistent organic pollutants.
References
- U.S. Environmental Protection Agency. (n.d.).
- Scientific Laboratory Division. (2006). Standard Operating Procedure: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, EPA Method 8270D.
- Restek Corporation. (n.d.).
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- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- Restek Corporation. (2022).
- Eppe, G. (2024). Measurement of persistent organic pollutants: Recent progress profiled. Envirotec.
- Van der Voet, H., & van de Wiel, J. A. G. (1998). Robustness Tests.
- Thermo Fisher Scientific. (n.d.).
- Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry.
- Agilent Technologies. (n.d.). EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD.
- Sjödin, A., et al. (2010). Trends in the analysis of persistent organic pollutants (POPs) in human blood. TrAC Trends in Analytical Chemistry.
- Amendola, L., et al. (2020). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in water intended for human consumption. Advances in Environmental Technology.
- David, F., et al. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies.
- Dong, M. W. (2014). Method Validation and Robustness. LCGC North America.
- Onuska, F. I. (1992). Methods for the analysis of persistent chlorinated hydrocarbons in tissues.
- Florida Department of Environmental Protection. (n.d.).
- Huber, L. (n.d.). Understanding and Implementing ISO/IEC 17025. Agilent Technologies.
- Covaci, A., & Voorspoels, S. (2015). Environmental Monitoring and Analysis of Persistent Organic Pollutants. International Journal of Environmental Research and Public Health.
- A-Z of Ai. (2023). Persistent Organic Pollutants (POPs) Testing: Ensuring Environmental and Human Safety.
- Stojkovska, J., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- ResearchGate. (n.d.). A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE)
- Kim, J. H., et al. (2020). Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS. Heliyon.
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A Comparative Toxicological Assessment of 2,3,5,6-Tetrachlorotoluene and Its Isomers: A Guide for Researchers
An in-depth analysis of the differential toxicity, metabolic pathways, and experimental evaluation of tetrachlorotoluene isomers.
Introduction
Tetrachlorotoluenes, a group of chlorinated aromatic hydrocarbons, are of significant interest to researchers in toxicology and drug development due to their potential environmental persistence and adverse health effects. The specific arrangement of chlorine atoms on the toluene ring gives rise to various isomers, each potentially exhibiting a unique toxicological profile. This guide provides a comparative analysis of the toxicity of 2,3,5,6-tetrachlorotoluene and its isomers, with a focus on providing researchers with the foundational knowledge and experimental frameworks to assess their relative hazards. Understanding the structure-toxicity relationship within this class of compounds is paramount for accurate risk assessment and the development of safer chemical alternatives.
Physicochemical Properties and Their Toxicological Implications
The physicochemical properties of chemical compounds, such as their lipophilicity, are critical determinants of their toxicokinetics and toxicodynamics. The octanol-water partition coefficient (log P) is a key parameter used to describe a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A higher log P value generally indicates greater lipophilicity and a higher potential for bioaccumulation in fatty tissues.
Table 1: Physicochemical Properties of Selected Tetrachlorotoluene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Log P (Predicted) |
| 2,3,5,6-Tetrachlorotoluene | 1006-31-1 | C₇H₄Cl₄ | 229.92 | 4.8 |
| 2,3,4,5-Tetrachlorotoluene | 1006-32-2 | C₇H₄Cl₄ | 229.92 | 4.9 |
| 2,3,4,6-Tetrachlorotoluene | 875-40-1 | C₇H₄Cl₄ | 229.92 | 4.7 |
Note: Log P values are estimated using computational models and may vary slightly between different prediction software.
Comparative Toxicity Assessment
Direct comparative toxicity data for 2,3,5,6-tetrachlorotoluene and its isomers in mammalian systems are scarce in publicly available literature. However, by examining studies on related chlorinated toluenes and drawing parallels, we can infer potential differences in their toxicological profiles.
Cytotoxicity
The cytotoxic potential of a chemical is a fundamental measure of its toxicity at the cellular level. In vitro cytotoxicity assays are crucial for screening compounds and elucidating their mechanisms of cell death. One study on the aquatic toxicity of various substituted toluenes demonstrated that α,α,2,6-tetrachlorotoluene was significantly more cytotoxic to cultured bluegill sunfish BF-2 cells than other chlorinated and nitrated toluenes[1]. This finding underscores the importance of the specific isomeric structure in determining cytotoxic potency. It is plausible that similar structure-dependent differences in cytotoxicity exist for the tetrachlorotoluene isomers in mammalian cells.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. The Ames test, a bacterial reverse mutation assay, is a widely used method for screening the mutagenic potential of chemicals. While specific Ames test data for a direct comparison of tetrachlorotoluene isomers are not available, studies on related compounds like toluene and other chlorinated hydrocarbons have been conducted. For example, toluene itself has been tested for mutagenicity in various strains of Salmonella typhimurium[2][3]. The genotoxicity of chlorinated compounds is often linked to their metabolic activation into reactive electrophiles that can form DNA adducts.
Mechanisms of Toxicity: The Role of Metabolism
The toxicity of many xenobiotics, including chlorinated aromatic hydrocarbons, is intricately linked to their metabolism. The liver is the primary site of metabolism, where enzymes of the cytochrome P450 (CYP) superfamily and conjugating enzymes, such as glutathione S-transferases (GSTs), play pivotal roles.
Cytochrome P450-Mediated Oxidation
CYP enzymes, particularly CYP2E1, are known to be involved in the metabolism of toluene and other aromatic hydrocarbons[4]. Oxidation of the methyl group or the aromatic ring can lead to the formation of reactive intermediates. For instance, the metabolism of trichloroethylene and tetrachloroethylene, structurally related compounds, proceeds via CYP-mediated epoxidation, which can result in the formation of toxic and carcinogenic metabolites[4]. It is highly probable that tetrachlorotoluene isomers are also substrates for CYP enzymes, and the specific isoforms involved and the resulting metabolites will likely differ based on the chlorine substitution pattern. This differential metabolism is a key factor that can explain isomer-specific toxicity.
Glutathione Conjugation
Glutathione (GSH) conjugation is a major detoxification pathway for electrophilic compounds[][6]. However, in some cases, GSH conjugation can lead to the formation of more toxic metabolites, a process known as bioactivation[7]. For halogenated alkenes, GSH conjugation can lead to the formation of nephrotoxic cysteine conjugates[8]. The metabolism of 2,3,5,6-tetrachloronitrobenzene, a structurally similar compound, has been shown to proceed via glutathione conjugation with the displacement of the nitro group. This suggests that glutathione conjugation is a relevant metabolic pathway for tetrachlorotoluenes, and the position of the chlorine atoms will influence the susceptibility of the aromatic ring to nucleophilic attack by GSH, thereby affecting the rate and products of this pathway.
The following diagram illustrates the potential metabolic pathways of tetrachlorotoluenes, leading to either detoxification or bioactivation.
Recommended Experimental Protocols
To facilitate the comparative toxicological assessment of 2,3,5,6-tetrachlorotoluene and its isomers, the following standardized experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrachlorotoluene isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): Prepare the S9 mix containing the S9 fraction from induced rat liver, cofactors (e.g., NADP+, G6P), and buffer.
-
Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for metabolic activation) or buffer (for no activation), and the test compound at various concentrations. b. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. c. Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the solvent control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the background.
The following diagram illustrates a typical experimental workflow for the comparative toxicity assessment of tetrachlorotoluene isomers.
Conclusion and Future Directions
The toxicological profiles of 2,3,5,6-tetrachlorotoluene and its isomers are not extensively characterized in a comparative manner. Based on the principles of toxicology and data from related compounds, it is evident that the isomeric structure plays a crucial role in determining their toxicity. Differences in lipophilicity will affect their bioavailability, while the specific arrangement of chlorine atoms will influence their susceptibility to metabolic activation by cytochrome P450 enzymes and conjugation by glutathione S-transferases.
Future research should focus on conducting direct comparative studies on the cytotoxicity and genotoxicity of all tetrachlorotoluene isomers in relevant human cell lines. Elucidating the specific metabolic pathways for each isomer, including the identification of the CYP isoforms involved and the resulting metabolites, is essential for a comprehensive understanding of their mechanisms of toxicity. This knowledge will be invaluable for establishing structure-activity relationships and for the predictive toxicology of other chlorinated aromatic compounds.
References
Please note that direct URLs are not provided in this response as per the instructions. The following references can be found through a standard scientific literature search using the provided information.
- Gonzalez-Jasso, E., et al. (2003). Occupational Toluene Exposure Induces Cytochrome P450 2E1 mRNA Expression in Peripheral Lymphocytes. Environmental Health Perspectives, 111(13), 1611–1616.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Monks, T. J., et al. (1990). Glutathione conjugate mediated toxicities. Toxicology and Applied Pharmacology, 106(1), 1–19.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
- Nakajima, T., et al. (1992). Cytochrome P450 isozymes responsible for the metabolism of toluene and styrene in human liver microsomes. Chemical Research in Toxicology, 5(3), 419–424.
- OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
- OECD. (2018). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
- Babich, H., & Borenfreund, E. (1987). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. Aquatic Toxicology and Hazard Assessment: 10th Volume.
- U.S. Environmental Protection Agency. (1996). Health Effects Test Guidelines, OPPTS 870.
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A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 2,3,5,6-Tetrachlorotoluene
This guide provides a comprehensive comparison and cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,3,5,6-Tetrachlorotoluene. As a persistent organic pollutant, accurate and reliable quantification of this compound is critical in environmental monitoring and toxicology studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for chlorinated aromatic compounds.
Introduction: The Analytical Challenge of 2,3,5,6-Tetrachlorotoluene
2,3,5,6-Tetrachlorotoluene is a halogenated aromatic hydrocarbon, and like many persistent organic pollutants (POPs), it presents a significant analytical challenge due to its potential toxicity and environmental persistence.[1] The choice of analytical methodology is paramount to achieving the required sensitivity, selectivity, and accuracy for its quantification in various matrices. This guide will delve into the principles, methodologies, and performance characteristics of two powerful analytical techniques, GC-MS and HPLC, and outline a cross-validation protocol to ensure data integrity and method equivalency.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[2] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for the analysis of chlorinated hydrocarbons like 2,3,5,6-Tetrachlorotoluene.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (mobile phase) transports the vaporized sample through a heated capillary column containing a stationary phase. The separation of compounds is based on their differential partitioning between the mobile and stationary phases, which is influenced by their volatility and polarity. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Experimental Protocol for GC-MS Analysis of 2,3,5,6-Tetrachlorotoluene
This protocol is based on established methodologies for the analysis of chlorinated hydrocarbons in environmental samples, such as those outlined in EPA methods.[2][3]
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract a 1 L sample with three 60 mL portions of dichloromethane in a separatory funnel. For solid samples, use an appropriate extraction technique such as Soxhlet or pressurized fluid extraction with a suitable solvent like hexane/acetone.
-
Drying and Concentration: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Internal Standard Spiking: Spike the concentrated extract with an appropriate internal standard (e.g., 2,4,5,6-Tetrachloro-m-xylene) prior to analysis to correct for variations in injection volume and instrument response.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[4]
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2,3,5,6-Tetrachlorotoluene (e.g., m/z 228, 230, 193).
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
While GC-MS is well-suited for volatile compounds, HPLC offers a powerful alternative, particularly for compounds that are less volatile or thermally labile.[5] With the appropriate column and mobile phase selection, HPLC can provide excellent separation and quantification of chlorinated toluenes.
Principle of HPLC Analysis
In HPLC, a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase and travels through the column. Separation is achieved based on the differential interactions (e.g., adsorption, partitioning, ion-exchange) of the analytes with the stationary and mobile phases. A detector at the column outlet measures the concentration of the eluting compounds. For compounds like 2,3,5,6-Tetrachlorotoluene, a UV detector is commonly employed.
Experimental Protocol for HPLC Analysis of 2,3,5,6-Tetrachlorotoluene
This protocol is adapted from methodologies for the analysis of similar aromatic compounds.[6]
Sample Preparation:
-
Solid-Phase Extraction (SPE): For aqueous samples, pass a 500 mL sample through a C18 SPE cartridge. Elute the retained analytes with methanol. For solid samples, perform an initial extraction with a suitable solvent, followed by a clean-up step using SPE.
-
Solvent Exchange and Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., 2,4-Dichlorotoluene) to the final extract.
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength of 220 nm.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Method Performance Comparison
A critical aspect of selecting an analytical method is its performance characteristics. The following table summarizes the expected performance of GC-MS and HPLC for the analysis of 2,3,5,6-Tetrachlorotoluene based on typical performance for similar halogenated compounds.
| Performance Parameter | GC-MS | HPLC |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 25 µg/L |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Very High (Mass Spec) | Moderate to High |
| Throughput | Moderate | High |
Cross-Validation of GC-MS and HPLC Methods
Cross-validation is a crucial step to ensure that two different analytical methods provide equivalent and reliable results.[7] This process involves analyzing the same set of samples using both methodologies and statistically comparing the outcomes.
Cross-Validation Workflow
The following workflow outlines the key steps for the cross-validation of the GC-MS and HPLC methods for 2,3,5,6-Tetrachlorotoluene.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Detailed Cross-Validation Protocol
-
Sample Preparation: Prepare a set of at least 10 replicate samples of a representative matrix (e.g., water, soil extract) spiked with 2,3,5,6-Tetrachlorotoluene at three different concentration levels (low, medium, and high) spanning the expected analytical range.
-
Sample Splitting: Homogenize each spiked sample and divide it into two equal aliquots.
-
Analysis: Analyze one set of aliquots using the validated GC-MS method and the other set using the validated HPLC method.
-
Data Collection: Record the quantitative results for 2,3,5,6-Tetrachlorotoluene from both methods for each sample.
-
Statistical Analysis:
-
Paired t-test: Perform a paired t-test on the results from the two methods to determine if there is a statistically significant difference between the means.
-
Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods and identify any systematic bias.
-
-
Acceptance Criteria: The methods can be considered equivalent if the p-value from the paired t-test is greater than 0.05, and the Bland-Altman plot shows that the differences between the two methods are within acceptable limits of agreement (e.g., ±1.96 standard deviations).
Conclusion: Choosing the Right Method for Your Application
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 2,3,5,6-Tetrachlorotoluene.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices and for confirmatory analysis.
-
HPLC provides a robust and high-throughput alternative, particularly suitable for routine monitoring and for laboratories where a GC-MS system may not be available.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the interchangeability of the methods and the overall integrity of the analytical data generated. Adherence to established validation guidelines, such as those from the EPA, is crucial for regulatory compliance and scientific rigor.[5][8]
References
- SIELC Technologies. (n.d.). Separation of .alpha.,2,3,6-Tetrachlorotoluene on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD.
-
Kallenborn, R. (2015). method requirements and validation methods for trace level quantitative determination of persistent organic pollutants in biological sample matrices. ResearchGate. Retrieved from [Link]
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- LGC Standards. (n.d.). 2,3,5,6-Tetrachlorotoluene.
-
Öztürk, E., & Kuzukıran, Ö. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in Water and Sediments by Gas Chromatography Mass Spectrometry. International Journal of Environmental Research, 10(3), 401-410. Retrieved from [Link]
- LGC Standards. (n.d.). EPA SERIES METHODS.
-
Postigo, C., de Alda, M. L., & Barceló, D. (2012). Validation of a method for the analysis of 77 priority persistent organic pollutants in river water by stir bar sorptive extraction in compliance with the European Water Framework Directive. Journal of Chromatography A, 1221, 54-64. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. Retrieved from [Link]
-
Jermouni, C., Nohair, M., Azmi, S., Khoumri, E. M., Elbrouzi, A., & Elmorrakchi, M. (2021). Application of the Cross-Validation Method to the Calibration Functions in the Validation Process of an Indirect Analysis Method: Determination of Organic Compounds in Water by UV-Visible Spectrophotometry. Journal of Chemical and Pharmaceutical Research, 13(2), 01-08. Retrieved from [Link]
- LGC Standards. (n.d.). 2,3,5,6-Tetrachlorotoluene.
-
Öztürk, E., & Kuzukıran, Ö. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). 508-1 method 508 determination of chlorinated pesticides in water by gas chromatography with an electron.
- Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.
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Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]
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A Researcher's Guide to Analytical Standards for 2,3,5,6-Tetrachlorotoluene: Navigating the Landscape in the Absence of a Formal CRM
For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The foundation of this accuracy often rests upon the quality of the reference materials used for instrument calibration and method validation. Certified Reference Materials (CRMs) represent the gold standard, offering certified property values, traceability, and uncertainty statements, thereby ensuring the reliability and comparability of data across different laboratories and over time.
This guide provides a pragmatic, scientifically-grounded framework for:
-
Sourcing and Evaluating a high-purity 2,3,5,6-Tetrachlorotoluene analytical standard.
-
Establishing an In-House Qualification Protocol to verify its identity and purity, creating a well-characterized internal reference standard.
-
Comparing this approach to the use of a formal CRM for a related compound, highlighting the differences in data packages and metrological traceability.
Part 1: The Current Landscape - Analytical Standards vs. Certified Reference Materials
A critical distinction must be made between a generic "analytical standard" and a "Certified Reference Material." While suppliers like LGC Standards and CRM LABSTANDARD offer 2,3,5,6-Tetrachlorotoluene, these are typically classified as analytical standards.[6][7][8][9] LGC Standards may characterize their materials under ISO/IEC 17025, which attests to the competency of their testing laboratory, but this is not equivalent to a CRM produced under the rigorous ISO 17034 standard for reference material producers.[6]
A true CRM, as defined by the International Organization for Standardization (ISO), provides one or more specified property values with associated uncertainties and a statement of metrological traceability. This comprehensive documentation is often absent in standard analytical-grade materials.
To illustrate the ideal scenario, we will use NIST SRM 1585: Chlorinated Biphenyls in Human Serum as a comparative benchmark. While the matrix and analytes are different, the principles of its certification and the accompanying documentation provide a clear benchmark for what a comprehensive reference material entails.
| Feature | High-Purity Analytical Standard (e.g., 2,3,5,6-Tetrachlorotoluene) | Certified Reference Material (e.g., NIST SRM 1585) |
| Identity | Typically confirmed by techniques like MS, NMR. | Rigorously confirmed using multiple orthogonal analytical methods. |
| Purity/Concentration | Often stated as a percentage (e.g., >98%) based on a single method (e.g., GC-FID). | Certified value with a stated uncertainty (e.g., 5.2 ± 0.4 ng/g). |
| Traceability | Generally not established to the International System of Units (SI). | Metrologically traceable to SI units. |
| Documentation | Certificate of Analysis (CoA) with lot-specific purity data. | Comprehensive Certificate of Analysis with certified values, uncertainties, stability data, and homogeneity assessment. |
| Governing Standard | Production may follow general quality systems (e.g., ISO 9001). | Produced under ISO 17034 for reference material producers. |
Part 2: Establishing a Qualified Internal Standard for 2,3,5,6-Tetrachlorotoluene
In the absence of a formal CRM, the onus is on the end-user to thoroughly qualify a commercially available high-purity standard. This process creates a traceable, in-house reference material suitable for routine use.
Workflow for In-House Qualification
The following diagram outlines the logical workflow for qualifying a new analytical standard.
Sources
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3,5,6-Tetrachlorotoluene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the assurance of safety and efficacy in the final product. The synthesis of complex molecules like 2,3,5,6-tetrachlorotoluene, a key building block in various chemical industries, is often accompanied by the formation of a spectrum of impurities. These can include isomers, under-chlorinated precursors, and over-chlorinated byproducts. A robust analytical strategy to accurately assess the purity of the synthesized compound is therefore of paramount importance.
This guide provides an in-depth comparison of chromatographic and spectroscopic methods for the purity assessment of 2,3,5,6-tetrachlorotoluene. It is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the choice of analytical techniques and experimental parameters.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of 2,3,5,6-tetrachlorotoluene is a multi-step process that can introduce a variety of impurities. A common synthetic route starts from p-toluenesulfonyl chloride, which undergoes chlorination followed by hydrolysis[1]. The chlorination of toluene itself can also be a source of various chlorinated isomers[2][3][4].
The primary impurities of concern that can arise during the synthesis of 2,3,5,6-tetrachlorotoluene include:
-
Isomers: Other tetrachlorotoluene isomers such as 2,3,4,5-tetrachlorotoluene and 2,3,4,6-tetrachlorotoluene[5][6].
-
Under-chlorinated Species: Primarily trichlorotoluene isomers, with 2,3,6-trichlorotoluene being a common precursor or byproduct[1].
-
Over-chlorinated Species: Pentachlorotoluene and even hexachlorobenzene can be formed under harsh chlorination conditions[1].
-
Starting Materials and Reagents: Residual starting materials and reagents from the synthesis.
The structural similarity of these impurities to the target compound presents a significant analytical challenge, necessitating high-resolution separation and detection techniques.
Comparative Analysis of Purity Assessment Methods
A multi-pronged analytical approach is often the most effective strategy for the comprehensive purity assessment of 2,3,5,6-tetrachlorotoluene. This typically involves a combination of high-resolution chromatographic separation and unambiguous spectroscopic identification.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like chlorinated toluenes. Its high resolving power makes it ideal for separating closely related isomers.
Choosing the Right Column and Detector:
The choice of the GC column is critical for achieving the desired separation. A non-polar or medium-polarity column is generally preferred for the analysis of chlorinated aromatic hydrocarbons.
-
DB-5ms or equivalent (5% Phenyl-methylpolysiloxane): This is a versatile and robust column suitable for the separation of a wide range of chlorinated hydrocarbons.
-
DB-1701 or equivalent (14% Cyanopropylphenyl-methylpolysiloxane): This medium-polarity column can offer different selectivity for isomeric compounds compared to a DB-5ms, aiding in confirmation of peak identity.
For detection, a Flame Ionization Detector (FID) is a reliable and universally responsive detector for organic compounds. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information for unequivocal peak identification.
Experimental Protocol: GC-FID for Purity Assessment
This protocol provides a starting point for the development of a validated method for the purity analysis of 2,3,5,6-tetrachlorotoluene.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2,3,5,6-tetrachlorotoluene.
-
Dissolve in a suitable solvent (e.g., hexane or toluene) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial.
Data Analysis:
The purity of the sample is typically determined by area percent, assuming that all components have a similar response factor with an FID.
Sources
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A Senior Application Scientist's Guide to the Extraction of 2,3,5,6-Tetrachlorotoluene from Sediment: A Comparative Analysis
For researchers and environmental scientists, the accurate quantification of persistent organic pollutants (POPs) in complex matrices like sediment is paramount. Among these, 2,3,5,6-tetrachlorotoluene, a member of the chlorinated aromatic hydrocarbon family, presents a significant analytical challenge due to its chemical stability and tendency to sorb strongly to organic matter in sediment. The choice of extraction method is a critical first step that dictates the efficiency, accuracy, and overall success of the analytical workflow.
This guide provides an in-depth comparison of the most commonly employed extraction techniques for 2,3,5,6-tetrachlorotoluene from sediment: Soxhlet extraction, Ultrasonic Extraction, Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE). We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower you to make an informed decision for your research.
The Analytical Imperative: Why Extraction Matters
The primary goal of any extraction method is to quantitatively transfer the analyte of interest from the solid sediment matrix into a liquid solvent phase, while minimizing the co-extraction of interfering substances. The effectiveness of this process is influenced by several factors, including the physicochemical properties of 2,3,5,6-tetrachlorotoluene (a non-polar, volatile compound), the nature of the sediment (organic carbon content, particle size), and the chosen solvent and extraction conditions.[1][2] An incomplete extraction will lead to an underestimation of the true contaminant concentration, compromising the integrity of environmental risk assessments and remediation monitoring.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction technique involves a trade-off between several key parameters: extraction efficiency, solvent consumption, time, sample throughput, and cost. The following sections provide a detailed comparison of four prominent methods.
Soxhlet Extraction: The Gold Standard
Soxhlet extraction is a classic, exhaustive technique that has long been considered a benchmark for the extraction of semivolatile organic compounds from solid matrices.[3][4] The method relies on the continuous cycling of a fresh solvent over the sample, ensuring that the extraction is performed with a non-saturated solvent, thereby driving the equilibrium towards analyte dissolution.
Causality of Experimental Choices: The prolonged extraction time (16-24 hours) and the use of a large volume of solvent are intentional design aspects to ensure the exhaustive removal of strongly sorbed analytes like 2,3,5,6-tetrachlorotoluene from the sediment matrix.[3][5] The choice of a non-polar or moderately polar solvent, such as a hexane/acetone mixture, is based on the "like dissolves like" principle, targeting the non-polar nature of tetrachlorotoluene.[6]
Experimental Workflow for Soxhlet Extraction
Caption: Workflow for Soxhlet Extraction of 2,3,5,6-Tetrachlorotoluene from Sediment.
Ultrasonic Extraction: The Rapid Alternative
Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to induce cavitation in the solvent. The formation and collapse of these microscopic bubbles generate localized high pressure and temperature, enhancing solvent penetration into the sediment pores and disrupting analyte-matrix interactions.[7] This method is significantly faster than Soxhlet extraction.
Causality of Experimental Choices: The choice of solvent and the duration of sonication are critical parameters. A mixture of polar and non-polar solvents, such as methanol and dichloromethane, can be effective for a broad range of pollutants.[8] The sonication time is optimized to maximize extraction efficiency without causing thermal degradation of the analyte. Multiple extraction cycles are often employed to ensure complete removal of the target compound.[9]
Experimental Workflow for Ultrasonic Extraction
Caption: Workflow for Microwave-Assisted Extraction of 2,3,5,6-Tetrachlorotoluene from Sediment.
Pressurized Liquid Extraction (PLE): The High-Pressure Performer
PLE, also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. [10]The high pressure maintains the solvent in its liquid state above its atmospheric boiling point, while the high temperature increases the solubility and diffusion rate of the analyte and decreases the viscosity of the solvent. [11] Causality of Experimental Choices: The selection of solvent, temperature, and pressure are key parameters in PLE. The elevated temperature enhances the extraction kinetics, while the high pressure ensures good solvent penetration into the sediment matrix. [12][13]A static extraction step followed by a dynamic flush with fresh solvent ensures a high recovery of the target analyte.
Experimental Workflow for Pressurized Liquid Extraction
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A Comparative Guide to the Robustness of Analytical Procedures for 2,3,5,6-Tetrachlorotoluene
A Senior Application Scientist's Perspective on Ensuring Method Reliability
In the landscape of pharmaceutical development and environmental analysis, the integrity of analytical data is paramount. For compounds like 2,3,5,6-tetrachlorotoluene, a halogenated hydrocarbon with potential environmental and toxicological significance, the assurance of a reliable analytical method is not just a matter of good science but a critical component of regulatory compliance and safety assessment.[1][2][3] This guide provides an in-depth comparison of the robustness of two common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 2,3,5,6-tetrachlorotoluene. Our focus is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for robust method development.
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][4][5] This characteristic is a cornerstone of method validation and is increasingly scrutinized by regulatory bodies.[6][7][8] The updated International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and the complementary Q14, underscore the importance of a systematic approach to robustness testing, often initiated during method development.[6][9]
This guide will compare a hypothetical robust Gas Chromatography with a Halogen-Specific Detector (GC-XSD) method against a reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. The comparison will be framed around a structured robustness study, evaluating the impact of critical parameter variations on key performance attributes.
Analytical Methodologies: A Comparative Overview
The choice of analytical methodology for a halogenated compound like 2,3,5,6-tetrachlorotoluene is driven by the need for selectivity and sensitivity.
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For halogenated organics, the use of a selective detector is crucial to minimize interference from non-halogenated matrix components.[10][11][12]
-
Gas Chromatography with a Halogen-Specific Detector (GC-XSD): The XSD is highly selective for halogenated compounds, offering a significant advantage over less selective detectors like the Flame Ionization Detector (FID).[10][11] It provides clean chromatograms with a stable baseline, enabling low detection limits.[10]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes. For non-polar compounds like 2,3,5,6-tetrachlorotoluene, a reversed-phase method is typically employed.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a common and accessible HPLC configuration. The aromatic nature of 2,3,5,6-tetrachlorotoluene allows for detection by UV absorbance. However, specificity can be a challenge in complex matrices, as other co-eluting compounds may also absorb at the selected wavelength.[13]
Designing the Robustness Study: A Deliberate Approach to Variation
A well-designed robustness study intentionally introduces small variations to method parameters to assess the impact on the analytical results.[4][14] This can be achieved through a one-factor-at-a-time (OFAT) approach or a more efficient Design of Experiments (DoE) approach, such as a Plackett-Burman design.[7][15][16] For clarity in this guide, we will present the results as if an OFAT study was conducted.
The following diagram illustrates the general workflow for a robustness study:
Caption: A generalized workflow for conducting a robustness study of an analytical method.
Selected Parameters for Variation
The choice of parameters to vary depends on the specific analytical technique.[2][4]
For the GC-XSD Method:
-
Inlet Temperature: Affects analyte volatilization and potential for thermal degradation.
-
Carrier Gas Flow Rate: Influences retention time, peak shape, and resolution.
-
Oven Temperature Program: Critical for the separation of analytes. Small changes in the ramp rate will be investigated.
-
Detector Temperature: Can impact detector sensitivity and stability.
For the RP-HPLC-UV Method:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical parameter in reversed-phase chromatography.[17]
-
Mobile Phase pH: Can affect the retention and peak shape of ionizable compounds, though less critical for a neutral molecule like 2,3,5,6-tetrachlorotoluene.
-
Column Temperature: Influences viscosity of the mobile phase and analyte retention.
-
Flow Rate: Affects retention time, peak pressure, and resolution.[14]
-
Detection Wavelength: Small shifts can impact the analyte response.
Experimental Protocols
The following are detailed, step-by-step methodologies for the nominal analytical procedures.
GC-XSD Method Protocol
-
Sample Preparation: A stock solution of 2,3,5,6-tetrachlorotoluene (1 mg/mL) is prepared in toluene. Working standards are prepared by serial dilution in toluene.
-
Instrumentation: A gas chromatograph equipped with a halogen-specific detector (XSD) and an autosampler is used.
-
Chromatographic Conditions (Nominal):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode, injector temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Detector: XSD, temperature: 300°C.
-
-
Data Acquisition and Analysis: The peak area of 2,3,5,6-tetrachlorotoluene is recorded and used for quantification against a calibration curve.
RP-HPLC-UV Method Protocol
-
Sample Preparation: A stock solution of 2,3,5,6-tetrachlorotoluene (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array UV detector is used.
-
Chromatographic Conditions (Nominal):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Acquisition and Analysis: The peak area of 2,3,5,6-tetrachlorotoluene is recorded and used for quantification against a calibration curve.
Comparative Robustness Data
The following tables summarize the hypothetical results of the robustness study, showcasing the percentage change in key analytical performance parameters (retention time, peak area, and tailing factor) when method parameters are intentionally varied.
GC-XSD Method Robustness
| Parameter Varied | Variation | % Change in Retention Time | % Change in Peak Area | % Change in Tailing Factor |
| Inlet Temperature (°C) | 245 (-2%) | -0.5 | -1.2 | +0.8 |
| 255 (+2%) | +0.4 | +0.9 | -0.6 | |
| Flow Rate (mL/min) | 0.98 (-2%) | +2.1 | +1.5 | +1.1 |
| 1.02 (+2%) | -2.0 | -1.3 | -0.9 | |
| Oven Ramp Rate (°C/min) | 9.5 (-5%) | +1.8 | -0.8 | +0.5 |
| 10.5 (+5%) | -1.7 | +0.6 | -0.4 | |
| Detector Temperature (°C) | 295 (-1.7%) | 0.0 | -2.5 | 0.0 |
| 305 (+1.7%) | 0.0 | +1.8 | 0.0 |
RP-HPLC-UV Method Robustness
| Parameter Varied | Variation | % Change in Retention Time | % Change in Peak Area | % Change in Tailing Factor |
| Mobile Phase (% Acetonitrile) | 68 (-2.9%) | +5.2 | -1.8 | +2.5 |
| 72 (+2.9%) | -4.9 | +1.5 | -2.1 | |
| Column Temperature (°C) | 28 (-6.7%) | +3.1 | +0.5 | +1.3 |
| 32 (+6.7%) | -2.9 | -0.4 | -1.1 | |
| Flow Rate (mL/min) | 0.95 (-5%) | +5.3 | -4.8 | +1.9 |
| 1.05 (+5%) | -5.1 | +4.5 | -1.7 | |
| Detection Wavelength (nm) | 218 (-0.9%) | 0.0 | -3.5 | 0.0 |
| 222 (+0.9%) | 0.0 | -2.8 | 0.0 |
Interpretation and Comparison of Robustness
The hypothetical data presented above allows for a direct comparison of the robustness of the two methods.
The following diagram illustrates the logical relationship between parameter variation and its impact on the analytical method's performance.
Caption: Impact of parameter variations on key performance attributes in robustness testing.
GC-XSD Method: The GC-XSD method demonstrates a higher degree of robustness. The percentage changes in retention time, peak area, and tailing factor are relatively small across all the tested variations. This suggests that minor fluctuations in operational parameters are less likely to compromise the accuracy and precision of the results. The high selectivity of the XSD also contributes to the method's overall reliability, as it is less susceptible to interference from co-eluting impurities that do not contain halogens.[10][11]
RP-HPLC-UV Method: The RP-HPLC-UV method appears to be more sensitive to variations in the mobile phase composition and flow rate. Even small changes in the percentage of acetonitrile and the flow rate lead to significant shifts in retention time and, in the case of flow rate, a notable impact on the peak area. This indicates that these parameters need to be strictly controlled to ensure the consistency of the results. The variation in detection wavelength also shows a non-negligible impact on the peak area, highlighting the importance of precise wavelength setting.
Conclusion and Recommendations
Based on this comparative guide, the GC-XSD method exhibits superior robustness for the analysis of 2,3,5,6-tetrachlorotoluene compared to the RP-HPLC-UV method. The inherent selectivity of the halogen-specific detector and the lower sensitivity of the chromatographic system to minor operational variations make it a more reliable choice for routine analysis in a quality control environment.
For laboratories opting for an HPLC-based method, it is crucial to implement stringent system suitability tests and operational controls, particularly for the mobile phase preparation and the pump's flow rate accuracy. The robustness study highlights these as critical parameters that could jeopardize the method's performance if not carefully managed.
Ultimately, the choice of analytical procedure will depend on the specific application, available instrumentation, and the required level of data integrity. However, a thorough understanding and evaluation of method robustness, as outlined in this guide, are indispensable for ensuring the generation of reliable and defensible analytical data.
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- Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvo0lPWPLNDuY6RwXRu-jsrrNOBghtfVjpEvB2GKgr9H0hjYl6361ZvBytGek5OvTY3RQn6CRe3TiGHel99Lg03VMMruyC_U-rfJDU3NcbPoxWzWKFRqnMKdtgCwAVLc19. NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene.
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- Grokipedia. (2026, January 7). Trichlorotoluene.
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Evaluating 2,3,5,6-Tetrachlorotoluene as a Surrogate for PCB Analysis: A Comparative Guide
In the intricate world of environmental and toxicological analysis, the accurate quantification of Polychlorinated Biphenyls (PCBs) is paramount. The inherent complexity of sample matrices necessitates the use of surrogates—compounds that are chemically similar to the analytes of interest but not naturally present in the samples. These surrogates are introduced into the sample at a known concentration prior to any preparation steps, serving as a crucial quality control measure to assess the efficiency and accuracy of the entire analytical process, from extraction and cleanup to chromatographic analysis.
The choice of a surrogate is a critical decision that can significantly impact the reliability of the analytical data. An ideal surrogate should mimic the behavior of the target PCBs throughout the analytical procedure, exhibiting similar extraction efficiency, stability, and chromatographic characteristics. While several compounds have been established and validated for this purpose, the exploration of new potential surrogates continues in the quest for improved analytical performance. This guide provides an in-depth evaluation of 2,3,5,6-Tetrachlorotoluene as a potential surrogate for PCB analysis, comparing its theoretical attributes with established surrogates and outlining a comprehensive protocol for its experimental validation.
The Ideal Surrogate: A Foundation for Reliable PCB Analysis
Before delving into a comparative analysis, it is essential to establish the key characteristics that define an effective surrogate for PCB analysis. These properties ensure that the surrogate's recovery accurately reflects the recovery of the native PCBs in the sample.
Key Attributes of an Ideal PCB Surrogate:
-
Chemical Similarity: The surrogate should share structural and physicochemical properties with the target PCBs. This includes a similar degree of chlorination and aromatic character, which influences its solubility, partitioning behavior, and reactivity.
-
Non-Interference: The surrogate must not be naturally present in environmental samples and should be chromatographically resolved from all target PCB congeners and other sample components.
-
High Purity and Stability: The surrogate must be available in a highly pure form and remain stable throughout the sample preparation and analysis, resisting degradation under various chemical and thermal conditions.
-
Representative Recovery: Its recovery should be representative of the recovery of the PCB congeners of interest across different matrices (e.g., soil, water, tissue).
-
Good Chromatographic Behavior: The surrogate should exhibit sharp, symmetrical peaks in the gas chromatogram, allowing for accurate and reproducible integration.
-
Detectability: It should be readily detectable by the analytical instrument, typically a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).
A Theoretical Contender: 2,3,5,6-Tetrachlorotoluene
2,3,5,6-Tetrachlorotoluene is a chlorinated aromatic compound that, based on its structure, presents itself as a potential candidate for a PCB surrogate. Let's theoretically evaluate its properties against the ideal characteristics.
Structural and Physicochemical Comparison
To objectively assess 2,3,5,6-Tetrachlorotoluene, we compare its properties with two widely accepted surrogates recommended in US EPA Method 8082A: Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB)[1].
| Property | 2,3,5,6-Tetrachlorotoluene | Tetrachloro-m-xylene (TCMX) | Decachlorobiphenyl (DCB) | Polychlorinated Biphenyls (PCBs) |
| Molecular Formula | C7H4Cl4 | C8H6Cl4 | C12Cl10 | C12H(10-n)Cln |
| Molecular Weight ( g/mol ) | 229.92 | 243.95 | 498.6 | ~188 to 498 |
| Structure | Tetrachlorinated Toluene | Tetrachlorinated Xylene | Fully Chlorinated Biphenyl | Chlorinated Biphenyl |
| Boiling Point (°C) | 273 | ~272 | ~566 | Varies with chlorination |
| Water Solubility | Low | Low | Very Low | Very Low |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.61 | ~5.0 | ~8.26 | ~4.5 to 8.5 |
Analysis of the Comparison:
-
Structural Similarity: 2,3,5,6-Tetrachlorotoluene, being a chlorinated aromatic compound, shares a fundamental structural resemblance with PCBs. However, it is a toluene derivative, not a biphenyl. This structural difference may lead to variations in its behavior during sample cleanup, particularly in fractionation steps designed to separate PCBs from other chlorinated compounds. TCMX is also not a biphenyl, but its use is well-established. DCB, being a fully chlorinated biphenyl, is structurally the most similar to the higher chlorinated PCB congeners[2].
-
Molecular Weight and Volatility: With a molecular weight of 229.92 g/mol , 2,3,5,6-Tetrachlorotoluene falls within the lower to mid-range of PCB congeners. This suggests it might be a suitable surrogate for the less chlorinated PCBs. Its volatility, as indicated by its boiling point, is also in a relevant range. TCMX has a similar molecular weight and volatility profile. In contrast, DCB has a much higher molecular weight and lower volatility, making it a better mimic for the highly chlorinated, less volatile PCBs[2][3].
-
Lipophilicity (Log Kow): The Log Kow of ~4.61 for 2,3,5,6-Tetrachlorotoluene indicates a high degree of lipophilicity, a key characteristic of PCBs. This suggests it will partition similarly to PCBs into fatty tissues and organic-rich environmental matrices. Its Log Kow is comparable to that of lower chlorinated PCBs and TCMX.
Established Surrogates: The Benchmarks for Performance
A meaningful evaluation requires a comparison with the surrogates that are currently the industry standard.
-
Tetrachloro-m-xylene (TCMX): Recommended in EPA Method 8082A for both Aroclor and congener analysis[1]. Its advantages include good recovery across a range of matrices and chromatographic separation from most PCB congeners. However, its structural difference from the biphenyl backbone of PCBs is a theoretical limitation.
-
Decachlorobiphenyl (DCB): Also recommended in EPA Method 8082A, primarily for Aroclor analysis[1]. As a perchlorinated biphenyl, it is an excellent structural analog for the higher chlorinated congeners. Its low volatility makes it less susceptible to evaporative losses during sample concentration. However, it may not be a suitable surrogate for the more volatile, lower chlorinated PCBs. It is also a target analyte in some congener-specific analyses, which would preclude its use as a surrogate in those cases[1].
The Path to Validation: An Experimental Workflow
While theoretical evaluation provides a strong foundation, the effectiveness of any new surrogate can only be definitively established through rigorous experimental validation. The following protocol outlines the necessary steps to validate 2,3,5,6-Tetrachlorotoluene as a surrogate for PCB analysis.
Caption: Experimental workflow for validating a new surrogate for PCB analysis.
Step-by-Step Validation Protocol
-
Purity Assessment and Solution Preparation:
-
Obtain a high-purity standard of 2,3,5,6-Tetrachlorotoluene (>99%).
-
Prepare a stock solution in a suitable solvent (e.g., hexane or acetone) at a certified concentration.
-
Prepare spiking solutions at concentrations relevant to the expected levels in samples and quality control limits.
-
-
Chromatographic Evaluation:
-
Analyze the 2,3,5,6-Tetrachlorotoluene standard using the GC-ECD or GC-MS method employed for PCB analysis.
-
Objective: Confirm its retention time and ensure it does not co-elute with any of the target PCB congeners or other common surrogates.
-
Acceptance Criteria: A sharp, symmetrical peak that is baseline-resolved from all other compounds of interest.
-
-
Surrogate Recovery and Precision Study (in various matrices):
-
Select representative matrices (e.g., reagent water, clean sand, and a biological tissue matrix like corn oil).
-
Prepare at least seven replicate samples for each matrix.
-
Spike each replicate with a known amount of the 2,3,5,6-Tetrachlorotoluene spiking solution, as well as the standard surrogates (TCMX and DCB) for comparison.
-
Process the samples through the entire analytical method (extraction, cleanup, and analysis).
-
Objective: Determine the mean recovery and standard deviation of 2,3,5,6-Tetrachlorotoluene in each matrix and compare it to the recoveries of the established surrogates.
-
Acceptance Criteria: Mean recovery should be within the typical acceptable range for surrogates (e.g., 70-130%, but this can be method-specific). The relative standard deviation (RSD) of the recoveries should be low (e.g., <20%) to demonstrate good precision.
-
-
Matrix Spiking Studies:
-
Spike real environmental samples (with known low-level PCB contamination) with a mixture of target PCB congeners and the new and established surrogates.
-
Analyze the spiked and unspiked samples.
-
Objective: To assess the performance of 2,3,5,6-Tetrachlorotoluene in the presence of complex matrix interferences and to see if its recovery correlates with the recovery of the spiked PCB congeners.
-
Acceptance Criteria: The recovery of the spiked PCBs should be within the method's acceptance limits, and the recovery of 2,3,5,6-Tetrachlorotoluene should be comparable to that of the established surrogates and predictive of the native analyte recovery.
-
-
Stability Assessment:
-
Analyze the 2,3,5,6-Tetrachlorotoluene standard after subjecting it to the various conditions of the sample preparation process (e.g., acidic or basic conditions in cleanup steps).
-
Objective: To ensure the compound does not degrade during sample processing.
-
Acceptance Criteria: No significant degradation of the surrogate should be observed.
-
Conclusion and Recommendations
Based on a theoretical evaluation, 2,3,5,6-Tetrachlorotoluene exhibits several properties that make it a plausible candidate as a surrogate for the analysis of lower to mid-range chlorinated PCBs. Its chemical structure, molecular weight, and lipophilicity are within a relevant range.
However, a significant caveat is the current lack of published experimental data validating its performance in established analytical methods. Without such data, its use in accredited laboratories for regulatory compliance purposes would not be defensible.
For researchers and drug development professionals considering the use of 2,3,5,6-Tetrachlorotoluene, the following is recommended:
-
For Non-Regulatory Research: It may serve as a useful additional quality control check, particularly if its chromatographic behavior is advantageous for a specific application. However, it should be used in conjunction with, not as a replacement for, established surrogates like TCMX and DCB.
-
For Method Development: The validation protocol outlined in this guide provides a robust framework for rigorously evaluating its suitability. If the experimental data demonstrates comparable or superior performance to the established surrogates, it could be considered for inclusion in a laboratory's standard operating procedures.
-
For Regulatory Compliance: Until its effectiveness is documented in peer-reviewed literature and/or it is included in official methods (e.g., by the US EPA), its use as a primary surrogate for PCB analysis in regulatory samples is not advised.
Ultimately, the analytical community's confidence in a surrogate is built upon a foundation of comprehensive validation data. While 2,3,5,6-Tetrachlorotoluene shows theoretical promise, the onus is on the scientific community to perform the necessary experimental work to determine if it can earn a place alongside the trusted surrogates used in the critical task of PCB quantification.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16318, Decachlorobiphenyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5,6-Tetrachlorotoluene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3,5,6-Tetrachlorotoluene. As a chlorinated aromatic compound, its handling and disposal are governed by stringent regulations designed to protect both laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory requirements, ensuring a self-validating system for your laboratory's waste management program.
Hazard Identification and Regulatory Classification: The "Why"
Understanding the inherent risks of 2,3,5,6-Tetrachlorotoluene is the foundation of its safe management. The causality behind the strict disposal protocols lies in its hazard profile and its classification as a hazardous waste.
1.1. GHS Hazard Profile
2,3,5,6-Tetrachlorotoluene is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.[1]
| Hazard Class | GHS Code | Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Prevents accidental ingestion and contamination of water sources. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Mandates the use of protective gloves and proper decontamination. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Requires robust eye and face protection during handling. |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects.[1] | This is a primary driver for containment. Release to drains or the environment is strictly prohibited. |
1.2. Hazardous Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] While 2,3,5,6-Tetrachlorotoluene may not be individually listed by name, it falls into regulated categories:
-
Listed Wastes: Wastes generated from the production of chlorinated toluenes are specifically listed.[4] Furthermore, spent solvent mixtures containing toluene or other chlorinated solvents are often categorized as F-listed hazardous wastes.[3][5][6]
-
Characteristic Wastes: Even if not explicitly listed, any waste exhibiting hazardous characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous waste.[2] Given its profile, 2,3,5,6-Tetrachlorotoluene waste would be classified as toxic.[2]
Therefore, 2,3,5,6-Tetrachlorotoluene and any materials contaminated with it must be managed as regulated hazardous waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic workflow from the point of generation to final disposal. The objective is to ensure safety, compliance, and environmental protection through a self-validating process.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the following PPE is mandatory:
-
Hand Protection: Wear chemically resistant protective gloves (e.g., Nitrile, Neoprene).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles, and a face shield if there is a splash risk.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
2.2. Waste Segregation and Collection
The principle of causality here is to prevent dangerous reactions and to ensure the waste stream is correctly profiled for disposal. Improper segregation can lead to costly and complex disposal challenges.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for 2,3,5,6-Tetrachlorotoluene waste. The container must be in good condition, with a secure, leak-proof lid.
-
Isolate the Waste Stream: Do not mix 2,3,5,6-Tetrachlorotoluene waste with other chemical waste streams, particularly:
-
Non-halogenated solvents.
-
Aqueous waste.
-
Reactive or corrosive materials.
-
-
Collect All Contaminated Materials: This includes the chemical itself, any contaminated consumables (e.g., pipette tips, weigh boats), and cleaning materials from spills. For solid waste, use a separate, clearly labeled container.
2.3. Container Labeling and Storage
Proper labeling is a critical compliance and safety step. It communicates the hazard to everyone in the laboratory and is required for legal transport and disposal.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2,3,5,6-Tetrachlorotoluene."
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date on which waste was first added (the accumulation start date).[4]
-
-
Store Securely: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and away from heat or ignition sources.
Disposal Pathway and Methodology
The disposal of chlorinated organic compounds requires specialized, high-technology solutions to ensure the complete destruction of the hazardous molecules.
3.1. Arranging for Disposal
All hazardous waste must be disposed of through a licensed and certified hazardous waste management vendor. These vendors are equipped to handle, transport, and process chemicals in compliance with all federal and state regulations. Your institution's Environmental Health & Safety (EHS) department will have established procedures for this.
3.2. Recommended Disposal Technology: High-Temperature Incineration
The industry-standard and most environmentally sound method for destroying chlorinated toluenes is controlled high-temperature incineration .[3][7]
-
Mechanism: This process involves burning the waste at extremely high temperatures (typically >1,200 °C) in a specially designed incinerator (e.g., rotary kiln). The high temperature, long residence time, and turbulent conditions ensure the complete breakdown of the C7H4Cl4 molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The resulting hydrogen chloride is then neutralized in a scrubber system.
-
Why it's Authoritative: This method is mandated by regulations for many halogenated organic wastes because it provides a high destruction and removal efficiency (DRE), preventing the release of the toxic compound into the environment.
3.3. Post-Incineration Management
The ash or sludge remaining after incineration is tested to ensure it no longer exhibits hazardous characteristics. This treated residue can then be safely disposed of in a secure hazardous waste landfill.[3]
Caption: Disposal Workflow for 2,3,5,6-Tetrachlorotoluene.
Emergency Procedures for Spills
In the event of a small, manageable laboratory spill, follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic solvents. Do not use combustible materials like paper towels.
-
Clean Up: Carefully sweep or pick up the absorbed material mechanically.[1] Place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2024). CPAchem.
- 2,3,5,6-Tetrachlorotoluene | LGC Standards. LGC Standards.
- Hazardous Waste Management Chapter 0400-12-01. (2020).
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management.
- 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636.
- 2,3,5,6-Tetrachlorotoluene. LookChem.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
- 2,3,5,6-Tetrachlorotoluene. LGC Standards.
- Toxicological Profile for Toluene. (2015).
- Production, Import/Export, Use, and Disposal of Methylene Chloride. (2000).
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Navigating the Handling of 2,3,5,6-Tetrachlorotoluene: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When handling compounds like 2,3,5,6-Tetrachlorotoluene (CAS No. 1006-31-1), a chlorinated aromatic hydrocarbon, a thorough understanding of its potential hazards and the corresponding protective measures is not merely a regulatory formality—it is a cornerstone of scientific responsibility. This guide provides essential, field-tested directives for the selection and use of Personal Protective Equipment (PPE), along with procedural plans for operational handling and waste disposal.
Hazard Identification: Understanding the Adversary
While comprehensive toxicological data for 2,3,5,6-Tetrachlorotoluene is not extensively documented, a conservative approach necessitates treating it with significant caution, drawing parallels from structurally similar compounds. A Safety Data Sheet (SDS) for the isomer 2,3,4,6-Tetrachlorotoluene provides critical hazard classifications that should be considered analogous in the absence of specific data.[1]
Key Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Given its classification as a chlorinated aromatic hydrocarbon, there is also potential for absorption through the skin and irritation of the respiratory system.[2] Long-term exposure to related compounds has been associated with concerns of bioaccumulation and potential carcinogenicity, reinforcing the need for stringent exposure controls.[3]
The Hierarchy of Controls: PPE as the Final Guardian
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The primary strategies should always be:
-
Elimination/Substitution: If the experimental design allows, consider using a less hazardous chemical.
-
Engineering Controls: All work with 2,3,5,6-Tetrachlorotoluene must be conducted within a certified chemical fume hood to control vapor inhalation.
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.
Only after these controls are implemented does the focus shift to the appropriate selection of PPE.
Core PPE Protocol for 2,3,5,6-Tetrachlorotoluene
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment. The following recommendations are based on the anticipated hazards of skin contact, eye damage, and inhalation.
Eye and Face Protection
Direct chemical splashes can cause irreversible eye damage.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.
Hand Protection: The Critical Barrier
| Glove Material | Performance Against Chlorinated/Aromatic Solvents | General Recommendation & Causality |
| Nitrile | Fair to Poor | While offering good general-purpose protection, nitrile gloves can degrade upon prolonged exposure to chlorinated solvents.[4][5] They are suitable only for incidental, brief contact, and must be replaced immediately upon any sign of contamination. |
| Neoprene | Good | Neoprene provides moderate resistance to a range of chemicals including some acids, alcohols, and petroleum products.[2][4] It is a viable option for intermediate-duration tasks but should be used with caution against halogenated hydrocarbons.[4] |
| Butyl Rubber | Good to Excellent | Butyl rubber exhibits high resistance to permeation by many gases, ketones, and esters but performs poorly with aromatic and halogenated solvents.[5][6] Therefore, it is generally not recommended for this application. |
| Viton®/Butyl or Multi-Layer Laminates | Excellent | For extended handling or immersion, a robust glove such as a Viton®/Butyl composite or a multi-laminate film glove (e.g., SilverShield®) is the authoritative choice. These materials are specifically engineered to resist aggressive solvents, including chlorinated and aromatic compounds. Their higher cost is justified by superior protection in high-risk scenarios. |
Operational Imperative: Always double-glove. Wear a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., Neoprene or Viton®/Butyl) as the outer layer. This practice provides a buffer in case the outer glove is breached. Inspect gloves for any signs of degradation (swelling, discoloration, tearing) before and during use.
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Standard Use: A flame-retardant lab coat is the minimum requirement.
-
High-Risk Procedures: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is required. In scenarios with potential for significant exposure, disposable chemical-resistant coveralls should be considered.
Respiratory Protection
Work must be conducted in a chemical fume hood to minimize inhalation exposure. However, in situations where a hood is not available (e.g., emergency spill response) or if exposure monitoring indicates concentrations could exceed established limits for analogous compounds, respiratory protection is mandatory.
While no specific Occupational Exposure Limit (OEL) from OSHA or NIOSH exists for tetrachlorotoluenes, the NIOSH Recommended Exposure Limit (REL) for Toluene is 100 ppm as a Time-Weighted Average (TWA).[7][8] In the absence of specific data, a conservative approach is to maintain exposures to the lowest detectable level.
-
Required Respirator: If respiratory protection is necessary, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. For higher concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[9]
Procedural Plans: From Preparation to Disposal
A methodical workflow is essential to minimize risk. The following protocols provide step-by-step guidance for safe handling operations.
Handling and Disposal Workflow
Caption: Workflow for Safe Handling of 2,3,5,6-Tetrachlorotoluene.
Protocol 1: PPE Donning Sequence
-
Lab Coat/Coveralls: Don the primary protective garment.
-
Inner Gloves: Put on the first pair of gloves (e.g., nitrile).
-
Outer Gloves: Put on the second, chemically resistant pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Don safety goggles, followed by a face shield if needed.
Protocol 2: PPE Doffing Sequence (To Avoid Contamination)
-
Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out.
-
Respirator (if used): Remove from the back of the head.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Protocol 3: Waste Disposal Plan
As a chlorinated aromatic hydrocarbon, 2,3,5,6-Tetrachlorotoluene and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Never mix this waste with non-hazardous materials or other incompatible waste streams. Use a dedicated, clearly labeled hazardous waste container.
-
EPA Waste Classification: Wastes from the use of chlorinated solvents are often categorized under EPA hazardous waste codes such as F001 or F002.[10][11][12] Your institution's Environmental Health & Safety (EHS) department will make the final determination.
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "2,3,5,6-Tetrachlorotoluene," and the associated hazards (e.g., Toxic, Irritant).
-
Keep the container closed at all times except when adding waste.
-
-
Disposal of Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste in the same container or a designated solid waste container.
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not under any circumstances pour this chemical down the drain or dispose of it in regular trash.[13][14]
By adhering to these rigorous protocols, researchers can ensure both personal safety and environmental stewardship, upholding the highest standards of scientific practice.
References
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- Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Tetrachloroethylene.
- Gloves By Web. Gloves Chemical Resistance Chart.
- PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- University of California, Riverside Environmental Health and Safety. OSHA Glove Selection Chart.
- Centers for Disease Control and Prevention (CDC). Tetrachloroethylene - IDLH.
- Ansell. CHEMICAL HANDLING GLOVE GUIDE. Retrieved from Hong Kong University of Science and Technology, Health, Safety and Environment Office.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
- Occupational Safety and Health Administration (OSHA). Toluene - Occupational Exposure Limits.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.
- Centers for Disease Control and Prevention (CDC). Current Intelligence Bulletin 20: Tetrachloroethylene (Perchloroethylene).
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Centers for Disease Control and Prevention (CDC). (2014, July 1). 4-CHLOROTOLUENE - International Chemical Safety Cards.
- bluesign®. (2020, December 1). bluesign® Restricted Substances List (RSL) Consumer Safety Limits.
- CPAchem Ltd. (2024, June 14). Safety data sheet according to 1907/2006/EC, Article 31 (for 2,3,4,6-Tetrachlorotoluene).
- U.S. Environmental Protection Agency (EPA). Waste Code - RCRAInfo.
- Ansell. Chemical Resistant Gloves.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13870, 2,3,5,6-Tetrachlorotoluene.
- BenchChem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
- The University of Texas at Austin. EPA Hazardous Waste Codes. Retrieved from UT Austin Environmental Safety, Sustainability and Risk Website.
- Utah State University Office of Research. ansell-8th-chemical-resistance-guide.pdf.
- All American Environmental Services Inc. Ansell 8th Edition Chemical Resistance Guide.
- U.S. Government Publishing Office. RCRA Hazardous Waste F list.
- AFIRM Group. CHLORINATED BENZENES AND TOLUENES.
- New Jersey Department of Health. Common Name: CHLOROTOLUENES HAZARD SUMMARY.
- Regulations.gov. (2021, November 29). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
